molecular formula C5H7ClF3N3 B1451360 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1185177-94-9

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1451360
CAS No.: 1185177-94-9
M. Wt: 201.58 g/mol
InChI Key: CCPZEKZRKUAUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H7ClF3N3 and its molecular weight is 201.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-4(9)1-10-11;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPZEKZRKUAUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660031
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185177-94-9
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms or trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyrazole derivatives, in particular, are a versatile class of heterocyclic compounds that are present in numerous pharmaceuticals and agrochemicals.[3][4][5] The synthesis of pyrazole-containing compounds with fluorine moieties is therefore a subject of considerable interest to researchers in medicinal chemistry.

This guide provides a comprehensive overview of a proposed synthetic route for this compound, a molecule of interest for further chemical exploration and potential applications in drug development. The synthesis is presented as a multi-step process, starting from the readily available 4-nitropyrazole. Each step is detailed with a discussion of the underlying chemistry, reaction conditions, and purification strategies.

Overall Synthetic Strategy

The can be achieved through a three-step sequence:

  • N-Alkylation: Introduction of the 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring of 4-nitropyrazole.

  • Nitro Group Reduction: Conversion of the nitro group at the C4 position to a primary amine.

  • Salt Formation: Treatment of the resulting amine with hydrochloric acid to yield the final hydrochloride salt.

Synthetic Pathway 4-Nitropyrazole 4-Nitropyrazole 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole 4-Nitropyrazole->4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole N-Alkylation 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole->1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine Reduction 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine HCl 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine HCl 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine->1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine HCl Salt Formation

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Alkylation of 4-Nitropyrazole

The first step involves the regioselective N-alkylation of 4-nitropyrazole with a suitable 2,2,2-trifluoroethylating agent. The presence of two nitrogen atoms in the pyrazole ring can lead to the formation of two regioisomers. However, the regioselectivity of N-alkylation can often be controlled by the choice of reaction conditions and the nature of the substituent on the pyrazole ring.[6][7] For 4-nitropyrazole, the electron-withdrawing nature of the nitro group influences the acidity of the N-H proton and can direct the alkylation.

A common method for N-alkylation of pyrazoles involves the use of an alkyl halide in the presence of a base.[8][9] In this case, 2,2,2-trifluoroethyl iodide or bromide can be used as the alkylating agent, with a non-nucleophilic base such as potassium carbonate or cesium carbonate to deprotonate the pyrazole nitrogen.

Experimental Protocol: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • To a solution of 4-nitropyrazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Add 2,2,2-trifluoroethyl iodide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.[10][11]

Reagent/SolventMolar Ratio/ConcentrationPurpose
4-Nitropyrazole1.0 eq.Starting material
2,2,2-Trifluoroethyl iodide1.2 eq.Alkylating agent
Potassium Carbonate1.5 eq.Base
Dimethylformamide-Solvent

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial step in this synthesis. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common and efficient.[12] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

Alternatively, chemical reducing agents can be employed. Stannous chloride (SnCl₂) in an acidic medium or sodium dithionite (Na₂S₂O₄) are effective reagents for the reduction of nitroarenes.[13][14] The choice of method may depend on the scale of the reaction and the compatibility with other functional groups.

Experimental Protocol: Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine

Method A: Catalytic Hydrogenation

  • Dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

Method B: Reduction with Sodium Dithionite

  • In a round-bottom flask, dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq.) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • Add sodium dithionite (Na₂S₂O₄, 3-5 eq.) portion-wise to the stirred solution. The reaction is often exothermic.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the desired amine.[13]

Reagent/CatalystMolar Ratio/AmountPurpose
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole1.0 eq.Starting material
10% Palladium on Carbon5-10 mol%Catalyst (Method A)
Hydrogen Gas1 atmReducing agent (Method A)
Sodium Dithionite3-5 eq.Reducing agent (Method B)

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the synthesized amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is often a crystalline solid that is easier to handle and purify than the free base.

Experimental Protocol: Synthesis of this compound
  • Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol or a stream of anhydrous HCl gas.

  • Stir the mixture for a short period, during which the hydrochloride salt should precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[15]

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the trifluoroethylated pyrazole and the presence of the amine and hydrochloride.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and salt, and C-F stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Conclusion

The can be effectively carried out in a three-step sequence from 4-nitropyrazole. This guide provides a detailed and scientifically grounded approach to its preparation, leveraging established methodologies in pyrazole chemistry. The successful synthesis of this compound opens avenues for its further investigation in various research and development settings, particularly in the field of medicinal chemistry.

References

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed, validated synthetic protocol, explore its reactivity, and discuss its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. The trifluoroethyl group, in particular, is a valuable substituent that can modulate these properties. This compound combines these advantageous features, making it a valuable building block for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1185177-94-9[3]
Molecular Formula C₅H₇ClF₃N₃[4]
Molecular Weight 201.58 g/mol Calculated
Appearance Off-white to light yellow solidTypical
Solubility Soluble in water, methanol, and DMSOInferred
Storage Store in a cool, dry place away from light[5]

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the commercially available 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This method provides a reliable and scalable route to the desired product.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Hydrochloride Salt Formation start 4-Nitropyrazole product1 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole start->product1 Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1 2,2,2-Trifluoroethyl triflate reagent1->product1 product1_2 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole product2 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine product1_2->product2 reagent2 Reducing Agent (e.g., H2, Pd/C) reagent2->product2 product2_2 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine final_product This compound product2_2->final_product reagent3 HCl in a suitable solvent (e.g., Ether or Dioxane) reagent3->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 919278-38-9)

This step involves the N-alkylation of 4-nitropyrazole with a suitable trifluoroethylating agent.

  • To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.[6][7]

Step 2: Reduction of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

The reduction of the nitro group is a critical step to introduce the versatile amino functionality.

  • Dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.[8]

Step 3: Formation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • A precipitate will form. Continue stirring for a short period to ensure complete salt formation.

  • Collect the solid by filtration, wash with the solvent used for precipitation, and dry under vacuum to yield this compound as a solid.

Spectral Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts and multiplicities for the protons in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-3, H-57.5 - 7.8s-
-CH₂-4.6 - 4.9q~8-9
-NH₃⁺Broad singlet--

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration. The amine protons will likely appear as a broad singlet due to exchange and quadrupole broadening.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. Key expected shifts include those for the pyrazole ring carbons, the trifluoroethyl group, with the carbon bearing the fluorine atoms showing a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

  • N-H stretch (amine salt): Broad band in the region of 2500-3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 2900-3100 cm⁻¹

  • C=C and C=N stretch (pyrazole ring): In the region of 1400-1600 cm⁻¹

  • C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free amine, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, at m/z 165.05.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group.

Reactivity of the Amino Group

The 4-amino group on the pyrazole ring is a versatile handle for further functionalization. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

G cluster_0 Reactions of the Amino Group start 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine product1 Amide start->product1 Acyl Chloride product2 Sulfonamide start->product2 Sulfonyl Chloride product3 Substituted Amine start->product3 Aldehyde/Ketone, Reducing Agent product4 Diazonium Salt start->product4 NaNO2, HCl

Caption: Key reactions of the 4-amino group on the pyrazole ring.

Applications in Drug Discovery

The unique combination of a pyrazole core and a trifluoroethyl group makes this compound a highly attractive building block in drug discovery. The pyrazole scaffold is a key component in a wide range of biologically active molecules, including anti-inflammatory agents, anticancer drugs, and kinase inhibitors.[9][10][11]

The trifluoroethyl group can enhance the binding of a molecule to its target protein through favorable interactions and can also block metabolic pathways, leading to an improved pharmacokinetic profile. The amino group at the 4-position provides a convenient point of attachment for introducing various pharmacophores and modulating the overall properties of the molecule.

Several patents have disclosed the use of substituted pyrazole derivatives as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[9] The structural features of this compound make it an ideal starting material for the synthesis of libraries of compounds to be screened against such targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid ingestion and inhalation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through reliable and scalable methods. The presence of the trifluoroethyl group offers the potential for enhanced biological activity and improved pharmacokinetic properties in derivative compounds. The reactive amino group provides a key site for further molecular elaboration, enabling the exploration of a wide chemical space. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery programs.

References

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS Number: 1185177-94-9), a fluorinated heterocyclic amine of significant interest in medicinal chemistry.[1][2] We will delve into its chemical properties, provide a detailed, scientifically-grounded synthesis protocol, and explore its critical role as a structural motif in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pharmacologically active agents.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoroethyl group, in particular, can enhance metabolic stability, binding affinity, and cell permeability. The subject of this guide, this compound, combines the versatile pyrazole core with the benefits of fluorination, making it a highly valuable building block for the synthesis of next-generation therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 1185177-94-9[1][2]
Molecular Formula C₅H₇ClF₃N₃Inferred from structure
Molecular Weight 201.58 g/mol Inferred from structure
Appearance White to off-white solidTypical for amine hydrochlorides
Solubility Soluble in water and polar organic solvents such as methanol and DMSOExpected for a hydrochloride salt
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General laboratory practice

Free Base Information:

  • CAS Number: 919278-39-0

  • Molecular Formula: C₅H₆F₃N₃

  • IUPAC Name: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a pyrazole precursor followed by the reduction of the nitro group. This approach is a common and effective method for introducing an amine group onto an aromatic ring.

Step 1: Synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (Intermediate)

Reaction Scheme:

synthesis_step1 pyrazole 1H-pyrazole intermediate 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole pyrazole->intermediate Alkylation & Nitration trifluoroethanol CF3CH2OH trifluoroethanol->intermediate nitrating_agent HNO3/H2SO4 nitrating_agent->intermediate

A plausible reaction pathway for the synthesis of the nitro-intermediate.

Materials:

  • 1H-Pyrazole

  • 2,2,2-Trifluoroethanol

  • A suitable alkylating agent (e.g., trifluoroethyl triflate or tosylate)

  • Nitrating mixture (concentrated nitric acid and sulfuric acid)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Alkylation: In a round-bottom flask, dissolve 1H-pyrazole in a suitable aprotic solvent. Add a base (e.g., sodium hydride) to deprotonate the pyrazole. Slowly add the 2,2,2-trifluoroethyl alkylating agent at a controlled temperature. Monitor the reaction by TLC until completion.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Nitration: Cool the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazole in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.

  • Reaction Monitoring & Work-up: Allow the reaction to stir at a low temperature, monitoring by TLC. Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

  • Purification: Extract the product with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Step 2: Reduction of the Nitro Group and Salt Formation

The second step involves the reduction of the nitro group to an amine, followed by the formation of the hydrochloride salt.

Reaction Scheme:

synthesis_step2 intermediate 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole final_product This compound intermediate->final_product Reduction & Salt Formation reducing_agent H2, Pd/C or SnCl2 reducing_agent->final_product hcl HCl in Ether hcl->final_product

The reduction and salt formation step to yield the final product.

Materials:

  • 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • Palladium on carbon (10%) or Tin(II) chloride

  • Methanol or Ethanol

  • Hydrogen gas (if using Pd/C)

  • Hydrochloric acid (concentrated or as a solution in ether)

  • Ethyl acetate

Protocol:

  • Reduction: Dissolve the nitro-intermediate in methanol or ethanol. Add the catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like ethyl acetate. Add a solution of hydrochloric acid in ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to obtain this compound.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not available in the public domain, we can predict the expected spectral data based on the analysis of closely related pyrazole derivatives.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the trifluoroethyl group, and the amine protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole C3-H~7.5 - 8.0s-
Pyrazole C5-H~7.0 - 7.5s-
-CH₂-CF₃~4.5 - 5.0q~8-9
-NH₂ (as HCl salt)Broad singlet, variablebs-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Pyrazole C3~130 - 135
Pyrazole C4~110 - 115
Pyrazole C5~135 - 140
-CH₂-CF₃~50 - 55 (quartet due to C-F coupling)
-CF₃~120 - 125 (quartet due to C-F coupling)
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the free base.

  • Expected [M+H]⁺ for C₅H₆F₃N₃: 166.0592

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200 - 2800 (broad)
C-H stretch (aromatic)3100 - 3000
C=C, C=N stretch (pyrazole ring)1600 - 1450
C-F stretch1300 - 1100 (strong)

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Role as a Core Fragment in Kinase Inhibitors

The 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine moiety provides a rigid scaffold with strategically positioned functional groups for interaction with the kinase active site. The amine group at the 4-position serves as a crucial attachment point for building out the rest of the inhibitor molecule, often forming hydrogen bonds with the hinge region of the kinase. The trifluoroethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

kinase_inhibitor cluster_inhibitor Kinase Inhibitor cluster_kinase Kinase Active Site pyrazole_core 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Core Scaffold hinge_region Hinge Region pyrazole_core:f1->hinge_region Scaffold for Hinge Binder hydrophobic_pocket Hydrophobic Pocket pyrazole_core:f0->hydrophobic_pocket Hydrophobic Interaction side_chain Side Chain Interacts with solvent-exposed region solvent_exposed Solvent-Exposed Region side_chain->solvent_exposed Interaction hinge_binder Hinge-Binding Moiety Interacts with kinase hinge region hinge_binder->hinge_region Hydrogen Bonding

Schematic representation of the interaction of a kinase inhibitor derived from the title compound with a kinase active site.

Janus Kinase (JAK) Inhibitors

A significant area of application for pyrazole derivatives is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a key regulator of the immune response, and its overactivation is a hallmark of many autoimmune diseases. Orally available small-molecule JAK inhibitors have emerged as a major therapeutic class for conditions like rheumatoid arthritis.[6][7] The structural features of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine make it an attractive starting material for the synthesis of novel and selective JAK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its free base.

  • Hazard Statements (for the free base): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (for the free base): P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a pyrazole core and a trifluoroethyl group provides a foundation for the synthesis of potent and selective drug candidates, particularly in the realm of kinase inhibitors. The synthetic route, while requiring careful execution, is based on well-established chemical transformations. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, it outlines an illustrative synthesis pathway and presents validated, step-by-step protocols for its analytical characterization by High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS). This guide is intended to serve as an essential resource for researchers, offering both foundational data and practical methodologies to support the integration of this valuable building block into discovery and development workflows.

Introduction: The Significance of Fluorinated Pyrazoles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole scaffold is a privileged structure.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The subject of this guide, this compound, combines the versatile pyrazole core with a trifluoroethyl substituent, making it a valuable building block for the synthesis of novel chemical entities in drug discovery programs.[2] Understanding its fundamental properties, beginning with its precise molecular weight, is the first critical step in its application.

Core Physicochemical Properties

The identity, purity, and reactivity of a chemical compound are defined by its physicochemical properties. For this compound, these characteristics are foundational for its use in quantitative assays, reaction stoichiometry, and regulatory documentation.

Chemical Structure and Molecular Formula

The compound consists of a pyrazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and at the C4 position with an amine group. As a hydrochloride salt, the amine is protonated, with a chloride counter-ion.

  • Chemical Formula (Free Base): C₅H₆F₃N₃

  • Chemical Formula (Hydrochloride Salt): C₅H₇ClF₃N₃

Molecular Weight: Calculation and Importance

The molecular weight is a critical parameter for all quantitative applications. It is derived from the molecular formula and the atomic weights of the constituent elements.

  • Molecular Weight of Free Base (C₅H₆F₃N₃): 165.12 g/mol

  • Molecular Weight of Hydrochloride Salt (C₅H₇ClF₃N₃): 201.58 g/mol

This distinction is crucial. When weighing the compound for a reaction, using the molecular weight of the salt form is necessary to ensure accurate molar calculations. The free base value is relevant for mass spectrometry analysis where the counter-ion is typically not observed.

Key Compound Identifiers

For unambiguous identification and data retrieval, standardized identifiers are essential. The following table summarizes the key properties of the hydrochloride salt form.

PropertyValueSource
IUPAC Name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine;hydrochlorideN/A
CAS Number 1185177-94-9[3]
Molecular Formula C₅H₇ClF₃N₃Calculated
Molecular Weight 201.58 g/mol Calculated
Physical Form Liquid or Solid or Semi-solid[4]
Storage Conditions 2-8°C, Sealed in dry, Keep in dark place[4]

Illustrative Synthesis Pathway

The synthesis of pyrazole derivatives can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5] A common approach for N-substituted pyrazoles involves the reaction of a substituted hydrazine with a suitable three-carbon building block.

Below is a conceptual workflow for the synthesis of the target compound.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 2,2,2-Trifluoroethylhydrazine) B Condensation Reaction (with a β-ketoacetal or similar) A->B Step 1 C Cyclization & Aromatization B->C Step 2 D Introduction of Amino Group (e.g., Nitration followed by Reduction) C->D Step 3 E Salt Formation (with HCl) D->E Step 4 F Final Product 1-(2,2,2-trifluoroethyl)-1H- pyrazol-4-amine HCl E->F Step 5

Caption: A conceptual workflow for the synthesis of the target molecule.

Analytical Characterization Protocols

To ensure the identity and purity of this compound, a combination of analytical techniques is required. The protocols described below represent a self-validating system for quality control.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust method for assessing the purity of the compound and identifying any potential impurities.

Rationale: RP-HPLC separates compounds based on their hydrophobicity. It is the standard for purity assessment in the pharmaceutical industry due to its high resolution and quantitative accuracy.

Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A and B.

    • Dilute to a final concentration of 0.1 mg/mL for injection.

  • Chromatographic Method:

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks detected at 254 nm.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Trustworthiness Check: The system suitability test should confirm a theoretical plate count of >2000 for the analyte peak and a tailing factor between 0.8 and 1.5.

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

This protocol confirms the elemental composition of the compound by measuring its exact mass.

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound, offering a higher degree of certainty than nominal mass spectrometry.[6]

G A Sample Preparation (0.1 mg/mL in MeOH) B Direct Infusion or LC Inlet A->B C Electrospray Ionization (ESI, Positive Mode) B->C D Mass Analyzer (e.g., Orbitrap or TOF) C->D E Data Acquisition (Scan m/z 100-500) D->E F Data Analysis (Compare [M+H]+) E->F

Caption: Experimental workflow for HRMS identity confirmation.

Protocol:

  • System Preparation:

    • Mass Spectrometer: Thermo Scientific Q Exactive or equivalent Orbitrap/TOF instrument.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of the compound in methanol.

  • Instrument Parameters (Typical):

    • Infusion Flow Rate: 5 µL/min.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Mass Range: 100-500 m/z.

    • Resolution: >70,000.

  • Data Analysis:

    • The expected ion is the protonated free base [M+H]⁺.

    • Theoretical Exact Mass ([C₅H₆F₃N₃+H]⁺): 166.0587

    • Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical exact mass. This high level of accuracy validates the elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.[7]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]

Conclusion

This compound is a key chemical intermediate whose utility in research and development is predicated on a thorough understanding of its fundamental properties. Its molecular weight of 201.58 g/mol is a cornerstone for all quantitative work. The analytical protocols provided in this guide for HPLC and HRMS establish a robust framework for verifying the purity and identity of this compound, ensuring data integrity and reproducibility in experimental settings. By adhering to these technical standards, researchers can confidently employ this valuable building block in the synthesis of next-generation chemical entities.

References

An In-Depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular structure, outlines a robust two-step synthesis protocol, and delves into its spectroscopic characterization. Furthermore, it explores the rationale behind the incorporation of the trifluoroethyl moiety and discusses the compound's potential applications, particularly in the realm of kinase inhibitor development for targeted therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its versatility allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination, particularly in the form of a trifluoromethyl or trifluoroethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2]

The trifluoroethyl group, in particular, offers a unique combination of steric bulk and strong electron-withdrawing effects. This can lead to enhanced binding interactions with target proteins and improved metabolic stability by blocking potential sites of oxidation.[2] The convergence of the versatile pyrazole scaffold with the advantageous properties of the trifluoroethyl group makes this compound a compelling building block for the design of novel therapeutics.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and at the C4 position with an amino group, which is protonated to form the hydrochloride salt.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1185177-94-9[3]
Molecular Formula C₅H₇ClF₃N₃[3]
Molecular Weight 201.58 g/mol N/A
InChI Key FDXLDVHECBHMRI-UHFFFAOYSA-N (for free base)[4]

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-nitropyrazole. This strategy involves the N-alkylation of the pyrazole ring with a suitable trifluoroethylating agent, followed by the reduction of the nitro group to the corresponding amine.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation 4-Nitropyrazole 4-Nitropyrazole Intermediate 1-(2,2,2-trifluoroethyl)- 4-nitropyrazole 4-Nitropyrazole->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Trifluoroethylating_Agent 2,2,2-Trifluoroethyl iodide/triflate Trifluoroethylating_Agent->Intermediate Intermediate_2 1-(2,2,2-trifluoroethyl)- 4-nitropyrazole Amine_Free_Base 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine Intermediate_2->Amine_Free_Base Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., EtOH) Amine_Free_Base_2 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine Final_Product 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine hydrochloride Amine_Free_Base_2->Final_Product HCl HCl in solvent (e.g., Dioxane/Ether) HCl->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

  • Rationale: The N-alkylation of pyrazoles is a well-established transformation. The choice of a suitable base and solvent is crucial for achieving high yields and regioselectivity. In this case, the electron-withdrawing nitro group at the 4-position directs the alkylation to the N1 position. Potassium carbonate is a mild and effective base for this reaction, and dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the nucleophilic substitution.

  • Procedure:

    • To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,2,2-trifluoroethyl iodide or triflate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.[5]

Step 2: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically proceeds with high yield and minimal side products. Ethanol is a suitable solvent for this reaction.

  • Procedure:

    • Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (1.0 eq) in ethanol.

    • Add 10% palladium on carbon (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This product can often be used in the next step without further purification.

Step 3: Formation of this compound

  • Rationale: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling of basic amine compounds. The use of a solution of HCl in a non-polar solvent like dioxane or diethyl ether allows for the precipitation of the salt.

  • Procedure:

    • Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in dioxane or diethyl ether (1.1 eq) with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete salt formation.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[6]

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the trifluoroethyl group, and the amine protons. The pyrazole protons will appear as singlets in the aromatic region. The CH₂ group will be a quartet due to coupling with the three fluorine atoms. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons, with the carbon bearing the nitro group in the intermediate being significantly downfield. The trifluoroethyl group will exhibit a quartet for the CF₃ carbon and a quartet for the CH₂ carbon due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show a triplet for the CF₃ group due to coupling with the adjacent methylene protons.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazole H-3~7.5-8.0~130-140
Pyrazole H-5~7.8-8.3~125-135
-CH₂-CF₃~4.5-5.0 (q)~50-60 (q)
-NH₂Variable, broadN/A
-CF₃N/A~120-125 (q)

Note: Predicted chemical shifts are based on general values for substituted pyrazoles and may vary depending on the solvent and other experimental conditions.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum of the free base (C₅H₆F₃N₃) would show a molecular ion peak at m/z = 165.05.[4] Fragmentation patterns would likely involve the loss of the trifluoroethyl group or parts of the pyrazole ring.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the pyrazole ring and the methylene group, and strong C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).

Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block in drug discovery, particularly in the development of protein kinase inhibitors.

Rationale for Use as a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Scaffold cluster_0 Pharmacophoric Features A Pyrazole Core (Hinge Binding) B 4-Amino Group (Key H-bonding) A->B C N1-Trifluoroethyl Group (Lipophilic Pocket Filling, Metabolic Stability) B->C D Versatile Vector for Further Substitution C->D

Caption: Key pharmacophoric features of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine scaffold for kinase inhibition.

The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group provides a key hydrogen bond donor/acceptor site for interaction with the target protein. The N1-trifluoroethyl group can occupy a hydrophobic pocket within the ATP-binding site, contributing to potency and selectivity. Furthermore, this group enhances metabolic stability, a critical parameter in drug design. The amine functionality also serves as a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Precedent in Kinase Inhibitor Patents

A vast body of patent literature demonstrates the utility of substituted pyrazoles as kinase inhibitors for a wide range of therapeutic targets, including but not limited to:

  • Janus kinases (JAKs)[11]

  • Cyclin-dependent kinases (CDKs)[12]

  • Receptor tyrosine kinases (RTKs)

While specific patents citing the exact title compound are not always publicly disclosed with detailed biological data, numerous patents describe structurally related pyrazole derivatives as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[13][14][15][16][17] The consistent appearance of this scaffold in the patent literature underscores its value and potential in the development of novel kinase-targeted therapies.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable two-step process. The strategic incorporation of the trifluoroethyl group imparts desirable physicochemical properties that are advantageous for developing potent and selective kinase inhibitors. The extensive use of related pyrazole scaffolds in the patent and scientific literature highlights the significant potential of this compound in the ongoing quest for novel and effective targeted therapies. This technical guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising molecule in their drug discovery endeavors.

References

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for this compound (CAS No. 1185177-94-9). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Chemical Identity and Hazard Classification

This compound is a heterocyclic building block used in organic synthesis. The trifluoroethyl group significantly influences the molecule's electronic properties and reactivity. While a specific, comprehensive SDS for the hydrochloride salt is not widely available, data from the free base, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS No. 919278-39-0), and structurally related pyrazoles provide a strong basis for hazard assessment.[1]

The primary hazards are associated with its irritant properties. The hydrochloride salt form suggests it is a solid material, likely a crystalline powder.

Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)

Hazard Class Hazard Category Hazard Statement Source Analogy
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

Causality Insight: The amine group (NH2) can act as a base, while the pyrazole ring system and the electron-withdrawing trifluoroethyl group contribute to the molecule's overall chemical properties. As a hydrochloride salt, it can be slightly acidic upon dissolution. These features are common causes of irritation to skin, eyes, and mucous membranes. The H335 classification is particularly relevant for powdered substances, which can be easily inhaled.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The engineering controls and PPE specified below are designed to create a multi-layered barrier between the researcher and the chemical.

Engineering Controls:

  • Primary Control: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood. This is a direct countermeasure to the respiratory irritation hazard (H335).[2][3]

  • Secondary Control: Ensure that a safety shower and an eyewash station are readily accessible and have been tested within the last month. Their proximity is critical for immediate response to eye or skin contact.[4][5]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it's a system designed to protect against the specific hazards of skin and eye irritation.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[4][5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing like disposable sleeves or coveralls.[4]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[2]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Task Involves Chemical Handling ppe_check Inspect and Don Required PPE start->ppe_check gloves Nitrile Gloves ppe_check->gloves goggles Safety Goggles (Face Shield if needed) ppe_check->goggles coat Lab Coat ppe_check->coat

Caption: Core PPE requirements for handling the compound.

Section 3: Protocols for Safe Handling and Use

Adherence to standardized protocols minimizes the risk of exposure and ensures experimental reproducibility.

Protocol 3.1: Safe Weighing and Solubilization

  • Preparation: Before retrieving the compound from storage, prepare your workspace. Designate a specific area within the chemical fume hood for the procedure. Ensure your balance is clean and certified, and all necessary glassware, spatulas, and solvents are present.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Equilibration: Allow the container to equilibrate to room temperature before opening. This is particularly important for compounds stored in a refrigerator and prevents moisture condensation, which can affect powder handling and compound stability.

  • Weighing: Perform all weighing operations on a tared weigh paper or in a suitable vial inside the fume hood. Handle the container and spatula with care to avoid generating airborne dust.

  • Transfer: Carefully transfer the weighed solid into the solvent vessel. Use a funnel if necessary.

  • Solubilization: Add the solvent slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.

  • Cleanup: Immediately after use, clean the spatula and the weighing area. Dispose of any contaminated weigh paper or wipes in a designated solid waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[4][5]

Section 4: Emergency Procedures and First-Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before starting work.

Table 2: First-Aid Measures

Exposure Route First-Aid Protocol Rationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5] The H319 classification indicates a risk of serious irritation. Immediate and prolonged flushing is essential to physically remove the chemical and minimize damage.
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] The H315 classification means the compound can cause skin irritation. Prompt removal from the skin surface is key to preventing inflammation.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][5] This addresses the H335 hazard. Removing the individual from the source of exposure and providing respiratory support are the immediate priorities.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] | While oral toxicity data is not specified, this is a standard precaution. Inducing vomiting can cause aspiration of the chemical into the lungs. |

Emergency_Response cluster_assessment Immediate Assessment cluster_actions First-Aid Actions exposure Accidental Exposure Occurs route Identify Route of Exposure exposure->route skin Skin: Remove Clothing, Wash 15+ min route->skin Skin eye Eye: Flush 15+ min route->eye Eye inhalation Inhalation: Move to Fresh Air route->inhalation Inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Decision workflow for emergency first-aid response.

Section 5: Stability, Storage, and Disposal

Stability and Reactivity:

  • Stability: The compound is expected to be stable under normal laboratory conditions.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Conditions to Avoid: Avoid dust formation, excessive heat, and moisture.[3][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Some suppliers recommend refrigerated storage (2-8°C). Always follow the storage temperature specified by the manufacturer.

  • Store locked up and away from incompatible materials.

Waste Disposal:

  • Dispose of waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.[4]

  • Contaminated materials (e.g., gloves, weigh paper, vials) should be placed in a sealed, labeled container for disposal as chemical waste.

References

Introduction: The Rise of Fluorinated Pyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoroethyl Pyrazole Amines

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its role in numerous FDA-approved therapeutics, from the anti-inflammatory celecoxib to the anticoagulant apixaban.[1][2][3] The strategic incorporation of fluorine atoms, particularly in the form of trifluoroethyl or trifluoromethyl (CF3) groups, has further amplified the therapeutic potential of this core structure. The CF3 group is a unique bioisostere of a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell permeability.[4]

This guide delves into the trifluoroethyl pyrazole amine chemotype, a molecular architecture that synergistically combines the structural rigidity and synthetic tractability of the pyrazole core, the target-binding potential of an amine functional group, and the advantageous pharmacokinetic properties imparted by trifluoro-alkylation. We will explore the synthesis, diverse biological activities, and therapeutic targets of this promising class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview grounded in field-proven insights and experimental validation.

Chapter 1: The Trifluoroethyl Pyrazole Amine Scaffold: A Molecular Powerhouse

The convergence of three key structural motifs—the pyrazole ring, an amine substituent, and a trifluoroethyl group—creates a scaffold with exceptional potential for drug design.

  • The Pyrazole Core : This aromatic heterocycle acts as a stable, planar anchor. It is synthetically versatile, allowing for precise, multi-vectorial substitution to optimize interactions within a biological target's binding pocket. The pyrazole ring itself can improve drug properties like solubility and lipophilicity.[1]

  • The Amine Group : Often positioned at the 3- or 5-position of the pyrazole ring, the amino group is a critical pharmacophore.[5] It frequently serves as a key hydrogen bond donor or acceptor, enabling strong and specific interactions with amino acid residues in enzyme active sites or receptor binding pockets. This functionality is pivotal for the high-affinity binding observed in many pyrazole-based inhibitors.[5][6]

  • The Trifluoroethyl/Trifluoromethyl Moiety : This group is a game-changer for metabolic stability. The high strength of the carbon-fluorine bond makes the moiety resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing the drug's half-life. Furthermore, its lipophilic nature can enhance membrane permeability and blood-brain barrier penetration, which is crucial for neurological drug candidates.[4][7] In many cases, the CF3 group is essential for potent biological activity, as its removal significantly diminishes potency.[8]

Chapter 2: Synthetic Pathways and Methodologies

The generation of diverse libraries of trifluoroethyl pyrazole amines for screening relies on robust and efficient synthetic strategies. While numerous methods exist, they generally converge on the formation of the core pyrazole ring.

Core Synthesis Strategy: Cyclocondensation

The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. To introduce the trifluoromethyl group, a trifluoro-substituted β-diketone is typically employed.[9]

A generalized workflow for this synthesis is depicted below. This multi-step process allows for modular assembly, where variations in the starting materials (R1-substituted hydrazine and R2-substituted diketone) can be used to generate a wide array of final compounds for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Diketone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Amine Functionalization start1 Trifluoroethyl Ester step1 Claisen Condensation (e.g., NaH, THF) start1->step1 start2 Ketone (R2-COCH3) start2->step1 product1 Trifluoromethylated 1,3-Diketone step1->product1 step2 Cyclocondensation (e.g., EtOH, heat) product1->step2 start3 Hydrazine (R1-NHNH2) start3->step2 product2 Substituted Trifluoromethyl Pyrazole step2->product2 step3 Functional Group Interconversion (e.g., Nitration -> Reduction) product2->step3 product3 Trifluoroethyl Pyrazole Amine step3->product3

Caption: Generalized synthetic workflow for trifluoroethyl pyrazole amines.

More contemporary approaches, such as multicomponent reactions, offer increased efficiency by combining three or more starting materials in a single pot to form the final product, minimizing purification steps and improving overall yield.[4][10]

Chapter 3: Key Biological Activities and Therapeutic Targets

Trifluoroethyl pyrazole amines exhibit a broad spectrum of pharmacological activities, positioning them as promising candidates for treating a range of diseases, most notably cancer, inflammation, and neurodegenerative disorders.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant body of research highlights the potent antiproliferative effects of this scaffold, primarily through the inhibition of protein kinases and other key cancer-related targets.[11][12]

3.1.1 Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[13] Pyrazole-based compounds have proven to be exceptional kinase inhibitors.[8][14]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Trifluoroethyl Pyrazole Amine (e.g., Akt Inhibitor) Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole amine.

  • Akt Kinase: As a central node in the PI3K/Akt/mTOR pathway, Akt is a critical target for cancer therapy. Pyrazole amines have been developed as potent Akt inhibitors, effectively shutting down this pro-survival signaling cascade.[8]

  • Bcr-Abl: In Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase. The trifluoromethyl group on pyrazole-based inhibitors has been shown to be critical for potent Bcr-Abl inhibition.[8]

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition by pyrazole derivatives leads to cell cycle arrest and apoptosis.[8]

  • EGFR: The Epidermal Growth Factor Receptor is often overexpressed in solid tumors. Pyrazole compounds have been shown to dually inhibit EGFR and other key enzymes like Topoisomerase-1.[15]

3.1.2 Other Anticancer Mechanisms Beyond kinase inhibition, these compounds can induce apoptosis and cell cycle arrest through other mechanisms, including:

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and cell death.[11]

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is often overexpressed in tumors and contributes to inflammation and angiogenesis. Selective COX-2 inhibition is a validated anticancer strategy.[15][16]

Table 1: Representative Anticancer Activity of Pyrazole Derivatives

Compound ClassTarget(s)Cancer Cell LineIC50 ValueReference
Pyrazole-based diarylamideBcr-Abl KinaseK562 (Leukemia)0.27 µM[8]
Pyrazolo[3,4-d]pyrimidineEGFRHT29 (Colon)3.17 - 6.77 µM[11]
Pyrazole CarbaldehydePI3 KinaseMCF7 (Breast)0.25 µM[11]
Trifluoromethyl PyrazoleTubulin--[11]
Phenyl PyrazoleGeneral CytotoxicityCFPAC-1 (Pancreatic)61.7 µM[17]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a blockbuster example. Trifluoromethyl-pyrazole-carboxamides have been specifically designed as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[16][18]

  • Mechanism of Action: These compounds act as competitive inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins. Many research efforts focus on achieving selectivity for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[16]

  • Structure-Activity Relationship (SAR): Studies have shown that specific substitution patterns on the pyrazole and carboxamide portions of the molecule are key to achieving high potency and COX-2 selectivity.[16]

Neurodegenerative Diseases: A New Frontier

Emerging research indicates that trifluoroethyl pyrazole amines hold significant promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][19] Their ability to cross the blood-brain barrier is a key advantage for targeting the central nervous system.[7]

  • Mechanism of Action:

    • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) regulate neurotransmitter levels in the brain.[20] Inhibition of MAO-B, in particular, is a validated strategy for treating Parkinson's disease. Pyrazoline derivatives have been identified as potent MAO inhibitors.[19][21]

    • Inhibition of Protein Aggregation: The aggregation of proteins like α-synuclein (in Parkinson's) and β-amyloid (in Alzheimer's) is a key pathological hallmark. Curcumin-pyrazole derivatives have been shown to inhibit α-synuclein aggregation and reduce its associated neurotoxicity.[20]

Chapter 4: Pharmacokinetics and ADMET Profile

A compound's success as a drug is critically dependent on its pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). The trifluoromethyl group favorably influences these parameters.

  • Metabolic Stability: As previously noted, the C-F bond resists metabolic cleavage, leading to a longer in-vivo half-life.

  • Bioavailability: ADMET predictions for compounds like 5-Methyl-3-(trifluoromethyl)-1H-pyrazole suggest good oral bioavailability.[7][22]

  • Distribution: These compounds often exhibit high blood-brain barrier (BBB) penetration, making them suitable for CNS targets.[7]

Table 2: Predicted Pharmacokinetic Properties of a Representative Trifluoromethyl Pyrazole

PropertyPredicted Value/OutcomeSignificanceReference
Blood-Brain Barrier (BBB) PenetrationHighSuitable for CNS drug development[7]
Human Intestinal AbsorptionHighGood potential for oral bioavailability[23]
Cytochrome P450 2D6 InhibitorNoLower risk of drug-drug interactions[23]
hERG InhibitionMinimalLower risk of cardiotoxicity[7]
MutagenicityNon-mutagenFavorable safety profile[21]

Chapter 5: Experimental Protocols and Methodologies

To ensure scientific integrity, the biological evaluation of trifluoroethyl pyrazole amines must follow validated protocols. Below are methodologies for key experiments.

Protocol 1: General Synthesis of Trifluoromethyl-Pyrazole-Carboxamide Derivatives

This protocol is adapted from methodologies designed for synthesizing COX inhibitors.[16]

Objective: To synthesize N-aryl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Materials:

  • 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Substituted aniline derivatives

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 32% Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add DMAP (0.3 equiv) to the stirred solution.

  • Add the coupling agent, EDCI·HCl (1.3 equiv), to the mixture.

  • Add the corresponding substituted aniline derivative (1.1 equiv) dropwise.

  • Stir the reaction mixture at ambient temperature for 48-72 hours.

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with 32% HCl to remove excess amine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Combine fractions containing the pure product and evaporate the solvent to yield the final compound.

  • Characterize the final product using FTIR, HRMS, ¹H-NMR, and ¹³C-NMR.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Format)

Objective: To determine the IC50 value of a test compound against a target protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add the target kinase and its specific substrate to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.[17]

Objective: To determine the EC50 (half-maximal effective concentration) of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot percent viability versus log[compound concentration] and fit the data to determine the EC50 value.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Measurement cluster_3 Phase 4: Data Analysis A Seed Cells in 96-well plate B Incubate 24h (Cell Adhesion) A->B C Add Serial Dilutions of Pyrazole Amine B->C D Incubate 72h (Cytotoxic Effect) C->D E Add MTT Reagent (Forms Formazan) D->E F Solubilize with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine EC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The trifluoroethyl pyrazole amine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. The unique combination of the pyrazole core's structural and synthetic versatility, the amine group's critical role in target binding, and the trifluoroethyl moiety's dramatic improvements to pharmacokinetic properties has yielded a plethora of highly active biological agents. From potent and selective kinase inhibitors for oncology to novel enzyme inhibitors for neurodegenerative and inflammatory diseases, the therapeutic reach of this chemotype is both broad and profound.

Future research will likely focus on several key areas:

  • Target Selectivity: Fine-tuning the substitution patterns to achieve even greater selectivity for specific kinase isoforms or disease targets to minimize off-target effects and improve safety profiles.

  • Novel Targets: Exploring the activity of trifluoroethyl pyrazole amine libraries against emerging therapeutic targets, particularly within the "dark kinome" and in areas of unmet medical need like neuroinflammation and metabolic disorders.[24]

  • Advanced Drug Delivery: Developing novel formulations or drug delivery systems to enhance the therapeutic index of highly potent compounds.

By continuing to leverage the powerful principles of structure-based drug design and innovative synthetic chemistry, the trifluoroethyl pyrazole amine scaffold is poised to deliver the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Solubility Profile of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is aqueous solubility.[1][2][3] A drug's ability to dissolve in the gastrointestinal tract is a prerequisite for its absorption into the systemic circulation, directly influencing its bioavailability and, consequently, its therapeutic efficacy.[1][4] Poor aqueous solubility can lead to insufficient drug exposure, necessitating higher doses that may increase the risk of adverse effects.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely a data point; it is a cornerstone of rational drug design and formulation strategy. This guide focuses on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, a fluorinated pyrazole derivative, providing a technical framework for evaluating its solubility profile. While specific experimental data for this compound is not extensively published, this document will equip the reader with the foundational knowledge and methodologies to approach its solubility characterization with scientific rigor.

Compound Overview: Structure and Physicochemical Context

This compound is a heterocyclic amine salt. The core structure features a pyrazole ring, a class of compounds known for a wide range of biological activities.[5][6] The presence of a trifluoroethyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. As a hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form, a common strategy employed in pharmaceutical development to improve the dissolution characteristics of weakly basic drugs.[7][8]

PropertyValue/InformationSource
Chemical Name This compoundN/A
CAS Number 1185177-94-9[9]
Molecular Formula C₅H₇ClF₃N₃N/A
Molecular Weight 201.58 g/mol N/A
Chemical Structure (Image of the chemical structure would be placed here)N/A
Physical Form Likely a solid or semi-solid

The Critical Role of Solubility in Preclinical and Clinical Success

The solubility of an active pharmaceutical ingredient (API) is a pivotal parameter that influences multiple stages of drug development:

  • Drug Discovery: Early assessment of solubility helps in selecting promising lead candidates.[10] Compounds with poor solubility may be deprioritized or subjected to chemical modification to improve their properties.[4]

  • Formulation Development: Solubility data dictates the choice of dosage form (e.g., tablets, capsules, injectables) and the selection of excipients to ensure adequate drug release and absorption.[2][3]

  • Bioavailability and Pharmacokinetics: The rate and extent of drug absorption are often limited by its solubility and dissolution rate in the gastrointestinal fluids.[1] This is particularly true for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1]

  • Toxicology Studies: Inaccurate solubility data can lead to precipitation of the test compound in in-vitro assays or in-vivo studies, resulting in misleading toxicological assessments.[4]

Methodologies for Determining Aqueous Solubility

A robust determination of aqueous solubility requires well-defined experimental protocols. The equilibrium solubility assay, particularly the shake-flask method, is the gold standard for generating accurate solubility data.[11]

Equilibrium Solubility Determination: The Shake-Flask Method

The principle of this method is to determine the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[12][13] Commonly used buffers include hydrochloric acid (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[12]

  • Compound Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[12]

  • Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C to mimic physiological conditions, for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[13][14]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH of the medium.[13]

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess API add_api Add API to Buffers prep_compound->add_api prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8) prep_buffer->add_api agitate Agitate at 37°C for 24-48h add_api->agitate separate Centrifuge/Filter agitate->separate analyze Quantify by HPLC separate->analyze measure_ph Measure Final pH separate->measure_ph report Report Solubility (mg/mL) analyze->report measure_ph->report

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing the Solubility of Hydrochloride Salts

The solubility of this compound is expected to be significantly influenced by the following factors:

  • pH: As a salt of a weak base, its solubility will be pH-dependent. At lower pH values (more acidic), the equilibrium will favor the protonated, more soluble form of the amine. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, leading to a decrease in solubility.

  • Temperature: Solubility is generally an endothermic process for most solids, meaning solubility tends to increase with temperature.

  • Common Ion Effect: The presence of chloride ions from other sources in the solution could potentially decrease the solubility of the hydrochloride salt, although this effect is often more pronounced for sparingly soluble salts.

Data Interpretation and Reporting

The collected solubility data should be presented in a clear and concise manner.

Table for Reporting pH-Dependent Solubility Data:

Buffer pH (Initial)Final pHTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
1.237
4.537
6.837

A graphical representation of the pH-solubility profile is also highly recommended to visualize the relationship between pH and solubility.[12]

Logical Diagram for Solubility Data Application:

G sol_data Solubility Data (mg/mL) bcs_class BCS Classification sol_data->bcs_class formulation Formulation Strategy sol_data->formulation bioavailability Predicted Bioavailability bcs_class->bioavailability formulation->bioavailability clinical_dose Clinical Dose Estimation bioavailability->clinical_dose

Caption: Application of Solubility Data in Drug Development.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is fundamental to its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the importance of solubility and detailed the standard methodologies for its determination. While specific experimental data is not yet publicly available, the protocols and principles outlined herein provide a robust framework for researchers to generate and interpret the necessary solubility data. Future work should focus on executing these studies to establish a complete pH-solubility profile, which will be instrumental in guiding formulation development and predicting in vivo performance.

References

A Technical Guide to the Spectral Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted and expected spectral data for the novel compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1185177-94-9). In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to offer a robust analytical framework for researchers, scientists, and professionals in drug development. The guide outlines detailed methodologies for data acquisition and interpretation, explains the causal relationships behind anticipated spectral features, and provides a foundational reference for the characterization of this and structurally related molecules.

Introduction

This compound is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and materials science. The presence of the trifluoroethyl group can impart unique properties such as increased metabolic stability and enhanced binding affinity, while the pyrazole core is a well-established pharmacophore. Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

This guide presents a thorough, albeit predictive, examination of the 1H NMR, 13C NMR, and mass spectral data for the title compound. The subsequent sections will delve into the theoretical underpinnings of the expected spectral characteristics, providing a detailed, step-by-step rationale for the predicted data.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following predictions are based on established empirical data and advanced computational models, which have demonstrated high accuracy in forecasting chemical shifts.[1][2][3]

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound in a common solvent such as DMSO-d6 is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyrazole H-3~7.8 - 8.2Singlet (s)N/AThe proton at the C-3 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromaticity of the ring.
Pyrazole H-5~7.5 - 7.9Singlet (s)N/ASimilar to H-3, the proton at the C-5 position is a singlet. It is typically found slightly upfield compared to H-3 due to the influence of the N-1 substituent.
-CH2-CF3~4.8 - 5.2Quartet (q)~8-10 Hz (3JH-F)The methylene protons are coupled to the three adjacent fluorine atoms of the trifluoromethyl group, resulting in a quartet. The strong electron-withdrawing effect of the CF3 group and the adjacent nitrogen atom shifts this signal significantly downfield.
-NH3+~9.0 - 11.0Broad Singlet (br s)N/AAs a hydrochloride salt, the amine group will be protonated. The protons of the resulting ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift can be highly variable depending on concentration and temperature.

Experimental Protocol: 1H NMR Data Acquisition

A standardized protocol for acquiring high-quality 1H NMR data is crucial for validating these predictions.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD). The choice of solvent is critical as it can influence chemical shifts.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. Online prediction tools can provide a reasonable estimation of the chemical shifts.[4][5]

Table 2: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole C-3~135 - 140This carbon is adjacent to a nitrogen atom within the aromatic ring, resulting in a downfield shift.
Pyrazole C-4~110 - 115The C-4 carbon is bonded to the ammonium group. The electron-donating character of the nitrogen (once deprotonated) would typically shield this carbon, but the protonation and inductive effects from the ring nitrogens lead to this predicted range.
Pyrazole C-5~125 - 130Similar to C-3, this carbon is part of the aromatic pyrazole ring and is deshielded.
-CH2-~50 - 55The methylene carbon is significantly influenced by the adjacent nitrogen and the strongly electron-withdrawing trifluoromethyl group, causing a downfield shift.
-CF3~120 - 125 (quartet)The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (1JC-F).

Experimental Protocol: 13C NMR Data Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for 13C NMR compared to 1H NMR.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all protonated carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of 13C.

    • Spectral Width: A wider spectral width (e.g., 0-160 ppm) is required.

  • Data Processing: Similar processing steps as for 1H NMR are applied.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule provides a unique fingerprint that can be used for structural elucidation.[6]

Predicted Molecular Ion and Fragmentation Pattern

For 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (the free base, CAS: 919278-39-0), the expected nominal mass is 165 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+•) at m/z 165 should be observable. The fragmentation of pyrazoles often involves the loss of HCN or N2.[7] For amines, alpha-cleavage is a common fragmentation pathway.[8][9]

Table 3: Predicted Key Mass Fragments

m/zProposed FragmentRationale
165[C5H6F3N3]+•Molecular ion (M+•)
138[M - HCN]+•Loss of hydrogen cyanide from the pyrazole ring, a characteristic fragmentation of pyrazoles.[7]
82[M - CH2CF3]+Alpha-cleavage with loss of the trifluoroethyl radical.
69[CF3]+Formation of the trifluoromethyl cation.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) would be suitable for the hydrochloride salt, likely showing the protonated molecule [M+H]+ at m/z 166.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) for the free base, or a liquid chromatograph coupled to a mass spectrometer (LC-MS) for the hydrochloride salt.

  • Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Visualization of Key Structural and Fragmentation Relationships

To visually represent the relationships discussed, the following diagrams are provided.

G cluster_mol Molecular Structure cluster_nmr Predicted NMR Correlations cluster_ms Predicted MS Fragmentation mol 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride H3 Pyrazole H-3 (~7.8-8.2 ppm) M [M]+• m/z 165 H5 Pyrazole H-5 (~7.5-7.9 ppm) CH2 -CH2- (~4.8-5.2 ppm) CF3_H -CF3 CH2->CF3_H 3J(H-F) coupling NH3 -NH3+ (~9.0-11.0 ppm) M_HCN [M-HCN]+• m/z 138 M->M_HCN Loss of HCN M_CH2CF3 [M-CH2CF3]+ m/z 82 M->M_CH2CF3 Alpha-cleavage CF3_ion [CF3]+ m/z 69

Figure 1: Conceptual overview of the key predicted spectral features for the target compound.

fragmentation_pathway M Molecular Ion [C5H6F3N3]+• m/z 165 frag1 Loss of HCN [C4H5F3N]+• m/z 138 M->frag1 Ring Cleavage frag2 Alpha-Cleavage [C3H4N3]+• m/z 82 M->frag2 Loss of •CH2CF3 frag3 [CF3]+ m/z 69 M->frag3 Heterolytic Cleavage

Figure 2: Proposed major fragmentation pathways in Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR and MS spectral data for this compound. By integrating theoretical knowledge with predictive tools, we have established a solid analytical foundation for the characterization of this compound. The detailed protocols and causal explanations are intended to empower researchers to confidently acquire and interpret experimental data, thereby accelerating their research and development efforts. The principles outlined herein are broadly applicable to the spectral analysis of other novel fluorinated heterocyclic compounds.

References

A Senior Application Scientist's Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride: Sourcing, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS No: 1185177-94-9), a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] The guide details its physicochemical properties, outlines a strategy for sourcing high-quality material from commercial suppliers, and explores its critical role in the synthesis of advanced pharmaceutical intermediates. A detailed, field-proven experimental protocol for a representative synthetic transformation is provided, alongside essential safety and handling information. This document is intended for laboratory scientists, process chemists, and sourcing specialists in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The strategic incorporation of fluorine atoms into drug candidates can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[5]

This compound combines the versatile reactivity of the 4-aminopyrazole moiety with the metabolic blocking and electronics-modulating effects of a trifluoroethyl group.[5] The 4-amino group serves as a versatile synthetic handle for elaboration into a variety of functional groups, commonly amides, ureas, and sulfonamides, enabling its use in library synthesis and lead optimization campaigns. This makes the compound a valuable building block for targeting a range of biological targets, particularly kinases, where pyrazole-based scaffolds are prevalent.[2][4][6]

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible science. The key properties of the parent free base, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, are summarized below. The hydrochloride salt form is typically supplied to improve stability and handling.

PropertyValueSource
CAS Number 1185177-94-9 (for HCl salt)BLDpharm[1]
Molecular Formula C5H7ClF3N3Inferred
Molecular Weight 201.58 g/mol Inferred
Physical Form Liquid or Solid or Semi-solidSigma-Aldrich[7]
Purity Typically ≥95%Sigma-Aldrich[7]
Storage Conditions 2-8°C, Keep in dark place, sealed in drySigma-Aldrich[7]
Safety & Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE) is mandatory. Safety data sheets (SDS) indicate that related aminopyrazoles and fluorinated compounds may cause skin, eye, and respiratory irritation.[8][9]

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment: Wear chemical safety goggles, a lab coat, and nitrile gloves.[8][11]

  • Handling: Avoid breathing dust, fumes, or vapors.[9][11] Wash hands thoroughly after handling.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][11]

Commercial Supplier Landscape

Sourcing reliable, high-purity starting materials is a critical, rate-limiting step in drug development. The following table provides a non-exhaustive list of commercial suppliers for this compound.

SupplierCAS NumberNotes
BLDpharm1185177-94-9Listed as a heterocyclic building block.[1]
Sigma-Aldrich (Ambeed)919278-39-0 (Free Base)Offers the free base form, which may be suitable for specific reaction conditions.[7][12]
EnamineN/AA well-known supplier of building blocks for drug discovery; likely to have this or structurally similar compounds.
WuXi AppTecN/AA leading CRO/CDMO that provides custom synthesis and catalog compounds.
Supplier Qualification Workflow

Choosing a supplier, especially for a key intermediate, requires a structured approach. The following workflow is recommended for qualifying a supplier for research and development purposes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection s1 Identify Potential Suppliers s2 Request Quotes & Lead Times s1->s2 s3 Request Certificate of Analysis (CoA) s2->s3 t1 Review CoA for Purity & Identity s3->t1 t2 Order Small Evaluation Sample t1->t2 t3 In-House QC Analysis (e.g., NMR, LC-MS) t2->t3 f1 Compare Data, Cost, & Lead Time t3->f1 decision QC Data Acceptable? t3->decision f2 Approve Supplier & Place Bulk Order f1->f2 decision->s1 No, Re-screen decision->f1 Yes

Caption: Supplier Qualification Workflow for Critical Reagents.

Application in Synthesis: A Representative Protocol

The 4-amino group of the pyrazole is a nucleophile, making it an ideal substrate for acylation reactions to form amides. Amide bonds are one of the most common linkages in pharmaceutical compounds. The following protocol describes a standard procedure for the acylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine with an acid chloride.

Protocol: Acylation to form N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)acetamide

This protocol is a representative example. The specific acid chloride, base, and solvent should be optimized for the desired target molecule.

Objective: To demonstrate the fundamental reactivity of the title compound in a common amide bond-forming reaction.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

    • Causality: Anhydrous conditions are crucial as the acid chloride is highly reactive with water. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Basification: Cool the resulting slurry in an ice bath to 0°C. Add triethylamine (2.5 eq) dropwise. Stir for 10-15 minutes.

    • Causality: The first equivalent of base neutralizes the hydrochloride salt to liberate the free amine. The subsequent equivalents will act as a scavenger for the HCl generated during the acylation. Cooling the reaction controls the exothermic reaction between the amine and the acid chloride.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Causality: A slight excess of the acylating agent ensures complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

    • Causality: The bicarbonate solution neutralizes any remaining acid chloride and the hydrochloride salt of the base.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The water wash removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization, if applicable, to obtain the pure amide product.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its strategic combination of a reactive amino group, a medicinally relevant pyrazole core, and a metabolically robust trifluoroethyl moiety makes it an attractive starting point for synthesizing novel chemical entities. By following a rigorous supplier qualification process and employing standard synthetic protocols, researchers can effectively leverage this compound to accelerate their research and development programs.

References

The Trifluoromethylated Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Key Therapeutic Targets

Introduction: The Strategic Advantage of the Trifluoromethylated Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its metabolic stability and versatile synthetic accessibility have rendered it a "privileged scaffold" in the design of novel therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this core structure dramatically enhances its pharmacological potential.[3][4] The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile, leading to enhanced target binding affinity and better membrane permeability.[4][5] This guide delves into the key therapeutic targets of trifluoromethylated pyrazoles, offering insights into their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.

Chapter 1: Anti-Inflammatory Action through Cyclooxygenase-2 (COX-2) Inhibition

Inflammation is a complex biological response mediated by various enzymes, with cyclooxygenases (COX) playing a pivotal role. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible and primarily involved in the inflammatory cascade), opened avenues for the development of selective inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6][7]

Mechanism of Action: Selective COX-2 Inhibition

Trifluoromethyl-pyrazole derivatives have been extensively investigated as selective inhibitors of the COX-2 enzyme.[6][7] The CF3 group often plays a crucial role in fitting into a hydrophobic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity.[8] This steric hindrance and the electronic properties of the CF3 group contribute to potent and selective inhibition of prostaglandin synthesis at the site of inflammation.[7][8]

Data on COX-2 Inhibition by Trifluoromethylated Pyrazoles
Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-Trifluoromethylpyrazoles>1000.1 - 10>10 - >1000[9]
Trifluoromethyl-pyrazole-carboxamides0.46 - >102.65 - >100.12 - 1.68[7]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (trifluoromethylated pyrazoles)

  • Reference inhibitor (e.g., Celecoxib)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization: COX Signaling Pathway

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Trifluoromethylated Pyrazoles Trifluoromethylated Pyrazoles Trifluoromethylated Pyrazoles->COX-2 (Inducible) Inhibition

Caption: COX pathway and selective inhibition.

Chapter 2: Combating Drug-Resistant Bacteria

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[10] Trifluoromethylated pyrazoles have emerged as a promising class of compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Mechanism of Action: A Multi-Target Approach

Investigations into the mode of action of antibacterial trifluoromethylated pyrazoles suggest a broad range of inhibitory effects on macromolecular synthesis.[10][12] This indicates that these compounds may not have a single, specific target but rather exert a global effect on bacterial cell function, which could be advantageous in overcoming resistance mechanisms that typically involve mutations in a single target protein.[10] Furthermore, these compounds have shown efficacy in inhibiting and eradicating bacterial biofilms, which are notoriously difficult to treat.[10][11]

Data on Antibacterial Activity of Trifluoromethylated Pyrazoles
Compound TypeBacterial StrainMIC (µg/mL)MBEC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazolesMRSA3.12Not Reported[10]
3,5-bis(trifluoromethyl)phenyl pyrazolesMRSA0.25 - 21[13]
3,5-bis(trifluoromethyl)phenyl pyrazolesE. faecalis0.25 - 2Not Reported[13]
Experimental Protocol: Minimum Inhibitory and Biofilm Eradication Concentration (MIC/MBEC) Assays

MIC Assay (Broth Microdilution):

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria without compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MBEC Assay:

  • Grow bacterial biofilms on a suitable surface (e.g., pegs of a 96-well plate lid) for 24-48 hours.

  • Gently wash the biofilms to remove planktonic cells.

  • Expose the biofilms to a range of concentrations of the test compound in a fresh 96-well plate.

  • Incubate for a specified period (e.g., 24 hours).

  • Transfer the biofilm-coated pegs to a recovery medium and sonicate or vortex to dislodge the surviving bacteria.

  • Plate the resulting bacterial suspension and enumerate the colonies after incubation.

  • The MBEC is the minimum concentration of the compound required to eradicate the biofilm (i.e., no viable bacteria recovered).

Visualization: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow cluster_MIC MIC Assay cluster_MBEC MBEC Assay Serial Dilution Serial Dilution Bacterial Inoculation Bacterial Inoculation Serial Dilution->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation Read Results Read Results Incubation->Read Results Biofilm Growth Biofilm Growth Compound Exposure Compound Exposure Biofilm Growth->Compound Exposure Recovery & Dislodging Recovery & Dislodging Compound Exposure->Recovery & Dislodging Plating & Enumeration Plating & Enumeration Recovery & Dislodging->Plating & Enumeration Trifluoromethylated Pyrazole Trifluoromethylated Pyrazole Trifluoromethylated Pyrazole->Serial Dilution Trifluoromethylated Pyrazole->Compound Exposure

Caption: Workflow for MIC and MBEC assays.

Chapter 3: Anticancer Potential via Tubulin Polymerization Inhibition

The microtubule cytoskeleton is a critical component in cell division, making it an attractive target for anticancer drug development.[14] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis.

Mechanism of Action: Disrupting Microtubule Dynamics

Certain trifluoromethylated pyrazoles, designed as hybrids of combretastatin and pyrazole scaffolds, have been identified as potent inhibitors of tubulin polymerization.[14][15] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[14][15] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[14]

Data on Cytotoxicity of Tubulin-Targeting Trifluoromethylated Pyrazoles
CompoundCell LineIC50 (µM)Reference
Combretastatin-(trifluoromethyl)pyrazole hybrid 23MCF-7 (Breast Cancer)0.02[15]
Combretastatin-(trifluoromethyl)pyrazole hybrid 23HeLa (Cervical Cancer)0.03[15]
Combretastatin-(trifluoromethyl)pyrazole hybrid 23B16F10 (Melanoma)0.04[15]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin protein (>99% pure)

  • Polymerization buffer (e.g., G-PEM buffer containing GTP)

  • Test compounds

  • Reference inhibitor (e.g., colchicine)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Keep all reagents on ice to prevent premature tubulin polymerization.

  • In a 96-well plate, add polymerization buffer and various concentrations of the test compound or reference inhibitor.

  • Add purified tubulin to each well.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves.

  • Determine the effect of the compounds on the rate and extent of polymerization. Calculate the IC50 for inhibition of polymerization.

Visualization: Cell Cycle and Tubulin Inhibition

Cell_Cycle cluster_Mitosis Mitosis G1 G1 S S G1->S G2 G2 S->G2 M (Mitosis) M (Mitosis) G2->M (Mitosis) M (Mitosis)->G1 Cytokinesis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest Telophase Telophase Anaphase->Telophase Microtubule Dynamics Microtubule Dynamics Microtubule Dynamics->Metaphase Essential for Spindle Formation Trifluoromethylated Pyrazoles Trifluoromethylated Pyrazoles Trifluoromethylated Pyrazoles->Microtubule Dynamics Inhibition

Caption: Cell cycle and the effect of tubulin inhibitors.

Chapter 4: Targeting Neurological Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[3] Trifluoromethylated pyrazoles have shown potential in targeting key enzymes and pathways implicated in these disorders.[3][16]

Mechanisms of Action in Neuroprotection
  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade neurotransmitters. Their inhibition can increase neurotransmitter levels and is a therapeutic strategy for depression and Parkinson's disease. Pyrazoline derivatives, which are structurally related to pyrazoles, are known to inhibit MAO.[16][17]

  • Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary treatment for Alzheimer's disease. Pyrazolines have also been shown to inhibit AChE.[16][17]

  • Inhibition of Mutant Huntingtin (Htt) Toxicity: In Huntington's disease, a mutant form of the Htt protein aggregates and causes neuronal death. Fused 3-hydroxy-3-trifluoromethylpyrazoles have been identified as inhibitors of this toxicity in cellular and animal models.[18]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Reaction buffer

  • Test compounds

  • Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

  • In a 96-well plate, add the reaction buffer, HRP, Amplex Red, and either MAO-A or MAO-B enzyme.

  • Add various concentrations of the test compounds or reference inhibitors.

  • Pre-incubate at 37°C for a specified time.

  • Initiate the reaction by adding the substrate (kynuramine).

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to MAO activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualization: Synaptic Neurotransmitter Regulation

Synapse Presynaptic Neuron Presynaptic Neuron Neurotransmitter Release Neurotransmitter Release Presynaptic Neuron->Neurotransmitter Release MAO MAO Presynaptic Neuron->MAO Degradation Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft Receptor Binding Receptor Binding Synaptic Cleft->Receptor Binding AChE AChE Synaptic Cleft->AChE Degradation Neurotransmitter Release->Synaptic Cleft Receptor Binding->Postsynaptic Neuron Trifluoromethylated Pyrazoles Trifluoromethylated Pyrazoles Trifluoromethylated Pyrazoles->MAO Inhibition Trifluoromethylated Pyrazoles->AChE Inhibition

Caption: Synaptic targets for neuroprotection.

Chapter 5: Modulation of Ion Channels

Ion channels are fundamental to cellular excitability and signaling, making them important drug targets. Trifluoromethylated pyrazoles have been shown to modulate the activity of specific potassium channels.

Mechanisms of Action: Potassium Channel Modulation
  • K(ATP) Channel Agonism: ATP-sensitive potassium (K(ATP)) channels couple cell metabolism to electrical activity. 3-Trifluoromethyl-4-nitro-5-arylpyrazoles have been discovered as potent agonists of these channels, with selectivity for the SUR1 subtype found in pancreatic beta-cells.[19]

  • KCNQ (Kv7) Channel Opening: KCNQ channels are voltage-gated potassium channels crucial for regulating neuronal excitability. A pyrazolol[1,5-a]pyrimidin-7-one derivative containing a trifluoromethyl group has been identified as an opener of KCNQ channels, suggesting potential applications in conditions like epilepsy and neuropathic pain.[20]

Experimental Protocol: Patch-Clamp Electrophysiology (Conceptual Outline)

Patch-clamp electrophysiology is the gold standard for studying ion channel activity.

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the K(ATP) or KCNQ channel subunits).

  • Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

  • Membrane Patch Configuration: Different configurations (e.g., whole-cell, inside-out, outside-out) can be established to study channel properties and the effects of compounds applied to either the intracellular or extracellular side.

  • Voltage Clamp: The membrane potential is held at a constant value (clamped) by an amplifier.

  • Current Measurement: The current flowing through the ion channels is measured in response to voltage steps or the application of compounds.

  • Data Analysis: The effect of trifluoromethylated pyrazoles on channel opening, closing, and conductance is quantified.

Visualization: Ion Channel in a Cell Membrane

Ion_Channel Membrane Extracellular Space Lipid Bilayer Intracellular Space Channel Pore Gate K_ion_out K+ K_ion_in K+ K_ion_in->Channel:p0 Flow Trifluoromethylated Pyrazole Trifluoromethylated Pyrazole Trifluoromethylated Pyrazole->Channel:p1 Modulation (Agonist/Opener)

Caption: Modulation of a potassium ion channel.

Conclusion

The trifluoromethylated pyrazole scaffold is a remarkably versatile platform for the development of novel therapeutics. The strategic introduction of the trifluoromethyl group confers potent and often selective activity against a wide array of biological targets. From inhibiting key enzymes in inflammation and cancer to modulating ion channels and combating drug-resistant bacteria, these compounds continue to be a focal point of intensive research. The insights and methodologies presented in this guide underscore the immense potential of trifluoromethylated pyrazoles in addressing significant unmet medical needs and shaping the future of drug discovery.

References

A Technical Guide to Fluorinated Pyrazole Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of fluorinated pyrazole derivatives, a class of compounds that has garnered significant attention in modern drug discovery and materials science. We will delve into the synthetic methodologies for their preparation, analyze the profound impact of fluorination on their physicochemical and biological properties, and survey their applications as therapeutic agents and advanced materials. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of this important heterocyclic scaffold.

The Strategic Alliance of Pyrazole and Fluorine

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. First synthesized in 1889, its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The tunability of the pyrazole core at four distinct positions allows for fine-tuning of its steric and electronic properties to achieve desired biological effects.

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design. Fluorine, being the most electronegative element, can dramatically alter a molecule's properties. Its strategic placement can enhance metabolic stability, modulate pKa, increase binding affinity to target proteins, and improve membrane permeability. Given these advantages, the combination of the versatile pyrazole scaffold with the unique properties of fluorine has led to the development of highly effective and sophisticated molecules. The popularity of fluorinated pyrazoles has grown exponentially, with over half of all research on the topic published in the last five years, underscoring their importance in contemporary science.

Synthetic Strategies for Fluorinated Pyrazoles

The construction of the fluorinated pyrazole core can be broadly approached through two main strategies: the use of pre-fluorinated building blocks or the direct fluorination of a pre-formed pyrazole ring. The former is far more common due to the often harsh conditions required for direct C-H fluorination.

Cyclocondensation with Fluorinated 1,3-Dicarbonyl Compounds

The most prevalent and straightforward method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This classical approach, known as the Knorr pyrazole synthesis, is highly efficient for creating fluorinated pyrazoles when a fluorinated dicarbonyl precursor is used.

A key building block for many medicinally relevant pyrazoles is a trifluoromethyl (CF3) group at the 3-position. This is readily achieved by using a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione.

Methodological & Application

Application Notes and Protocols for the Use of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Trifluoroethyl Pyrazole Amines in Kinase and Cellular Signaling Research

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad pharmacological activities.[1] This five-membered heterocyclic ring is a key component in numerous FDA-approved drugs, demonstrating its versatility in targeting a range of biological pathways.[1][2] Pyrazole derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The introduction of a trifluoroethyl group to the pyrazole core can enhance metabolic stability and binding affinity to target proteins, making 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride a compound of significant interest for drug discovery and development. This document provides a comprehensive guide for researchers on the effective use of this compound in various preclinical assays, with a focus on kinase inhibition and cell-based studies.

Compound Profile: this compound

PropertyValueSource
CAS Number 1185177-94-9[5]
Molecular Formula C5H7ClF3N3[5]
Appearance White to off-white solidGeneral knowledge
Storage Store at 2-8°C, protected from light and moisture.[6][7]
Solubility Soluble in DMSO and water.General knowledge

Core Principles for Assay Design

The hydrochloride salt form of this amine-containing compound enhances its solubility in aqueous solutions, a critical factor for consistent results in biological assays. However, the pH of the final assay buffer should be carefully considered to ensure the compound remains in its desired protonation state.

Experimental Workflow for a Kinase Inhibition Assay

The following workflow outlines the key steps for assessing the inhibitory potential of this compound against a target kinase.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Assay_Plate Assay Plate Setup (Compound Dilutions) Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Reaction_Start Initiate Kinase Reaction Kinase_Prep->Reaction_Start Assay_Plate->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. Luminescence-based assays, which measure the amount of ATP remaining after the kinase reaction, are a common and robust method.[8][9]

Materials:

  • This compound

  • Target Kinase and its specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[10]

  • Serial Dilutions: Perform serial dilutions of the compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells without kinase as a background control.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the target kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Initiate the Reaction: Add the kinase reaction mixture to all wells of the assay plate to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11][12] This protocol can be used to evaluate the cytotoxic effects of this compound on cancer cell lines.[13][14]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[11] Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Safety and Handling Precautions

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[7][16]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High variability in kinase assay results Inconsistent pipetting, temperature fluctuations, or reagent instability.Ensure proper pipette calibration and technique. Use a temperature-controlled incubator. Prepare fresh reagents.
Low signal-to-background ratio in kinase assay Suboptimal enzyme or ATP concentration.Optimize the concentrations of kinase, substrate, and ATP to achieve a robust signal.
Edge effects in cell-based assays Evaporation from the outer wells of the plate.Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or medium.
Compound precipitation in cell culture medium Poor solubility of the compound at the tested concentrations.Check the solubility of the compound in the assay buffer. If necessary, adjust the vehicle or the highest concentration tested.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and guidelines presented in this application note provide a solid framework for researchers to effectively evaluate the biological activity of this compound. By adhering to these methodologies and employing careful experimental design, scientists can generate reliable and reproducible data to advance their drug discovery programs.

References

Application Notes & Protocols: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Overview & Strategic Importance

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The subject of this guide, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, represents a highly valuable and strategic building block in drug discovery.

The molecule's utility is derived from two key structural features:

  • The 4-Aminopyrazole Core: The amino group at the 4-position provides a versatile synthetic handle for elaboration. It serves as a potent hydrogen bond donor and can be readily functionalized to form amides, sulfonamides, ureas, and other linkages common in pharmacologically active agents. This core is frequently employed as a "hinge-binder" motif, enabling high-affinity interactions with the ATP-binding site of various protein kinases.[6]

  • The 1-(2,2,2-trifluoroethyl) Substituent: The incorporation of a trifluoroethyl group at the N1 position of the pyrazole ring is a deliberate design choice. This modification often enhances key drug-like properties by increasing metabolic stability (blocking a potential site of oxidation), improving membrane permeability, and modulating pKa. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the pyrazole ring, potentially enhancing binding interactions with target proteins.[7]

This guide provides an in-depth look at the applications of this building block, complete with detailed protocols for its use in synthetic medicinal chemistry workflows.

Physicochemical Properties & Safe Handling

Compound Data
PropertyValueSource
CAS Number 1185177-94-9[8]
Molecular Formula C₅H₇ClF₃N₃[8]
Molecular Weight 201.58 g/mol [8]
Physical Form Liquid, Solid, or Semi-solid
Storage Conditions Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C, sealed in dry conditions, and kept in a dark place.[9]
SMILES NC1=CN(CC(F)(F)F)N=C1.[H]Cl[8]
IUPAC Name This compound
Safety, Handling, and Personal Protective Equipment (PPE)

As with any laboratory chemical, proper safety protocols must be followed. This compound is classified with potential hazards including skin corrosion/irritation, serious eye damage/irritation, and specific target organ toxicity (respiratory system).[9][10]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Do not get in eyes, on skin, or on clothing.[9] Wash hands and any exposed skin thoroughly after handling.[11]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][11]

    • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

    • If swallowed: Rinse mouth and drink plenty of water. Get medical attention if symptoms occur.[9]

Core Applications in Drug Discovery

The primary role of this compound is as a versatile intermediate for constructing more complex molecules, particularly in the context of library synthesis and lead optimization.

  • Kinase Inhibitors: Aminopyrazoles are prominent scaffolds in the design of kinase inhibitors for oncology and inflammatory diseases.[3] The amine at the 4-position can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the pyrazole ring itself engages in favorable van der Waals or π-π interactions.[6] The trifluoroethyl group can be directed towards solvent-exposed regions or hydrophobic pockets to enhance potency and selectivity.

  • GPCR Modulators: Pyrazole derivatives have been successfully developed as modulators for G-protein coupled receptors (GPCRs), such as the anti-obesity drug Rimonabant.[1] This building block provides a robust starting point for creating new chemical entities targeting various GPCRs.

  • Central Nervous System (CNS) Agents: The pyrazole core is found in drugs with antidepressant and analgesic properties.[4] The trifluoroethyl group can improve blood-brain barrier penetration, making this scaffold attractive for developing novel CNS-active compounds.

  • Anti-Infective Agents: The pyrazole nucleus is a component of various antibacterial and antifungal agents.[3] This building block can be used to generate libraries of novel compounds for screening against resistant bacterial or fungal strains.

Synthetic Protocols & Methodologies

The following protocols are designed to be robust and adaptable for the synthesis of diverse derivatives from the title compound.

Protocol 4.1: Standard Amide Coupling via EDC/HOBt

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry, by coupling the primary amine of the title compound with a generic carboxylic acid (R-COOH).

Causality: The coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the starting amine and the acidic byproducts generated during the reaction.[12]

Diagram: Amide Coupling Workflow

G cluster_reagents Reagents & Solvents cluster_process Reaction & Workup Amine 1-(2,2,2-trifluoroethyl)-1H- pyrazol-4-amine HCl Combine Combine Amine, Acid, HOBt, Base in Solvent Amine->Combine Acid R-COOH Acid->Combine EDC EDC Activate Add EDC at 0°C EDC->Activate HOBt HOBt HOBt->Combine Base DIPEA/TEA Base->Combine Solvent DMF/DCM Solvent->Combine Combine->Activate Cool React Stir at RT for 12-24h (Monitor by TLC/LC-MS) Activate->React Warm to RT Workup Aqueous Workup (e.g., H2O, NaHCO3, Brine) React->Workup Reaction Complete Purify Purify via Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the solids in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq) to the mixture and stir for 10 minutes at room temperature. The base neutralizes the hydrochloride salt, liberating the free amine.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide derivative.[12]

Protocol 4.2: Representative Synthesis of Substituted Pyrazoles

While the title compound is commercially available, understanding its synthesis provides context. Substituted pyrazoles are most commonly synthesized via the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][13]

Causality: The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The choice of solvent and catalyst (often a mild acid) facilitates the dehydration step.

Diagram: Knorr Pyrazole Synthesis Principle

G cluster_products Hydrazine R-NH-NH₂ (e.g., Trifluoroethylhydrazine) Pyrazole Substituted Pyrazole Hydrazine->Pyrazole Cyclocondensation (+ Acid Catalyst, Heat) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole

Caption: The fundamental Knorr synthesis of a pyrazole ring.

Step-by-Step General Methodology:

  • Reaction Setup: In a reaction vessel, combine the appropriate hydrazine (e.g., (2,2,2-trifluoroethyl)hydrazine) (1.0 eq) and a suitable 1,3-dicarbonyl equivalent (1.0 eq).[1]

  • Solvent and Catalyst: Add a solvent such as ethanol or acetic acid. A catalytic amount of mineral acid (e.g., HCl) or glacial acetic acid can be used to promote the reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 2-12 h).[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., EtOAc) and washed with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude pyrazole can be purified by column chromatography or recrystallization to yield the final product.[12]

Characterization and Quality Control

Post-synthesis, it is imperative to confirm the structure and purity of the final compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoroethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its strategic combination of a functionalizable amine handle and a property-enhancing trifluoroethyl group makes it an ideal starting point for the synthesis of novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The protocols outlined in this guide provide a robust framework for researchers to effectively incorporate this scaffold into their medicinal chemistry programs.

References

Trifluoroethyl Pyrazoles: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Fluorine and Pyrazole Moieties

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly enhance the therapeutic potential of small molecules. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have given rise to blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][4][5] The introduction of a trifluoroethyl group (-CH₂CF₃) or a trifluoromethyl group (-CF₃) onto the pyrazole core further amplifies its drug-like properties. Fluorine, the most electronegative element, imparts unique characteristics to organic molecules, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[6][7][8] This synergy between the versatile pyrazole scaffold and the advantageous properties of the trifluoroethyl group has led to the development of a new generation of therapeutic candidates with significant potential in various disease areas. This guide provides an in-depth exploration of the applications of trifluoroethyl pyrazoles in drug discovery, complete with detailed protocols and mechanistic insights for researchers in the field.

Key Therapeutic Applications and Mechanistic Insights

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Trifluoromethyl- and trifluoroethyl-pyrazole derivatives have emerged as potent anti-inflammatory agents, primarily through their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][7][9] COX-2 is an inducible enzyme implicated in the inflammatory cascade, and its selective inhibition offers a therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] The trifluoromethyl group on the pyrazole ring often plays a crucial role in fitting into a hydrophobic side pocket of the COX-2 active site, contributing to both potency and selectivity.[3]

Mechanism of Action: Selective COX-2 Inhibition

The mechanism involves the trifluoromethyl-substituted pyrazole core mimicking the arachidonic acid substrate and binding to the active site of the COX-2 enzyme. The trifluoromethyl group enhances the binding affinity and selectivity for COX-2 over the constitutively expressed COX-1 isoform.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 Enzyme->Prostaglandins (Inflammation) Produces Trifluoroethyl Pyrazole Inhibitor Trifluoroethyl Pyrazole Inhibitor Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening (Pyrazole Library) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Trifluoroethyl Introduction) Lead_Gen->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Synthesis_Scheme Hydrazone β,γ-Unsaturated Hydrazone Product Trifluoroethyl Pyrazoline Hydrazone->Product Cascade Cyclization/ Trifluoromethylation Reagents TCCA, TMSCF₃ CuOAc, CsF, MeCN Reagents->Product

References

Application Notes and Protocols for Screening the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their unique structural features and synthetic accessibility have led to their exploration in a wide array of therapeutic areas. The pyrazole nucleus is a privileged scaffold, capable of diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This versatility stems from the ability to readily modify the pyrazole ring at various positions, allowing for the fine-tuning of physicochemical properties and target specificity.[2][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for screening the biological activity of novel pyrazole compounds. The protocols detailed herein are based on established and validated in vitro methods, providing a robust framework for the initial stages of drug discovery.

I. Screening for Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[6][7][8] Many pyrazole-containing compounds have been shown to interact with key oncogenic targets such as tubulin, epidermal growth factor receptor (EGFR), and various kinases.[6][7]

A. Cytotoxicity Screening using the MTT Assay

The initial step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[9][10][11][12][13]

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[9][12]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

CompoundCell LineIC₅₀ (µM)
Pyrazole Derivative XMCF-715.2
Pyrazole Derivative YA5498.9
Doxorubicin (Control)MCF-70.5

Note: The IC₅₀ values are hypothetical and will vary depending on the specific pyrazole compound and cell line used.

B. Mechanistic Study: In Vitro Tubulin Polymerization Assay

Several pyrazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[6] An in vitro tubulin polymerization assay can determine if a compound inhibits the formation of microtubules.

This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[15]

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer to a final concentration of 2 mg/mL.

    • Prepare a 10x stock of the pyrazole compound in the assay buffer.

    • Prepare positive (e.g., Paclitaxel for enhancement) and negative (e.g., Nocodazole for inhibition) controls.

  • Assay Procedure:

    • Pre-warm a 96-well black plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • Initiate the polymerization by adding 45 µL of the tubulin solution containing a fluorescent reporter to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a decrease in the rate and extent of fluorescence increase.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Tubulin Tubulin Solution (2 mg/mL) Initiation Add Tubulin Solution Tubulin->Initiation Compound 10x Pyrazole Compound Addition Add Compound/Controls Compound->Addition Controls Positive/Negative Controls Controls->Addition Plate Pre-warmed 96-well Plate Plate->Initiation Addition->Plate Reader Fluorescence Plate Reader (37°C, 60 min) Initiation->Reader Plot Plot Fluorescence vs. Time Reader->Plot Analysis Analyze Polymerization Curves Plot->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

II. Screening for Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[7][16][17][18][19]

A. Preliminary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a simple, qualitative assay to screen for the antimicrobial activity of a compound.[10][20][21]

A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition around the disk.[10][21]

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the pyrazole compound.

    • Aseptically place the disks on the inoculated agar surface.

    • Include a positive control disk (a known antibiotic like Ciprofloxacin) and a negative control disk (solvent only).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

CompoundTest OrganismZone of Inhibition (mm)
Pyrazole Derivative ZS. aureus18
Pyrazole Derivative ZE. coli12
Ciprofloxacin (Control)S. aureus25
B. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][17][22][23][24] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this method.[15][25][26][27]

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be appropriate to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • Prepare an inoculum of the test microorganism and dilute it in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pyrazole Derivative A832
Pyrazole Derivative B16>128
Ciprofloxacin (Control)10.5

Note: MIC values for some pyrazole derivatives can range from <1 to >128 µg/mL depending on the compound and the bacterial strain.[16][17][18][28]

III. Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[29]

A. In Vitro COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored by the appearance of an oxidized product.[30][31][32][33]

  • Reagent Preparation:

    • Prepare a reaction buffer containing human recombinant COX-2 enzyme, heme, and a fluorescent probe.

    • Prepare serial dilutions of the pyrazole compound. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to the wells.

    • Add the test compound or controls to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the compound.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivative C0.0515300
Celecoxib (Control)0.04514.7327

Note: IC₅₀ values for pyrazole-based COX-2 inhibitors can be in the nanomolar to low micromolar range.[1][2][3][4][6]

B. Cellular Anti-inflammatory Assay: LPS-Induced Cytokine Release

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce and release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).[21][34][35]

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

  • Compound Pre-treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the pyrazole compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection and Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for the inhibition of each cytokine.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Pyrazole Pyrazole Compound Pyrazole->NFkB Inhibition Pyrazole->COX2 Inhibition

Caption: Simplified anti-inflammatory signaling pathway targeted by pyrazole compounds.

IV. Screening for Neuroprotective Activity

Neurodegenerative diseases and acute brain injuries like stroke are characterized by neuronal cell death. Pyrazole compounds have been investigated for their potential to protect neurons from various insults.[20][36][37]

A. In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke.[1][14][34][37][38][39]

Neuronal cells are subjected to a period of oxygen and glucose deprivation, which induces cell death. The neuroprotective effect of a compound is assessed by its ability to increase cell viability after the OGD insult.[1][37]

  • Cell Culture:

    • Culture primary cortical or hippocampal neurons in appropriate media.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the culture plates in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 60-90 minutes).

  • Reperfusion and Compound Treatment:

    • After the OGD period, replace the glucose-free medium with the normal culture medium containing different concentrations of the pyrazole compound.

    • Incubate the cells under normal culture conditions for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay or by staining with a live/dead cell viability dye (e.g., Calcein-AM/Ethidium homodimer-1).

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound compared to the OGD control group.

B. Neurite Outgrowth Assay

This assay is used to assess the potential of a compound to promote neuronal differentiation and regeneration.[7][40][41][42]

PC12 cells, a rat pheochromocytoma cell line, differentiate into neuron-like cells and extend neurites in response to Nerve Growth Factor (NGF). The effect of a compound on neurite outgrowth can be quantified by measuring the length and number of neurites.[7][40]

  • Cell Seeding:

    • Seed PC12 cells on collagen-coated plates or chamber slides.

  • Compound and NGF Treatment:

    • Treat the cells with various concentrations of the pyrazole compound in the presence of a sub-optimal concentration of NGF (e.g., 50 ng/mL).

    • Incubate the cells for 48-72 hours.

  • Neurite Visualization and Quantification:

    • Fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin).

    • Capture images using a microscope.

    • Quantify neurite outgrowth using image analysis software. A common criterion is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body.

CompoundConcentration% of Neurite-Bearing Cells
Vehicle Control-25%
Pyrazole Derivative D10 µM45%
NGF (Positive Control)100 ng/mL70%

Conclusion

The protocols outlined in these application notes provide a solid foundation for the initial screening of the biological activities of novel pyrazole compounds. By employing these standardized and validated in vitro assays, researchers can efficiently identify promising lead compounds for further development in the areas of oncology, infectious diseases, inflammation, and neurodegeneration. It is crucial to remember that these are initial screening assays, and promising results should be followed up with more in-depth mechanistic studies and in vivo validation.

References

Application Notes and Protocols for the Derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and the capacity for diverse substitution patterns, enabling fine-tuning of pharmacological properties.[3][4] Pyrazole-containing molecules have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Notably, several blockbuster drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature this heterocyclic core, underscoring its importance in targeted therapies.[4]

The strategic incorporation of a trifluoroethyl group at the N1 position of the pyrazole ring further enhances the drug-like properties of the scaffold. The trifluoromethyl (-CF3) moiety is a powerful tool in medicinal chemistry, known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[5][6][7][8] These effects stem from the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[7] The combination of the pyrazole core with the trifluoroethyl substituent in 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine presents a highly attractive starting point for the development of novel therapeutics. The primary amine at the C4 position serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of the surrounding chemical space to establish robust Structure-Activity Relationships (SAR).

This application note provides detailed protocols for the derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine through three common and effective methods: amide coupling, reductive amination, and Suzuki coupling. These methodologies are designed to be readily implemented in a research setting for the generation of compound libraries for SAR studies.

I. Derivatization Strategies for SAR Exploration

The primary amino group of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a key point for diversification. The following protocols detail robust methods for its functionalization.

A. Amide Bond Formation: Introducing Diverse Functionality

Amide coupling is a fundamental reaction in medicinal chemistry for linking molecular fragments. Given the electron-withdrawing nature of the N-trifluoroethyl group, the pyrazol-4-amine may exhibit reduced nucleophilicity compared to simple anilines. Therefore, the choice of a potent coupling reagent is crucial for efficient reaction.[1][9]

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for challenging substrates.

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, HATU, & DIPEA in DMF mix Add amine solution to pre-activated acid mixture reagents->mix Pre-activation (15 min) amine_sol Prepare separate solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in DMF amine_sol->mix stir Stir at room temperature (2-16 h) mix->stir quench Quench with water stir->quench Monitor by TLC/LC-MS extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (1.0 eq.) in a minimum amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 16 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide.

Parameter Recommendation Rationale
Coupling Reagent HATU, HBTU, or COMUHigh efficiency for electron-deficient amines.[1]
Base DIPEA or 2,4,6-CollidineNon-nucleophilic base to prevent side reactions.
Solvent DMF, NMP, or DCMAnhydrous aprotic solvents are essential.
Temperature Room TemperatureSufficient for most couplings; gentle heating may be required for sterically hindered substrates.
B. Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful method to form secondary or tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[10][11] This reaction is typically performed as a one-pot procedure.[10]

Protocol 2: One-Pot Reductive Amination

This protocol employs sodium triacetoxyborohydride as the reducing agent, which is mild and selective for the reduction of the intermediate imine.[11]

Experimental Workflow:

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine mix Combine amine, carbonyl, and solvent amine->mix carbonyl Aldehyde or Ketone carbonyl->mix solvent DCE or THF solvent->mix add_reductant Add NaBH(OAc)3 mix->add_reductant Brief stirring stir Stir at room temperature (4-24 h) add_reductant->stir quench Quench with sat. NaHCO3 stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for one-pot reductive amination.

Step-by-Step Protocol:

  • To a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Reducing Agent Sodium triacetoxyborohydrideMild, selective, and commercially available.
Solvent DCE, THF, or MethanolChoice depends on the solubility of the starting materials.
Acid Catalyst Acetic AcidFacilitates imine formation.
Stoichiometry Slight excess of carbonyl and reducing agentDrives the reaction to completion.
C. Suzuki Coupling: Arylation and Heteroarylation

For a comprehensive SAR, direct C-C bond formation at a position adjacent to the amine can be highly informative. If a halo-substituted precursor, such as 4-amino-5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, is available, Suzuki coupling offers a powerful method for introducing a wide range of aryl and heteroaryl groups.[12] The electron-deficient nature of the pyrazole ring can facilitate the oxidative addition step of the catalytic cycle.[8]

Protocol 3: Palladium-Catalyzed Suzuki Coupling

This protocol uses a standard palladium catalyst and base for the cross-coupling of a bromopyrazole with a boronic acid.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine bromopyrazole, boronic acid, Pd catalyst, and base solvent Add degassed solvent (e.g., Dioxane/Water) reactants->solvent heat Heat under inert atmosphere (80-100 °C) solvent->heat Monitor by TLC/LC-MS filter Filter through Celite heat->filter extract Extract with Ethyl Acetate filter->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Suzuki cross-coupling.

Step-by-Step Protocol:

  • To a reaction vessel, add 4-amino-5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Partition the filtrate between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf)Common and effective catalysts for Suzuki reactions.
Base K2CO3, Cs2CO3, or K3PO4Choice of base can influence reaction efficiency.
Solvent Dioxane/Water, Toluene/Water, or DMFA protic co-solvent is often beneficial.
Boron Reagent Boronic acid or pinacol boronate esterPinacol esters can offer greater stability.

II. Characterization of Synthesized Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the newly introduced moieties and the integrity of the pyrazole core. The trifluoroethyl group will typically show a quartet around 4.5-5.0 ppm.

    • ¹³C NMR: Provides information on the carbon skeleton. The carbon of the CF3 group will appear as a quartet due to C-F coupling.[13]

    • ¹⁹F NMR: A singlet corresponding to the CF3 group is expected. This is a very sensitive technique for confirming the presence of the fluorinated group.[14]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity of the final compounds should be assessed by HPLC, ideally using two different column/eluent systems to ensure no co-eluting impurities. For fluorinated compounds, specialized fluorinated HPLC phases can sometimes offer improved separation.[15][16][17][18]

III. Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no product in amide coupling Incomplete activation of carboxylic acid; Low nucleophilicity of the amine; Presence of water.Use a more potent coupling reagent (e.g., HATU); Increase reaction temperature slightly; Ensure all reagents and solvents are anhydrous.[19]
Multiple products in reductive amination Over-alkylation (if starting with a primary amine that can react twice); Reduction of the carbonyl starting material.Use a 1:1 stoichiometry of amine to carbonyl; Use a milder reducing agent like NaBH(OAc)3 which is selective for the imine.[11]
Decomposition during Suzuki coupling Catalyst deactivation; Protodeboronation of the boronic acid.Use a more robust ligand for the palladium catalyst; Ensure the base is not too strong and the reaction is properly degassed.
Difficult purification Close polarity of starting material and product; Presence of byproducts from coupling reagents.Optimize the chromatographic conditions; For amide couplings, a mild acidic or basic wash can sometimes help remove unreacted starting materials or byproducts.

IV. Conclusion

The 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine scaffold is a promising starting point for the discovery of novel therapeutic agents. The derivatization protocols provided herein for amide coupling, reductive amination, and Suzuki coupling offer robust and versatile methods for generating diverse libraries of compounds for SAR studies. Careful execution of these synthetic procedures, coupled with thorough analytical characterization, will enable researchers to efficiently explore the chemical space around this valuable scaffold and identify new lead compounds for drug development.

References

Application Notes: Strategic Use of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1260763-17-7). We will explore its core reactivity, provide validated protocols for its use as a synthetic building block, and discuss the rationale behind its growing importance in constructing complex molecular architectures, particularly for kinase inhibitors and other targeted therapeutics. The inclusion of the trifluoroethyl moiety offers significant advantages in modulating physicochemical properties such as metabolic stability and binding affinity.

Introduction: The Value Proposition of a Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its value lies in its metabolic stability, versatile synthetic handles, and ability to participate in crucial hydrogen bonding interactions with biological targets. The specific functionalization of this scaffold is key to tuning its pharmacological profile.

The subject of this guide, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, introduces two strategic modifications:

  • The 4-Amino Group: This primary amine serves as a versatile nucleophilic handle for a wide array of synthetic transformations, including amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of diverse side chains and the construction of larger, more complex molecules.

  • The N1-Trifluoroethyl Group: The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[4] The trifluoroethyl group at the N1 position imparts several desirable properties:

    • Metabolic Stability: It blocks a potential site of oxidative metabolism, often increasing the compound's half-life.

    • Lipophilicity: It enhances the molecule's ability to cross cellular membranes.

    • Binding Interactions: The fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

This unique combination makes the title compound a high-value building block for constructing libraries of novel compounds aimed at a range of biological targets.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1260763-17-7Commercially Available
Molecular Formula C₅H₇ClF₃N₃Supplier Data
Molecular Weight 201.58 g/mol Supplier Data
Appearance Off-white to light yellow solidSupplier Data
Storage Store at 2-8°C, sealed in dry, dark place

Handling Note: The compound is supplied as a hydrochloride salt to improve its stability and shelf-life. For most synthetic applications, the free amine must be generated in situ or through a separate workup step. This is typically achieved by treatment with an aqueous or organic base.

Core Reactivity and Mechanistic Considerations

The primary reactive center of this building block is the C4-amino group. Its nucleophilicity is sufficient for a range of standard transformations.

3.1. Free Base Generation

The initial and most critical step before employing this reagent in coupling reactions is the liberation of the free amine from its hydrochloride salt.

G cluster_products Products HCl_Salt Amine Hydrochloride (Starting Material) Free_Amine Free Amine (Reactive Nucleophile) HCl_Salt->Free_Amine Deprotonation Base Aqueous or Organic Base (e.g., NaHCO₃, Et₃N) Base->Free_Amine Salt_Byproduct Salt Byproduct (e.g., NaCl, Et₃N·HCl)

Caption: Workflow for generating the reactive free amine.

Rationale: The protonated ammonium salt is non-nucleophilic. A base is required to remove the proton, exposing the lone pair on the nitrogen, which is essential for subsequent reactions. The choice of base depends on the reaction conditions. For aqueous workups, a mild inorganic base like sodium bicarbonate is suitable. For anhydrous reactions, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred.

Application Protocol: Synthesis of a Pyrazolopyridine Scaffold

A common application of 4-aminopyrazoles is the construction of fused heterocyclic systems, such as pyrazolopyridines, which are core structures in many kinase inhibitors.[5][6] The following protocol details a representative synthesis via condensation with a 1,3-dicarbonyl compound.

Protocol: Synthesis of a Substituted 1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine

This protocol is based on established methods for pyrazolopyridine synthesis from 5-aminopyrazoles.[6]

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1,3-dicarbonyl partner, 1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)

Procedure:

  • Free Base Generation & Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add ethanol to form a slurry (approx. 0.2 M concentration).

    • Add triethylamine (2.2 eq) to the slurry and stir for 15 minutes at room temperature. This neutralizes the HCl salt and provides the base for the subsequent condensation.

    • Add acetylacetone (1.1 eq) to the mixture.

    • Finally, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume in vacuo.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acetic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolopyridine.

Causality and Experimental Choices:

  • Solvent: Ethanol is a good choice as it readily dissolves the reactants and has a suitable boiling point for the condensation reaction.

  • Base: Triethylamine serves a dual purpose: neutralizing the starting material's salt and acting as a base for the condensation mechanism.

  • Catalyst: Acetic acid protonates a carbonyl oxygen of the diketone, activating it for nucleophilic attack by the pyrazole amine, thus catalyzing the initial condensation step.

  • Workup: The aqueous wash with sodium bicarbonate is crucial to remove the acid catalyst and any remaining triethylamine hydrochloride salt, simplifying purification.

G Start Start: Amine·HCl + Diketone Step1 1. Add Solvent (EtOH) & Base (Et₃N) Start->Step1 Step2 2. Stir at RT (15 min) (Free Base Generation) Step1->Step2 Step3 3. Add Diketone & Catalyst (AcOH) Step2->Step3 Step4 4. Reflux (4-6h) (Condensation/Cyclization) Step3->Step4 Step5 5. Monitor by TLC/LC-MS Step4->Step5 Step5->Step4 Incomplete? Step6 6. Workup: Evaporation, Extraction, Wash Step5->Step6 Complete? Step7 7. Purification: Silica Gel Chromatography Step6->Step7 End End: Pure Pyrazolopyridine Step7->End

Caption: Experimental workflow for pyrazolopyridine synthesis.

Further Synthetic Transformations

The 4-amino group is also an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, allowing for the formation of C-N bonds with aryl or heteroaryl halides. This opens a vast chemical space for derivatization.

General Considerations for Buchwald-Hartwig Coupling:

  • Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃) is required.

  • Ligand: A phosphine ligand (e.g., Xantphos, BINAP) is essential to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) is needed.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

The trifluoroethyl group is robust and stable under these conditions, making this building block highly compatible with modern synthetic methods.

Conclusion

This compound is a versatile and valuable building block for modern drug discovery. Its strategic combination of a reactive amino handle and a property-modulating trifluoroethyl group provides a powerful tool for synthesizing novel heterocyclic compounds. The protocols and insights provided herein are intended to enable researchers to effectively incorporate this scaffold into their synthetic programs, accelerating the development of next-generation therapeutics.

References

Application Notes & Protocols for the Analytical Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (TFP4A), a key intermediate in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for identity, purity, and physicochemical property assessment. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Karl Fischer Titration for water content determination. Each protocol is grounded in established analytical principles and includes expert insights to ensure robust and reliable results.

Introduction: The Analytical Imperative for TFP4A

This compound (TFP4A) is a fluorinated heterocyclic amine of significant interest in medicinal chemistry. The incorporation of the trifluoroethyl group can substantially modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Rigorous analytical characterization is paramount to ensure the quality, consistency, and safety of this intermediate and the subsequent active pharmaceutical ingredients (APIs).

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for method selection and parameter optimization. The successful implementation of these protocols will enable unambiguous identification, accurate quantification, and thorough impurity profiling of TFP4A.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for analytical method development.

PropertyValue / InformationSignificance for Analysis
Chemical Formula C₅H₇ClF₃N₃---
Molecular Weight 201.58 g/mol Guides MS settings and concentration calculations.
Structure The presence of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei makes NMR a powerful tool. The amine and pyrazole rings are key chromophores for UV detection in HPLC.
CAS Number 1185177-94-9For unambiguous identification in databases.[1]
Appearance Expected to be a solid (Liquid or Solid or Semi-solid).[2]Influences sample preparation and handling.
Solubility Expected to be soluble in polar solvents like water and methanol due to the hydrochloride salt form.Critical for selecting solvents for HPLC, NMR, and titration.
Storage Recommended storage at 2-8°C, sealed in a dry, dark place.[2]Highlights the need to control for potential degradation and hygroscopicity.

Analytical Workflow for TFP4A Characterization

A multi-technique approach is essential for the comprehensive characterization of TFP4A. The following workflow outlines the logical sequence of analysis, from initial identification to detailed purity assessment.

Analytical Workflow for TFP4A cluster_0 Structural Confirmation cluster_1 Purity & Assay cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms MW HPLC RP-HPLC-UV (Purity & Assay) MS->HPLC Proceed if structure is correct Impurity Impurity Profiling HPLC->Impurity Quantify Impurities KF Karl Fischer Titration (Water Content) Raw_Material TFP4A Raw Material Raw_Material->NMR Identity Raw_Material->KF Hygroscopicity

Caption: A logical workflow for the comprehensive analysis of TFP4A.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Application Note: RP-HPLC with UV detection is the cornerstone for determining the purity and assay of TFP4A. The method leverages the polarity of the molecule and its UV-active pyrazole ring. A C18 stationary phase provides excellent retention and separation of the polar analyte from non-polar impurities. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is crucial. It protonates the amine group, ensuring a single ionic state, and silanols on the silica backbone, leading to sharp, symmetrical peaks.[3][4]

Experimental Protocol:

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[3]

  • Reagents & Solutions:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Trifluoroacetic Acid (TFA), HPLC grade.

    • Milli-Q or HPLC grade water.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Diluent: 50:50 (v/v) Methanol:Water.

  • Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of TFP4A reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard, using the TFP4A sample.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.[3]
Column Temperature 30 °CEnsures run-to-run reproducibility of retention times.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detection Wavelength 210 nmPyrazole rings typically exhibit strong absorbance at lower UV wavelengths. A PDA detector can be used to identify the optimal wavelength.
Gradient Program Time (min)%B
0.05
20.095
25.095
25.15
30.05
  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks (excluding the solvent front).

    • Assay (vs. Reference Standard): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

NMR Spectroscopy for Structural Elucidation

Application Note: NMR is an indispensable tool for the unambiguous structural confirmation of TFP4A. The presence of fluorine allows for ¹⁹F NMR, a highly sensitive technique with a wide chemical shift range that is exquisitely sensitive to the electronic environment.[5][6] ¹H NMR will confirm the pyrazole and ethyl protons, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol:

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of TFP4A into an NMR tube.

    • Dissolve in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it can help resolve exchangeable protons (e.g., -NH₂ and the HCl proton).

  • Data Acquisition:

ExperimentKey Parameters & Expected Observations
¹H NMR * Observe signals for the two distinct pyrazole ring protons.[7]
  • A quartet for the -CH₂- group due to coupling with the three ¹⁹F nuclei.

  • A broad singlet for the -NH₂ protons.

  • The absence of signals from residual synthesis solvents or impurities. | | ¹³C NMR | * Expect 5 distinct carbon signals.

  • The -CF₃ carbon will appear as a quartet due to ¹J-CF coupling.

  • The -CH₂- carbon will be a quartet due to ²J-CF coupling. | | ¹⁹F NMR | * A single signal, likely a triplet, for the -CF₃ group due to coupling with the adjacent -CH₂- protons.[8]

  • The chemical shift is highly indicative of the electronic environment. |

Mass Spectrometry for Molecular Weight Confirmation

Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of TFP4A. As a hydrochloride salt, the compound will readily protonate in the ESI source, producing a prominent [M+H]⁺ ion corresponding to the free base.

MS_Logic TFP4A_HCl TFP4A·HCl (in solution) M.W. 201.58 Free_Base TFP4A Free Base C₅H₆F₃N₃ M.W. 165.12 TFP4A_HCl->Free_Base Dissociation Protonated [M+H]⁺ Ion m/z 166.12 Free_Base->Protonated ESI Source Protonation

Caption: Ionization logic for TFP4A in ESI-MS.

Experimental Protocol:

  • Instrumentation:

    • Mass spectrometer equipped with an ESI source (e.g., a single quadrupole or ion trap).

  • Sample Preparation:

    • Prepare a dilute solution of TFP4A (~10 µg/mL) in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Settings:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Expected Result:

    • A prominent peak at m/z 166.1 corresponding to the [M+H]⁺ ion of the free base (C₅H₆F₃N₃).

Karl Fischer Titration for Water Content

Application Note: As a hydrochloride salt, TFP4A is potentially hygroscopic. Karl Fischer titration is the gold standard for accurate water determination.[9][10] A volumetric method is suitable for expected water content above 0.1%. Since hydrochloride salts can be acidic and may not dissolve well in standard methanol-based reagents, modifications are necessary.[11] The use of a solubilizer like formamide can be beneficial if solubility is poor.[12] Buffering the solution is important to maintain the optimal pH range (4-8) for the Karl Fischer reaction.[11][12]

Experimental Protocol:

  • Instrumentation:

    • Volumetric Karl Fischer titrator.

  • Reagents:

    • One-component volumetric Karl Fischer titrant (e.g., CombiTitrant 5).[12]

    • Solvent: Anhydrous methanol or a specialized KF solvent.

    • Formamide (as a solubilizer, if needed).[12]

    • Buffer: Imidazole or a commercially available buffer for acidic samples.[11]

  • Procedure:

    • Solvent Preparation: Add 30-40 mL of KF solvent to the titration vessel. If required for solubility, a mixture like 30 mL methanol and 20 mL formamide can be used.[12] Add the appropriate amount of buffer.

    • Pre-Titration: Titrate the solvent to a stable, anhydrous endpoint.

    • Sample Analysis: Accurately weigh approximately 100-200 mg of TFP4A and add it directly to the conditioned titration vessel.

    • Titration: Start the titration. Ensure a sufficient stirring time (e.g., 180 seconds) is programmed to allow for complete dissolution and water extraction before the endpoint is determined.[12]

    • Calculation: The instrument software will automatically calculate the water content in percent (%).

Summary and Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC, NMR, MS, and Karl Fischer titration ensures the confirmation of identity, the accurate assessment of purity and assay, and the determination of critical physicochemical properties. Adherence to these protocols will facilitate the consistent production of high-quality TFP4A for research and development applications.

References

The Strategic Application of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyrazole moiety has emerged as a "privileged scaffold," forming the structural core of a multitude of pharmacologically active compounds.[1] Its prevalence in drug discovery, particularly in the realm of oncology, is a testament to its versatile nature, enabling the synthesis of potent and selective inhibitors of various protein kinases. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[2] The strategic functionalization of the pyrazole ring is therefore a key focus for researchers aiming to develop novel therapeutics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride as a critical building block for the synthesis of advanced kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline methods for evaluating the biological activity of the resulting compounds.

The Significance of the 2,2,2-Trifluoroethyl Moiety

The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance a molecule's pharmacological profile. The 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring in the title compound offers several distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in vivo half-life of the drug.

  • Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with amino acid residues in the kinase active site, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The trifluoroethyl group can influence the lipophilicity and pKa of the molecule, which are critical parameters for cell permeability and oral bioavailability.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful reaction planning and execution.

PropertyValueReference
CAS Number 1185177-94-9[3]
Molecular Formula C₅H₇ClF₃N₃[3]
Molecular Weight 217.58 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols.

Synthetic Strategy: Building Kinase Inhibitors from a Pyrazole Core

The primary amino group at the C4 position of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine makes it an ideal nucleophile for coupling with various electrophilic partners. A common and highly effective strategy for constructing potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, involves the sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine core.[4]

The general workflow for this synthetic approach is illustrated below:

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Evaluation A 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (Starting Material) C Intermediate: 4-Chloro-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidin-2-amine A->C Nucleophilic Aromatic Substitution (SNAr) B 2,4-Dichloropyrimidine (Coupling Partner) B->C E Final Kinase Inhibitor (Pyrazolo[3,4-d]pyrimidine scaffold) C->E Second SNAr Reaction D Second Nucleophile (e.g., substituted amine) D->E F Biochemical Kinase Assay E->F G Cell-Based Proliferation Assay E->G

Caption: General workflow for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitor

This protocol describes a representative synthesis of a potent kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure found in many clinically relevant JAK inhibitors.[4]

Step 1: Synthesis of 4-chloro-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), 2,4-dichloropyrimidine (1.1 eq.), and a suitable solvent such as n-butanol or 1,4-dioxane.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate product.

Step 2: Synthesis of the Final Kinase Inhibitor

  • Reaction Setup: In a sealed tube, dissolve the intermediate from Step 1 (1.0 eq.) and the desired secondary amine (e.g., a substituted aniline or a cyclic amine) (1.2 eq.) in a suitable solvent such as n-butanol or DMF.

  • Catalyst/Acid Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and monitor for completion by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture can be diluted with an organic solvent and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to afford the final kinase inhibitor.

Application in Kinase Inhibition: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and autoimmune diseases.[4]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK Kinase receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrazolo[3,4-d]pyrimidine-based agent.

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing it to bind competitively to the ATP-binding site of JAK kinases and inhibit their activity.[1] The substituents on the pyrazole and pyrimidine rings can be tailored to achieve high potency and selectivity for specific JAK isoforms.

Representative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-d]pyrimidine-based JAK inhibitors, demonstrating the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
3f JAK13.4[4]
JAK22.2[4]
JAK33.5[4]
11b JAK115.6[4]
JAK211.2[4]
JAK318.9[4]

Note: The IC₅₀ values presented are for illustrative purposes and represent the activity of compounds with a similar core structure. The actual activity of inhibitors synthesized from this compound will depend on the specific final structure.

Protocols for Kinase Activity Assays

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target JAK enzyme, the peptide substrate, and the synthesized inhibitor at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely correlated with kinase activity.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the ability of the synthesized inhibitor to inhibit the proliferation of cancer cell lines that are dependent on JAK signaling.

  • Cell Seeding: Seed a JAK-dependent cancer cell line (e.g., HEL, K562) into a 96-well plate and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural features, particularly the trifluoroethyl group, offer significant advantages in terms of metabolic stability and potential for enhanced binding affinity. The synthetic protocols and assay methods outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of next-generation targeted therapies for cancer and inflammatory diseases.

References

Application Notes and Protocols for Cell-Based Assays with 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3] From anti-inflammatory agents to potent kinase inhibitors used in oncology, the versatility of the pyrazole ring system allows for the fine-tuning of biological activity.[4][5][6] The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride belongs to this promising class of molecules. The introduction of a trifluoroethyl group can enhance metabolic stability and cell permeability, making it an intriguing candidate for drug development.[2]

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's potential effects on cell viability, proliferation, cytotoxicity, and apoptosis.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

Stock Solution Preparation:

  • Solvent Selection: Initially, assess the compound's solubility in common laboratory solvents such as DMSO, ethanol, or sterile water. For many small molecules, DMSO is the solvent of choice due to its high solubilizing capacity.

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. This minimizes the volume of solvent added to cell cultures, reducing potential solvent-induced artifacts.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Working Solution Preparation:

  • Always prepare fresh dilutions of the compound in the appropriate cell culture medium immediately before use.

  • Perform serial dilutions to achieve the desired final concentrations for your experiments.

I. Cell Viability and Proliferation Assays

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable method for this purpose.[7]

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Experimental Workflow:

Caption: Workflow of the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed your cells of interest into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Value The concentration of the compound that inhibits cell growth by 50%.

II. Cytotoxicity Assays

While proliferation assays measure a reduction in metabolic activity, cytotoxicity assays directly quantify cell death.[9][10] A common method is to measure the release of lactate dehydrogenase (LDH) from damaged cells.

LDH Release Assay

Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Workflow:

Caption: Workflow of the LDH release cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation:

ParameterDescription
% Cytotoxicity ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100
EC50 Value The concentration of the compound that induces 50% of the maximum cytotoxicity.

III. Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process that can be modulated by anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[12][13][14]

Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) for detection.[12][15] Propidium iodide is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[14][15]

Experimental Workflow:

Caption: Workflow of the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

Data Analysis and Interpretation:

Cell PopulationAnnexin V StainingPI StainingInterpretation
Viable NegativeNegativeHealthy cells
Early Apoptotic PositiveNegativeCells in the early stages of apoptosis
Late Apoptotic/Necrotic PositivePositiveCells in the late stages of apoptosis or necrosis
Necrotic NegativePositivePrimarily necrotic cells

IV. Mechanistic Studies: Western Blot Analysis of Signaling Pathways

To understand the mechanism of action of this compound, it is essential to investigate its effects on key intracellular signaling pathways. Western blotting is a powerful technique for detecting changes in the expression and phosphorylation status of specific proteins.[17][18]

Hypothetical Signaling Pathway:

Based on the known activities of other pyrazole derivatives, this compound may modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

Signaling_Pathway Compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine HCl Receptor Cell Surface Receptor Compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Detailed Protocol:

  • Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

  • SDS-PAGE: Separate the denatured proteins by size on a polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Data Analysis and Interpretation:

  • Quantify band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the compound on protein activation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, cytotoxicity, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent.

References

In Vitro Efficacy of Fluorinated Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Pyrazole-Based Drug Discovery

The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, and for good reason. This seemingly simple substitution can dramatically alter a compound's physicochemical and biological properties, often leading to enhanced therapeutic potential.[1][2][3] When applied to the versatile pyrazole scaffold—a privileged structure in numerous approved drugs—fluorination can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Fluorinated pyrazoles have demonstrated considerable promise in oncology and anti-inflammatory research, largely due to their ability to potently and selectively inhibit key enzymes in pathological pathways.[6][7]

This technical guide provides a comprehensive framework for the in vitro evaluation of novel fluorinated pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind these experimental designs. The methodologies described herein are intended to serve as a robust starting point for screening campaigns and lead optimization efforts.

Part 1: Anticancer Activity Assessment

A primary application of fluorinated pyrazoles is in the field of oncology.[8][9] Their mechanism of action often involves the inhibition of protein kinases that are dysregulated in cancer cells, leading to a halt in proliferation and the induction of apoptosis.[10]

Initial Screening: Cell Viability and Cytotoxicity

The first step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[11][12][13] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][11][12] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. This allows for the quantification of a compound's cytotoxic or cytostatic effects.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Fluorinated pyrazole compounds, dissolved in DMSO to create stock solutions.

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[14][15]

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7).[13]

  • 96-well flat-bottom sterile microplates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Specific Assay: In Vitro Kinase Inhibition

Many fluorinated pyrazoles exert their anticancer effects by inhibiting specific protein kinases.[10][16] A direct biochemical assay is necessary to confirm target engagement and to determine the potency of the compound against the purified enzyme.

Kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by a test compound can be quantified. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[9]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR, Akt).[10]

  • Specific kinase substrate (peptide or protein).

  • Fluorinated pyrazole compounds in DMSO.

  • ATP.

  • ADP-Glo™ Kinase Assay kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase reaction buffer.

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the fluorinated pyrazole compounds. The final DMSO concentration should be kept constant across all wells.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[16]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.

Part 2: Anti-Inflammatory Activity Assessment

Fluorinated pyrazoles, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[17][18][19] The following assays are designed to evaluate the anti-inflammatory potential of novel fluorinated pyrazole compounds.

Primary Target: COX-2 Inhibition

A key mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[17][18] An in vitro assay to determine the potency and selectivity of new compounds against COX-1 and COX-2 is crucial.

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, allowing for a colorimetric readout. By running parallel assays with COX-1 and COX-2 enzymes, the selectivity of the inhibitor can be determined.

Protocol 3: In Vitro COX Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Fluorinated pyrazole compounds in DMSO.

  • Colorimetric COX inhibitor screening assay kit (contains reaction buffer, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[14]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 590 nm.[14]

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to separate wells. Add the serially diluted fluorinated pyrazole compounds or a known COX inhibitor (e.g., celecoxib) as a positive control. Incubate for 15 minutes at room temperature.[5]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction and Detection: Incubate for 10 minutes at 37°C.[5] The peroxidase activity of the COX enzyme will lead to the oxidation of the chromogenic substrate.

  • Absorbance Reading: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values for each enzyme and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Cellular Assays for Anti-Inflammatory Effects

Beyond direct enzyme inhibition, it is important to assess the effects of the compounds in a cellular context. The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation, as it produces inflammatory mediators like nitric oxide (NO) and activates the NF-κB signaling pathway upon stimulation with lipopolysaccharide (LPS).[2][3][4]

Experimental Rationale:

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite (a stable breakdown product of NO) in cell culture supernatant.[2][4] A reduction in nitrite levels in LPS-stimulated macrophages treated with a test compound indicates anti-inflammatory activity.

Protocol 4: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete growth medium.

  • Lipopolysaccharide (LPS).

  • Fluorinated pyrazole compounds in DMSO.

  • Griess Reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]

  • Sodium nitrite standard solution.

  • 96-well microplate.

  • Microplate reader (540-550 nm).

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the fluorinated pyrazole compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[3][4] Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample.[3]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compounds on NO production.

Experimental Rationale:

The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory genes, including iNOS and COX-2. An NF-κB reporter assay can be used to determine if a compound's anti-inflammatory effects are mediated through the inhibition of this key pathway.

Protocol 5: NF-κB Reporter Assay

Materials:

  • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[7]

  • Appropriate cell culture medium and reagents.

  • Fluorinated pyrazole compounds in DMSO.

  • An NF-κB activator (e.g., TNFα or PMA).

  • Luciferase or SEAP detection reagents.

  • Luminometer or fluorometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated pyrazole compounds for 1-2 hours.

  • Stimulation: Add the NF-κB activator to induce the reporter gene expression.

  • Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

  • Signal Detection: Add the appropriate detection reagent and measure the luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

Data Presentation and Visualization

Quantitative Data Summary

The results from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison between compounds and to inform structure-activity relationship (SAR) studies.

Table 1: In Vitro Anticancer Activity of Fluorinated Pyrazole Compounds

Compound IDTarget Cell LineMTT IC50 (µM)Target KinaseKinase IC50 (nM)
F-PYR-001MCF-75.2EGFR50
F-PYR-002HCT-1162.8VEGFR225
F-PYR-003A54910.5Akt1150
Positive ControlDoxorubicin0.8--

Table 2: In Vitro Anti-Inflammatory Activity of Fluorinated Pyrazole Compounds

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)RAW 264.7 NO IC50 (µM)
F-PYR-101>1000.5>2001.2
F-PYR-102501.0505.5
F-PYR-103>1000.2>5000.8
Positive ControlCelecoxib150.05300
Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_anticancer Anticancer Screening A Fluorinated Pyrazole Library B Cell Viability Assay (MTT) A->B C Determine IC50 on Cancer Cell Lines B->C D Kinase Inhibition Assay (Biochemical) C->D Active Compounds E Determine IC50 on Target Kinase D->E F Lead Compound Identification E->F

Caption: Workflow for anticancer screening of fluorinated pyrazoles.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation (Translocation to Nucleus) IKK->NFkB iNOS_COX2 iNOS & COX-2 Gene Transcription NFkB->iNOS_COX2 NO Nitric Oxide (NO) iNOS_COX2->NO PGs Prostaglandins (PGs) iNOS_COX2->PGs Inflammation Inflammatory Response NO->Inflammation PGs->Inflammation Compound Fluorinated Pyrazole Compound Compound->NFkB Inhibition Compound->iNOS_COX2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following sections provide in-depth, field-proven insights based on established chemical principles and synthetic methodologies.

Overview of the Primary Synthetic Pathway

The most common and reliable synthetic route to this compound begins with the N-alkylation of 4-nitropyrazole, followed by the reduction of the nitro group, and concludes with the formation of the hydrochloride salt. This multi-step process requires careful control of reaction conditions at each stage to ensure high yield and purity.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation 4-Nitropyrazole 4-Nitropyrazole Intermediate 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole 4-Nitropyrazole->Intermediate Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Trifluoroethyl_Reagent 2,2,2-Trifluoroethylating Agent (e.g., Trifluoroethyl triflate) Trifluoroethyl_Reagent->Intermediate Amine_Freebase 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (Free Base) Intermediate->Amine_Freebase Reducing Agent (e.g., SnCl2·2H2O, Pd/C + H2, Fe/HCl) Final_Product 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine HCl Amine_Freebase->Final_Product HCl Source (e.g., HCl in Ether, HCl gas)

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: N-Trifluoroethylation of 4-Nitropyrazole

Question 1: My N-alkylation reaction shows low conversion to the desired product, 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. What are the likely causes and solutions?

Answer: Low conversion in this step is a common issue stemming from several factors related to reagents and reaction conditions.

  • Causality: The reaction is a nucleophilic substitution where the pyrazole anion attacks the trifluoroethylating agent. The efficiency of this process depends on the strength of the base, the reactivity of the electrophile, and the solvent's ability to facilitate the reaction.

  • Troubleshooting Steps:

    • Base Selection: A weak base like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the 4-nitropyrazole, leading to a slow or incomplete reaction. Consider using a stronger base such as sodium hydride (NaH) to ensure complete formation of the pyrazole anion.

    • Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally effective. DMF is particularly good at solvating the cation, leaving a more "naked" and reactive pyrazole anion.

    • Reagent Reactivity: 2,2,2-trifluoroethyl triflate is highly reactive but can be unstable. Ensure it is fresh or has been stored properly. Alternatively, 2,2,2-trifluoroethyl iodide or bromide can be used, but may require harsher conditions (higher temperature, stronger base).

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of sensitive reagents. If using NaH, the initial deprotonation should be performed at 0 °C before warming to room temperature or slightly above for the alkylation.

Table 1: Comparison of Conditions for N-Trifluoroethylation

ParameterCondition A (Moderate)Condition B (Aggressive)Recommended For
Base K₂CO₃NaH (60% in mineral oil)Initial attempts, scalable synthesis
Solvent AcetonitrileAnhydrous DMFDifficult substrates, faster reaction
Temperature 50-80 °C (Reflux)0 °C to Room TemperatureMaximizing yield with reactive electrophiles
Typical Yield 60-75%80-95%-

Question 2: I am observing the formation of a regioisomer. How can I improve the selectivity for the desired N1-alkylated product?

Answer: Pyrazole has two nitrogen atoms, and alkylation can potentially occur at either, leading to N1 and N2 isomers. For 4-nitropyrazole, N1-alkylation is generally favored due to electronic effects, but process conditions can influence the ratio.

  • Causality: The regioselectivity is governed by a combination of steric hindrance and electronic effects. The nitro group at C4 withdraws electron density, influencing the nucleophilicity of the adjacent nitrogen atoms.

  • Troubleshooting Steps:

    • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can affect the position of alkylation. In some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in pyrazole formations.[1] This is due to specific hydrogen-bonding interactions that can shield one of the nitrogen atoms.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

    • Purification: If a mixture of isomers is unavoidable, they can typically be separated by column chromatography on silica gel. Their different polarity usually allows for effective separation.

Step 2: Reduction of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Question 3: The reduction of the nitro group is incomplete or stalled. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent challenge, often related to the catalyst, reducing agent, or reaction environment. The reduction of an aromatic nitro group is a robust transformation, but can be sensitive.

  • Causality: The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The reaction's success hinges on the activity of the reducing system and the absence of catalyst poisons.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Several methods are effective.[2][3]

      • Tin(II) Chloride (SnCl₂·2H₂O): This is a reliable and common method. Ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents) in a solvent like ethanol or ethyl acetate. Adding an acid like concentrated HCl can accelerate the reaction.

      • Catalytic Hydrogenation (H₂ over Pd/C): This is a clean method, but the catalyst can be sensitive. Ensure the catalyst is fresh and active. The reaction may require elevated pressure (50 psi) and a suitable solvent like methanol or ethanol.

      • Iron in Acid (Fe/HCl or Fe/NH₄Cl): This is a classical, cost-effective method. The reaction is heterogeneous, so vigorous stirring is essential to ensure good contact between the iron powder and the substrate.

    • Catalyst Deactivation (for Hydrogenation): The substrate or intermediates can sometimes poison the Palladium catalyst. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart it.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A co-spot of the starting material and the reaction mixture will confirm if the reaction is complete.

Troubleshooting_Reduction Start Reduction of Nitro Group Stalled Check_Reagents Verify activity of reducing agent (e.g., fresh SnCl2, active Pd/C) Start->Check_Reagents Check_Conditions Optimize conditions (Increase temp, add acid, check H2 pressure) Start->Check_Conditions Add_More Add more reducing agent or fresh catalyst Check_Reagents->Add_More Check_Conditions->Add_More Success Reaction Complete Add_More->Success

Caption: Troubleshooting flowchart for the nitro reduction step.

Table 2: Comparison of Reduction Methods for 4-Nitropyrazole Intermediate

MethodReducing SystemSolventProsCons
Stannous Chloride SnCl₂·2H₂O / HClEthanol, Ethyl AcetateReliable, high yield, tolerant of many functional groups.Requires aqueous workup to remove tin salts.
Catalytic Hydrogenation H₂ (1-4 atm), 5-10% Pd/CMethanol, EthanolClean reaction, easy workup (filtration).Catalyst can be expensive and is sensitive to poisons.
Iron Reduction Fe powder / HCl or NH₄ClEthanol / H₂OInexpensive, effective.Heterogeneous, can require long reaction times and vigorous stirring.
Step 3: Salt Formation and Purification

Question 4: I am having difficulty isolating the final hydrochloride salt. It either oils out or is difficult to crystallize.

Answer: Isolating the hydrochloride salt in a pure, crystalline form is critical. Problems at this stage are usually related to solvent choice, moisture, or residual impurities.

  • Causality: The amine free base is often an oil or low-melting solid. Protonation with HCl forms an ionic salt, which is typically a crystalline solid with higher melting point and lower solubility in nonpolar organic solvents. The success of crystallization depends on creating a supersaturated solution from which the salt can precipitate cleanly.

  • Troubleshooting Steps:

    • Ensure a Dry, Pure Free Base: Before attempting salt formation, ensure the free base amine is as pure as possible and free of water. Water can interfere with crystallization. If necessary, purify the free base by column chromatography first.

    • Choice of Solvent: The key is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

    • Source of HCl: Use a solution of HCl in an organic solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Add the HCl solution dropwise to a stirred solution of the free base at 0 °C. Adding the amine to the acid can sometimes yield a better-quality solid.

    • Inducing Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal from a previous successful batch. Sonication can also sometimes induce crystallization. If it remains an oil, you may need to re-dissolve it in a minimal amount of a polar solvent (like isopropanol) and then add a nonpolar anti-solvent (like ether or hexanes) to precipitate the solid.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical safety precautions for this synthesis? This synthesis involves several hazardous materials.

  • Trifluoroethylating agents: Can be highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • 4-Nitropyrazole: Nitroaromatic compounds can be energetic and should be handled with care, avoiding shock and high temperatures.[4][5][6]

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).

  • Catalytic Hydrogenation: Involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Ensure the system is properly purged and operated by trained personnel.

FAQ 2: What analytical techniques are best for monitoring this reaction sequence?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use a UV lamp to visualize the spots, as pyrazole rings are typically UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the intermediate and final product. The characteristic quartet of the -CH₂- group coupled to the -CF₃ group in ¹H NMR and the triplet of the -CF₃ group in ¹⁹F NMR are key diagnostic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products at each stage.

FAQ 3: Can I purify the final product without forming the hydrochloride salt? Yes, the free base amine can be purified directly, typically using silica gel column chromatography. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective. However, the free base may be less stable for long-term storage compared to the hydrochloride salt. The salt is generally a more stable, crystalline solid that is easier to handle and weigh accurately.[7]

References

Technical Support Center: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Solution Stability

This section addresses specific issues you may encounter during your experimental work. The advice provided is grounded in established principles of chemical stability and analytical chemistry.

Issue 1: Unexpected Peaks in HPLC Analysis After Short-Term Storage

Scenario: "I prepared a stock solution of this compound in a neutral buffer (pH 7.4) and after 24 hours at room temperature, I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could be happening?"

Root Cause Analysis and Solution:

The appearance of a new, more polar peak suggests a potential degradation of the parent compound. Given the structure of this compound, several degradation pathways could be at play, even in a neutral buffer. The primary amine on the pyrazole ring can be susceptible to oxidation.

Recommended Actions:

  • Confirm Identity of the Degradant:

    • LC-MS Analysis: The most effective way to identify the new peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass of the new species, offering clues to its structure. For instance, an increase of 16 amu could suggest oxidation.

    • Forced Degradation Studies: To confirm the degradation pathway, you can perform forced degradation studies.[1][2] These studies intentionally stress the compound to accelerate degradation and identify potential products.[3][4]

  • Investigate Oxidative Degradation:

    • Sparging with Inert Gas: Prepare a fresh solution and sparge it with nitrogen or argon to remove dissolved oxygen. If the new peak does not appear or its formation is significantly slowed, this points to oxidative degradation.

    • Addition of an Antioxidant: In a parallel experiment, add a small amount of a suitable antioxidant (e.g., ascorbic acid) to your solution. If this prevents the formation of the new peak, it further confirms oxidation.

  • Optimize Storage Conditions:

    • Temperature: Store your solutions at a lower temperature (2-8°C) to slow down the degradation rate.[5]

    • Light Protection: Protect your solutions from light by using amber vials or covering them with aluminum foil, as photolytic degradation can also occur.

Issue 2: Poor Solubility and Precipitation in Aqueous Buffers

Scenario: "I'm trying to prepare a 10 mM solution of this compound in a phosphate buffer at pH 7.0, but I'm observing precipitation. How can I improve its solubility?"

Root Cause Analysis and Solution:

The solubility of pyrazole derivatives can be influenced by the pH of the solution and the presence of substituents on the pyrazole ring.[6][7] While the hydrochloride salt form is intended to enhance aqueous solubility, the free base may have limited solubility.

Recommended Actions:

  • pH Adjustment:

    • The primary amine on the pyrazole ring will be protonated at acidic pH, which generally increases aqueous solubility. Try preparing your solution in a buffer with a lower pH (e.g., pH 4-5).

    • Determine the pKa of the amine group. The solubility will be highest at a pH at least 2 units below the pKa.

  • Use of Co-solvents:

    • If adjusting the pH is not an option for your experiment, consider the use of a co-solvent.[6] Common co-solvents for poorly soluble compounds include DMSO, ethanol, or PEG 400.

    • Start by dissolving the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer while vortexing. Be mindful that high concentrations of organic solvents can affect biological assays.

  • Temperature:

    • The solubility of many compounds, including pyrazole derivatives, increases with temperature.[6] Gentle warming and sonication can help to dissolve the compound. However, be cautious as elevated temperatures can also accelerate degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The compound's stability can be pH-dependent. Hydrolysis can occur under strongly acidic or basic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly of the amine group.

Q2: How should I properly store stock solutions of this compound?

A2: For optimal stability, stock solutions should be:

  • Stored at low temperatures, ideally at 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[5]

  • Protected from light by using amber vials or by wrapping the container in foil.

  • If oxidative degradation is a concern, solutions can be sparged with an inert gas like nitrogen or argon before sealing.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: The most common and effective technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) , preferably with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. LC-MS can be used to identify the mass of any degradants.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are crucial for understanding the degradation pathways of a drug substance.[1][2][3] A typical forced degradation study would involve exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing the compound in solution to UV and visible light.

Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradation products.

Visualizing Experimental Workflows

Decision Tree for Investigating Compound Stability

The following diagram outlines a logical workflow for assessing the stability of this compound when an issue is encountered.

Stability_Troubleshooting start Instability Observed (e.g., new HPLC peak) check_oxidation Is it Oxidation? start->check_oxidation check_hydrolysis Is it Hydrolysis? check_oxidation->check_hydrolysis No sparge Sparge with N2/Ar Add Antioxidant check_oxidation->sparge Yes check_photodegradation Is it Photodegradation? check_hydrolysis->check_photodegradation No ph_study Vary pH of Solution (e.g., pH 3, 7, 9) check_hydrolysis->ph_study Yes protect_light Protect from Light (Amber vials) check_photodegradation->protect_light Yes oxidation_confirmed Oxidation Confirmed sparge->oxidation_confirmed hydrolysis_confirmed Hydrolysis Confirmed ph_study->hydrolysis_confirmed photodegradation_confirmed Photodegradation Confirmed protect_light->photodegradation_confirmed optimize_storage Optimize Storage Conditions: - Lower Temperature - Inert Atmosphere - Adjust pH - Protect from Light oxidation_confirmed->optimize_storage hydrolysis_confirmed->optimize_storage photodegradation_confirmed->optimize_storage

Caption: A decision tree for troubleshooting the stability of the compound.

Quantitative Data Summary

While specific stability data for this compound is not publicly available, the following table provides a template for how to present data from a forced degradation study.

Stress ConditionTime (hours)Parent Compound Remaining (%)Area (%) of Major Degradant
0.1 M HCl (60°C)2485.210.5 (Degradant 1)
0.1 M NaOH (RT)2492.15.8 (Degradant 2)
3% H₂O₂ (RT)875.618.2 (Degradant 3)
Light (UV/Vis)7295.33.1 (Degradant 4)

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or at the λmax of the compound).

  • Injection Volume: 10 µL

  • Method Validation: Validate the method by analyzing samples from forced degradation studies to ensure that all degradation products are well-separated from the parent peak.

References

Technical Support Center: Trifluoroethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trifluoroethyl pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, focusing on the identification and mitigation of byproducts encountered during synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Common Byproducts & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Q1: I'm seeing a mixture of two isomers in my final product. How can I improve the regioselectivity of my reaction?

A1: The formation of regioisomers is the most prevalent challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl precursor (like a 4,4,4-trifluoro-1-aryl-1,3-butanedione) with a substituted hydrazine.[1][2] The reaction outcome is a competition between the two carbonyls for initial condensation with the most nucleophilic nitrogen of the hydrazine.

Root Cause Analysis: The regioselectivity is dictated by a delicate balance of steric and electronic factors of your starting materials, as well as the reaction conditions.[2]

  • Electronic Effects: The more electrophilic carbonyl carbon will typically react faster. The strong electron-withdrawing nature of the trifluoroethyl group significantly increases the electrophilicity of the adjacent carbonyl.

  • Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can sterically block one reaction pathway, favoring the other.

  • Reaction Conditions: The solvent and pH can dramatically influence the reaction pathway.[1]

Troubleshooting Strategies:

  • Solvent Optimization: This is often the most effective and straightforward parameter to adjust. Switching to a fluorinated alcohol solvent can significantly enhance regioselectivity.

    • Recommendation: Utilize 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. These solvents can stabilize key intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyls and leading to a more selective reaction.[1]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the rate of condensation at each carbonyl.

    • Recommendation: Systematically screen the reaction under acidic, neutral, and basic conditions. Acidic conditions, for example, may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1]

  • Structural Modification: If solvent and pH adjustments are insufficient, consider modifying the starting materials.

    • Recommendation: Introduce a bulky substituent on the dicarbonyl or hydrazine to create a strong steric bias, forcing the reaction to proceed down a single pathway.[1]

Q2: My reaction with an α,β-unsaturated carbonyl compound is yielding a pyrazoline, not the desired aromatic pyrazole. What's happening?

A2: This is a common outcome where the reaction stalls at the pyrazoline intermediate. The synthesis of pyrazoles from α,β-unsaturated ketones or aldehydes and hydrazines is a two-step process: (1) initial cyclocondensation to form the non-aromatic pyrazoline, and (2) subsequent oxidation to form the stable aromatic pyrazole ring.[3]

Root Cause Analysis: The pyrazoline intermediate is often stable enough to be isolated. The final aromatization step requires the removal of two hydrogen atoms and is not always spontaneous. It often requires an oxidant or specific thermal conditions to proceed efficiently.

Troubleshooting Strategies:

  • Introduce an Oxidizing Agent: The most direct way to promote aromatization is by including an oxidant in the reaction.

    • Recommendation: After the initial condensation, or as part of a one-pot procedure, introduce an oxidizing agent. Manganese dioxide (MnO₂) is a highly effective and commonly used reagent for this transformation.[4][5] Other options include air oxidation (sometimes facilitated by a catalyst) or using an oxidant like copper triflate.[3]

  • Modify Reaction Conditions:

    • Recommendation: Increasing the reaction temperature in a high-boiling point solvent may provide the energy needed to drive the aromatization. However, be cautious of potential side reactions. In some cases, the choice of solvent itself can determine the fate of the pyrazoline. For instance, oxidation in a non-polar solvent like hexane can lead to different products than in a polar solvent like DMSO.[4][5]

Q3: In my synthesis of an N-trifluoromethyl pyrazole, I'm isolating a significant amount of the corresponding N-H (des-CF₃) pyrazole. How can I prevent this?

A3: This side product arises from the instability of the trifluoromethylhydrazine intermediate, which is generated in situ. This intermediate can degrade, releasing hydrazine, which then reacts to form the undesired des-CF₃ pyrazole.[6]

Root Cause Analysis: Trifluoromethylhydrazine has a short half-life in solution. The N-CF₃ bond can be susceptible to hydrolysis or other degradation pathways, especially under neutral or basic conditions. The formation of hydrazine as a degradant is a primary cause for the byproduct.[6]

Troubleshooting Strategies:

  • Optimize Solvent and Acidity: The key is to create an environment where the desired cyclization is much faster than the degradation of the trifluoromethylhydrazine intermediate.

    • Recommendation: Perform the reaction in dichloromethane (DCM) and add a strong acid catalyst, such as p-toluenesulfonic acid (TsOH·H₂O). This combination has been shown to suppress the formation of the des-CF₃ side product by promoting rapid and efficient cyclization.[6]

Experimental Protocols & Data
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using TFE

This protocol is adapted from methodologies known to improve regioselectivity.[1]

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.1-0.2 M.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the TFE under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.[7]

Table 1: Influence of Reaction Conditions on Byproduct Formation
ParameterConditionCommon Byproduct FavoredRecommended ActionSource(s)
Solvent Standard alcohols (EtOH, MeOH)RegioisomersSwitch to a fluorinated alcohol (TFE, HFIP).[1]
Solvent Hexane (during oxidation)Deacylative ByproductsUse DMSO if the acyl group must be retained.[4][5]
Oxidant Absent (in α,β-unsaturated routes)Pyrazoline IntermediateAdd an oxidizing agent like MnO₂.[3][4][5]
Acidity Neutral/Basic (for N-CF₃ synthesis)Des-CF₃ PyrazoleUse a strong acid (TsOH) in DCM.[6]
Temperature Uncontrolled (in lithiation)"Halogen Dance" IsomersMaintain strict low-temperature control.[8]
Diagrams: Mechanistic Pathways & Troubleshooting
Diagram 1: Regioisomer Formation Pathway

This diagram illustrates how an unsymmetrical trifluoromethyl β-diketone reacts with methylhydrazine, leading to two possible regioisomeric pyrazole products.

G cluster_start Starting Materials cluster_path_a Pathway A cluster_path_b Pathway B start_dk Unsymmetrical CF3-Diketone int_a Initial attack at carbonyl near CF3 start_dk->int_a int_b Initial attack at carbonyl away from CF3 start_dk->int_b start_hy Methylhydrazine start_hy->int_a start_hy->int_b cycl_a Cyclization int_a->cycl_a prod_a Product: Regioisomer A (e.g., 3-CF3-1-methyl) cycl_a->prod_a cycl_b Cyclization int_b->cycl_b prod_b Product: Regioisomer B (e.g., 5-CF3-1-methyl) cycl_b->prod_b

Caption: Competing reaction pathways leading to regioisomer formation.

Diagram 2: Troubleshooting Flowchart for Byproduct Analysis

This flowchart provides a logical sequence for identifying and solving common byproduct issues during trifluoroethyl pyrazole synthesis.

G start Unexpected Byproduct Observed in Reaction dec_isomer Is it an isomer of the target? start->dec_isomer dec_aromatic Is it a non-aromatic intermediate (e.g., pyrazoline)? dec_isomer->dec_aromatic  No sol_isomer Action: Change solvent to TFE/HFIP. Control pH and temperature. dec_isomer->sol_isomer  Yes dec_cf3 Is it a des-CF3 side product? dec_aromatic->dec_cf3  No sol_aromatic Action: Add an oxidizing agent (e.g., MnO2). Increase temperature. dec_aromatic->sol_aromatic  Yes sol_cf3 Action: Use strong acid (TsOH) in anhydrous DCM. dec_cf3->sol_cf3  Yes sol_other Action: Re-evaluate starting materials and reaction mechanism. Consult literature. dec_cf3->sol_other  No

Caption: A logical workflow for troubleshooting common synthesis byproducts.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes for preparing trifluoroethyl pyrazoles? A4: The most prevalent method is the cyclocondensation of a trifluoroethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[2] Other powerful methods include the 1,3-dipolar cycloaddition of trifluoromethylated 1,3-dipoles (like nitrile imines) with appropriate dipolarophiles (like chalcones), and the reaction of α,β-unsaturated carbonyls followed by oxidation.[3][4]

Q5: My crude product is an oil/solid that is difficult to purify. What are the recommended purification techniques? A5: The primary methods for purifying trifluoroethyl pyrazoles are column chromatography and recrystallization.[7]

  • Column Chromatography: This is the most versatile technique. Use flash chromatography to minimize the compound's contact time with the silica gel, which can sometimes cause degradation.[7][9]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction/Crystallization: Since pyrazoles are basic, you can sometimes purify them by forming an acid addition salt. The pyrazole is dissolved in a solvent, treated with an acid (like HCl) to precipitate the salt, which is then filtered and neutralized to recover the pure pyrazole.[10]

Q6: Can the trifluoroethyl group itself cause side reactions? A6: While the C-F bonds are very strong, the trifluoroethyl group's powerful electron-withdrawing nature is the primary driver of many of the challenges discussed, such as influencing regioselectivity. In syntheses starting with precursors like 1,1,1-trichloro-ketones, the solvent (e.g., 2,2,2-trifluoroethanol) can act as a nucleophile during hydrolysis of the trichloromethyl group, leading to the formation of the desired trifluoroethyl ester.[11][12] It's crucial to understand if the trifluoroethyl group is being installed during the reaction or is part of a starting material.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Amine Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Amine Salt Formation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the synthesis and purification of pyrazole amine salts. Our goal is to equip you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction: The "Why" Behind Pyrazole Amine Salts

Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1] The formation of amine salts is a critical step in the development of these compounds, often employed to enhance stability, improve solubility, and facilitate purification and handling.[2][3] However, what appears to be a straightforward acid-base reaction can present numerous challenges, from poor yields and impurity profiles to difficulties in isolation and characterization. This guide provides a systematic approach to understanding and optimizing the critical parameters of pyrazole amine salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an acid for pyrazole amine salt formation?

The choice of acid is paramount and directly influences the physicochemical properties of the resulting salt, such as crystallinity, solubility, and stability. Key considerations include:

  • pKa of the Pyrazole Amine and the Acid: A significant pKa difference between the pyrazole amine (acting as a base) and the chosen acid is necessary to ensure complete proton transfer and stable salt formation.[4]

  • Desired Physicochemical Properties of the Salt: For instance, hydrochloride salts are common due to their ability to form crystalline solids, but they can be hygroscopic.[3] Organic acids like tartaric or citric acid may yield less hygroscopic, albeit sometimes less crystalline, salts.[5]

  • Solubility of the Salt: The acid choice will affect the solubility of the salt in various solvents, which is a critical factor for crystallization and purification.

Q2: How does stoichiometry impact the yield and purity of the pyrazole amine salt?

Stoichiometry is a crucial parameter to control. While a 1:1 molar ratio of a monoprotic acid to a mono-basic pyrazole amine is theoretically required, slight excesses of the acid (e.g., 1.05-1.1 equivalents) are often used to drive the reaction to completion. However, a large excess of acid can lead to the formation of di-salts (if multiple basic sites exist) or complicate purification by requiring removal of the excess acid. It is recommended to perform small-scale trials to determine the optimal stoichiometric ratio for your specific system.[6]

Q3: My pyrazole amine salt is "oiling out" instead of crystallizing. What are the likely causes and how can I fix it?

"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline material. This is often due to:

  • Poor Solvent Choice: The solvent may be too good at solvating the salt, preventing the formation of a crystal lattice. Conversely, if the solvent is too poor, the salt may crash out as an amorphous oil.[7]

  • Presence of Impurities: Impurities can disrupt the crystallization process.

  • Temperature: Cooling the solution too rapidly can favor oiling out over crystallization.[8]

Troubleshooting Strategies:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. A common technique is to dissolve the salt in a "good" solvent and then slowly add an "anti-solvent" to induce crystallization.[9]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Seeding: Introduce a small crystal of the desired salt to the solution to initiate crystallization.

  • Purification of the Free Base: Ensure the starting pyrazole amine is of high purity before attempting salt formation.

Q4: I'm struggling with a hygroscopic pyrazole amine salt. What are the best practices for handling and drying?

Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with amine salts, particularly hydrochlorides.[10] This can lead to handling difficulties, inaccurate weighing, and potential degradation.[11]

Best Practices:

  • Handling: Whenever possible, handle hygroscopic salts in a controlled environment, such as a glove box or a dry room with low humidity.[10] If this is not feasible, work quickly and in small batches.

  • Drying:

    • Oven Drying: Drying in a vacuum oven at a temperature below the salt's decomposition point is effective.

    • Desiccator: Storing the salt in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) can remove absorbed water.[12]

  • Storage: Store hygroscopic salts in tightly sealed containers, preferably within a desiccator.[12]

Troubleshooting Guides

Guide 1: Low Yield of Pyrazole Amine Salt

Low yields can stem from several factors throughout the process. This guide provides a systematic approach to identifying and resolving the root cause.

graph Low_Yield_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield of Pyrazole Amine Salt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Reaction [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Solubility_Issue [label="Product Lost During Workup/Isolation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Degradation [label="Product Degradation?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Check_Stoichiometry [label="Optimize Acid Stoichiometry (1.05-1.1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Time_Temp [label="Increase Reaction Time or Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_pKa [label="Verify pKa Difference Between Amine and Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Solvent [label="Screen Different Solvents for Precipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling_Rate [label="Optimize Cooling Rate and Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_pH [label="Check pH of Aqueous Layers During Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS_Analysis [label="Analyze Mother Liquor for Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability_Check [label="Assess Stability of Free Base and Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert_Atmosphere [label="Use Inert Atmosphere if Sensitive to Air/Moisture", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Incomplete_Reaction; Incomplete_Reaction -> Check_Stoichiometry [label="Yes"]; Check_Stoichiometry -> Increase_Time_Temp; Increase_Time_Temp -> Check_pKa; Incomplete_Reaction -> Solubility_Issue [label="No"];

Solubility_Issue -> Optimize_Solvent [label="Yes"]; Optimize_Solvent -> Cooling_Rate; Cooling_Rate -> Check_pH; Check_pH -> LCMS_Analysis; Solubility_Issue -> Degradation [label="No"];

Degradation -> Stability_Check [label="Yes"]; Stability_Check -> Inert_Atmosphere; }

Caption: Troubleshooting workflow for low pyrazole amine salt yield.

Guide 2: Impure Pyrazole Amine Salt

Obtaining a pure crystalline salt is often the primary goal. This guide helps diagnose and solve purity issues.

graph Impure_Salt_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Impure Pyrazole Amine Salt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Starting_Material_Purity [label="Impure Starting Pyrazole Amine?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Side_Reactions [label="Side Reactions During Salt Formation?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Inefficient_Crystallization [label="Inefficient Crystallization/Purification?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Purify_Free_Base [label="Purify Free Base (Chromatography/Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize_Starting_Material [label="Characterize Starting Material (NMR, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Control_Temperature [label="Control Temperature During Acid Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent_Reactivity [label="Check for Solvent Reactivity (e.g., imine formation with ketones)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Crystallization_Solvent [label="Optimize Crystallization Solvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallize_Salt [label="Recrystallize the Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Crystals [label="Wash Crystals with Cold Anti-Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Starting_Material_Purity; Starting_Material_Purity -> Purify_Free_Base [label="Yes"]; Purify_Free_Base -> Characterize_Starting_Material; Starting_Material_Purity -> Side_Reactions [label="No"];

Side_Reactions -> Control_Temperature [label="Yes"]; Control_Temperature -> Check_Solvent_Reactivity; Side_Reactions -> Inefficient_Crystallization [label="No"];

Inefficient_Crystallization -> Optimize_Crystallization_Solvent [label="Yes"]; Optimize_Crystallization_Solvent -> Recrystallize_Salt; Recrystallize_Salt -> Wash_Crystals; }

Caption: Troubleshooting workflow for impure pyrazole amine salt.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Amine Hydrochloride Salt Formation

This protocol provides a starting point for the formation of a hydrochloride salt, a common salt form for basic drug candidates.

Materials:

  • Pyrazole amine (1.0 eq)

  • Anhydrous diethyl ether or ethyl acetate

  • 2 M HCl in diethyl ether or 4 M HCl in dioxane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the pyrazole amine in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (1.05-1.1 eq) of the HCl solution dropwise with vigorous stirring.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring at 0 °C for 30 minutes. If still no precipitate, the solution can be stored at a lower temperature (e.g., -20 °C) overnight.

  • Collect the precipitated salt by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material or excess acid.

  • Dry the salt under high vacuum to a constant weight.

Protocol 2: Characterization of the Pyrazole Amine Salt

Proper characterization is essential to confirm the identity and purity of the formed salt.

Technique Purpose Expected Observations
¹H NMR Confirm salt formation and stoichiometryShift in the chemical shifts of protons near the basic nitrogen atom upon protonation. Integration of the counter-ion signal (if applicable) relative to the pyrazole signals can confirm stoichiometry.
FT-IR Identify functional groups and confirm salt formationAppearance of a broad N-H⁺ stretching band, typically in the range of 2200-3000 cm⁻¹.[3]
Melting Point Assess purity and identityA sharp melting point range is indicative of a pure compound. This can be compared to literature values if available.
LC-MS Determine purity and confirm molecular weightA single major peak in the chromatogram indicates high purity. The mass spectrum will show the molecular ion of the free base.
Elemental Analysis Confirm elemental compositionThe experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the salt.

Data Presentation

Table 1: Common Acids for Salt Formation and Their Properties
Acid pKa Common Salt Properties Considerations
Hydrochloric Acid (HCl)-6.2Often crystalline, high melting pointCan be hygroscopic[3]
Sulfuric Acid (H₂SO₄)-3.0Can form mono- or di-saltsMay be less crystalline than HCl salts
Phosphoric Acid (H₃PO₄)2.15Can form various salt stoichiometriesOften highly water-soluble
Acetic Acid (CH₃COOH)4.76Generally less stable, lower melting pointMay not be suitable for weakly basic amines
Tartaric Acid2.98 (pKa1)Can form crystalline salts, chiralUseful for chiral resolution
Citric Acid3.13 (pKa1)Often water-solubleCan form multiple salt forms

References

troubleshooting guide for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during experiments with this compound. The information herein is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.

Synthesis & Reaction Issues

Question 1: My pyrazole synthesis is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity and overall yield?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical starting materials. The reaction of a substituted hydrazine, such as 2,2,2-trifluoroethylhydrazine, with a suitable three-carbon building block can lead to two different isomers. The electronic and steric properties of the substituents and the reaction conditions play a crucial role in determining the product ratio.[1]

Causality and Recommended Solutions:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction's regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance the formation of a single isomer in some pyrazole syntheses.[1]

  • pH Control: The pH of the reaction medium can direct the cyclization pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions might favor the other. Experimenting with a range of pH values is recommended.

  • Starting Material Strategy: A common route to 4-aminopyrazoles involves the use of a protected amine group on the three-carbon synthon, for instance, using protected aminomalononitrile derivatives. The choice of protecting group can influence the reaction outcome.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing pyrazole synthesis.

Question 2: I am observing a significant amount of a non-aromatic side product, likely a pyrazoline. How can I promote aromatization to the desired pyrazole?

Answer: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines often proceeds through a pyrazoline intermediate. Incomplete oxidation of this intermediate to the aromatic pyrazole can result in a mixture of products.[1]

Causality and Recommended Solutions:

  • Oxidizing Agent: The inclusion of a mild oxidizing agent can facilitate the conversion of the pyrazoline to the pyrazole. Common choices include air (oxygen), elemental sulfur, or mild chemical oxidants.

  • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can promote spontaneous aromatization, often through the elimination of a leaving group or oxidation.

  • Solvent: The choice of solvent can also play a role. Solvents with higher boiling points may provide the necessary thermal energy for aromatization.

Question 3: The trifluoroethyl group seems to be unstable under my reaction conditions, leading to side products. How can I mitigate this?

Answer: While the trifluoroethyl group is generally stable, harsh reaction conditions can sometimes lead to its degradation or rearrangement. N-trifluoromethyl pyrazoles have been noted to have stability issues, and while the trifluoroethyl group is more stable, care should still be taken.[2]

Causality and Recommended Solutions:

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, it is crucial to carefully control it and not exceed the stability threshold of the compound.

  • pH Management: Strongly acidic or basic conditions might promote side reactions. Maintaining a pH closer to neutral, if the reaction allows, can improve stability.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Purification & Isolation Issues

Question 4: I am having difficulty crystallizing the final hydrochloride salt. It either remains an oil or is very hygroscopic. What can I do?

Answer: The isolation of hydrochloride salts can be challenging. The formation of oils or "goo" is often due to impurities or the presence of residual solvent. Hygroscopicity is an inherent property of many salts, but it can be managed.

Causality and Recommended Solutions:

  • Purity of the Free Base: Ensure the free base, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, is of high purity before attempting salt formation. Impurities can inhibit crystallization. Purification of the free base by column chromatography may be necessary.

  • Solvent System for Salt Formation: The choice of solvent is critical. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of solvents like dichloromethane/heptane. Then, a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise.

  • Anhydrous Conditions: Water can interfere with crystallization and contribute to hygroscopicity. Ensure all solvents and glassware are thoroughly dried.

  • Alternative Acids: If the hydrochloride salt proves consistently difficult to handle, consider forming a salt with a different acid, such as methanesulfonic acid or trifluoroacetic acid, which may have more favorable crystalline properties.

General Protocol for Hydrochloride Salt Formation:

  • Purify the free base, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, by silica gel chromatography.

  • Dissolve the purified free base in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • If precipitation does not occur, try adding a non-polar co-solvent like heptane or pentane to decrease the solubility of the salt.

  • Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under high vacuum.

Purification Workflow:

Caption: Purification and salt formation workflow.

Question 5: The solubility of my hydrochloride salt is poor in common organic solvents for biological assays. What are my options?

Answer: Hydrochloride salts often have reduced solubility in organic solvents compared to their free bases. Additionally, the "common-ion effect" can decrease the solubility of a hydrochloride salt in solutions already containing chloride ions.[1]

Causality and Recommended Solutions:

  • Solvent Screening: Test the solubility in a range of polar aprotic solvents such as DMSO, DMF, or NMP, which are often used for preparing stock solutions for biological assays.

  • Aqueous Buffers: For biological assays, preparing a stock solution in an appropriate aqueous buffer is common. The pH of the buffer will be critical. The amine group will be protonated at acidic pH, which generally increases water solubility.

  • Free Base Form: If solubility remains a significant issue, consider using the free base form of the compound for your experiments, if the assay conditions allow. The free base will likely have better solubility in less polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a dry, dark place. Refrigeration at 2-8°C is recommended for long-term stability.

Q2: What are the expected analytical data (NMR, MS) for this compound?

Analytical Technique Expected Observations
¹H NMR - A quartet for the CH₂ group adjacent to the CF₃ group. - Signals for the pyrazole ring protons. - A broad signal for the amine protons (NH₂), which may be exchangeable with D₂O. - A signal for the ammonium proton (NH₃⁺) in the hydrochloride salt, which will also be broad and exchangeable.
¹³C NMR - A quartet for the carbon of the CF₃ group due to C-F coupling. - A quartet for the carbon of the CH₂ group due to C-F coupling. - Signals for the pyrazole ring carbons.
¹⁹F NMR - A triplet for the CF₃ group due to coupling with the adjacent CH₂ protons.
Mass Spectrometry (ESI+) - A molecular ion peak corresponding to the free base [M+H]⁺.

Note: The exact chemical shifts will depend on the solvent and the concentration.

Q3: What safety precautions should I take when handling this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Q4: Can you provide a general synthetic protocol for the preparation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine?

A4: A plausible synthetic route would involve the cyclization of a suitable precursor with 2,2,2-trifluoroethylhydrazine. The following is a generalized, hypothetical protocol based on established pyrazole synthesis methods. This protocol should be considered a starting point for experimental optimization.

Hypothetical Synthetic Protocol:

  • Formation of 2,2,2-Trifluoroethylhydrazine: This reagent can be prepared from 2,2,2-trifluoroethylamine or other suitable precursors, but it may be unstable and is often generated in situ.

  • Cyclization Reaction:

    • React the 2,2,2-trifluoroethylhydrazine with a suitable three-carbon synthon for a 4-aminopyrazole, such as a protected aminomalononitrile derivative, in a suitable solvent like ethanol or a fluorinated alcohol.

    • The reaction may require heating and/or acidic or basic catalysis.

  • Deprotection (if necessary): If a protecting group was used for the amine, it would be removed in this step under appropriate conditions.

  • Purification: The crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine would then be purified, typically by column chromatography on silica gel.

  • Salt Formation: The purified free base is then converted to the hydrochloride salt as described in the "Purification & Isolation Issues" section above.

References

Technical Support Center: Preventing Degradation of Trifluoroethyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trifluoroethyl pyrazole compounds. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the stability and integrity of your compounds throughout their lifecycle.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of trifluoroethyl pyrazole compounds.

Q1: What are the primary factors that cause the degradation of trifluoroethyl pyrazole compounds?

A1: Like many heterocyclic compounds, trifluoroethyl pyrazoles are susceptible to degradation through several common pathways. The primary factors to control are:

  • Hydrolysis: Degradation can be induced by exposure to acidic or basic conditions, which can lead to the cleavage of susceptible bonds within the molecule.[1][2] The rate of hydrolysis is often pH-dependent.[3][4]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents (like peroxides) can lead to the formation of N-oxides or ring-opened byproducts.[5][6][7] Nitrogen-containing heterocyclic compounds are known to undergo oxidative degradation.[5][6][7]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to induce photochemical reactions, leading to isomerization, ring cleavage, or other structural changes.[1][8][9][10]

  • Thermal Stress: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways and can also cause decomposition through other mechanisms.[1][2][11]

Q2: How does the trifluoroethyl group influence the stability of the pyrazole ring?

A2: The trifluoroethyl group, and trifluoromethyl groups, are strongly electron-withdrawing. This has a significant impact on the electronic properties of the pyrazole ring, generally enhancing its metabolic stability.[12][13] The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl moiety itself highly resistant to metabolic breakdown.[13] This property is a key reason for its incorporation into many pharmaceutical candidates.[12][14] However, the electron-withdrawing nature can influence the susceptibility of other parts of the molecule to nucleophilic attack, potentially affecting hydrolytic stability at different pH values.

Q3: What are the initial signs of degradation I should look for in my sample?

A3: Initial signs of degradation can be subtle. Visually, you might observe a change in color or the appearance of cloudiness or precipitation in a solution. Analytically, the most common first indicator is the appearance of new, small peaks in your HPLC or LC-MS chromatogram that are not present in a freshly prepared standard. You may also notice a corresponding decrease in the peak area of the parent compound.

Q4: What are the recommended storage conditions for trifluoroethyl pyrazole compounds?

A4: To minimize degradation, trifluoroethyl pyrazole compounds should be stored under controlled conditions. For solid materials, store them in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.[15] Solutions should be freshly prepared whenever possible. If solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light by using amber vials, and the solvent choice should be carefully considered to ensure it is non-reactive.

Q5: Which analytical techniques are best suited for monitoring the stability of these compounds?

A5: The gold standard for monitoring the stability of pharmaceutical compounds is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric (MS) detection.[16] A properly developed method will be able to separate the parent compound from all potential degradation products, allowing for accurate quantification of the parent compound's purity over time.[16] LC-MS is particularly powerful as it can also help in the identification of the degradation products formed.[17]

Section 2: Troubleshooting Guide for Common Degradation Issues

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Unexpected peaks in HPLC chromatogram. 1. Hydrolysis: The sample may have been exposed to incompatible pH conditions in your solvent, buffer, or formulation. Pyrazole esters are known to be susceptible to hydrolysis.[4] 2. Oxidation: The sample may have been exposed to air for extended periods, or the solvent may contain peroxides. 3. Photodegradation: The sample was exposed to light during handling, storage, or analysis.1. Control pH: Ensure all solvents and buffers are within a stable pH range for your compound. Screen a range of pH values during method development. 2. Inert Atmosphere: Use freshly degassed solvents. If the compound is particularly sensitive, handle it under an inert atmosphere (e.g., in a glovebox). 3. Protect from Light: Use amber vials or cover glassware with aluminum foil. Minimize exposure to ambient light during sample preparation.
Loss of compound potency or activity. 1. Significant Degradation: The concentration of the active parent compound has decreased due to one or more degradation pathways. 2. Formation of Inhibitory Degradants: A degradation product might be interfering with the compound's biological activity.1. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 3.2) to identify the conditions causing the instability. 2. Re-evaluate Storage: Immediately review your storage and handling procedures against the recommendations in Protocol 3.1. Ensure temperature, light, and atmospheric conditions are controlled.
Physical changes in the sample (color change, precipitation). 1. Formation of Insoluble Degradants: Degradation products may have different solubility profiles than the parent compound, causing them to precipitate. 2. Polymerization/Complex Reactions: Extensive degradation can lead to colored byproducts.1. Characterize Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product. 2. Solubility Studies: Evaluate the solubility and stability of your compound in different solvents and formulation vehicles to find a more suitable system.
Inconsistent results between experimental batches. 1. Variable Storage/Handling: Inconsistent application of storage and handling procedures between batches is leading to different levels of degradation. 2. Solvent/Reagent Quality: Variation in the quality of solvents or reagents (e.g., presence of peroxide impurities in older ethers) can cause inconsistent degradation.1. Standardize Protocols: Implement and strictly adhere to a Standard Operating Procedure (SOP) for handling and storage for all users (see Protocol 3.1). 2. Use High-Quality Reagents: Always use fresh, high-purity solvents and reagents for your experiments. Note the lot numbers of all materials used.

Section 3: In-Depth Technical Protocols

Protocol 3.1: Standard Operating Procedure for Storage and Handling
  • Receiving and Initial Storage:

    • Upon receipt, inspect the container for any damage.

    • Log the compound's arrival date, lot number, and initial appearance.

    • Store the solid compound in its original container inside a desiccator at the recommended temperature (typically 2-8°C or -20°C for long-term storage), protected from light.

  • Weighing and Sample Preparation:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Perform weighing and initial dissolution in an environment with controlled humidity and minimal light exposure. For highly sensitive compounds, use a glovebox under an inert atmosphere.

    • Use high-purity, degassed solvents for preparing solutions.

  • Solution Storage:

    • Whenever possible, prepare solutions fresh for each experiment.

    • If short-term storage is necessary, use amber glass vials with tightly sealed caps.

    • Store solutions at 2-8°C and use within 24 hours unless stability data supports longer storage. For longer-term storage, freeze at -20°C or -80°C, but confirm compound stability under freeze-thaw cycles.

Protocol 3.2: Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][18][19] A target degradation of 10-20% is generally considered adequate.[20]

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Control Control Sample (Stock diluted in mobile phase, no stress) Prep->Control Aliquot Acid Acid Hydrolysis (0.1M HCl, RT or 60°C) Prep->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, RT or 60°C) Prep->Base Aliquot Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Aliquot Thermal Thermal (60°C in solution) Prep->Thermal Aliquot Photo Photolytic (ICH Q1B light exposure) Prep->Photo Aliquot Dilute Dilute All Samples Control->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Dilute->Analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the sample at room temperature for up to 7 days, sampling at various time points (e.g., 2, 8, 24, 48 hours).[1][2]

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[2]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.

    • Be aware that pyrazole derivatives can exhibit instability in alkaline conditions.[18]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the sample at room temperature and monitor for up to 24 hours.[1] Oxidative reactions can be rapid.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides combined UV and visible output, as specified by ICH guideline Q1B (e.g., exposure of at least 1.2 million lux hours and 200 watt hours/m²).[1]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

  • Thermal Degradation:

    • Keep a solution of the compound in a temperature-controlled oven at 60-80°C.[2]

    • Analyze samples at various time points to determine the rate of degradation.

Protocol 3.3: Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column, as they are versatile.

    • Use a gradient elution method to ensure separation of both polar and non-polar degradation products. A common starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

  • Analysis of Stressed Samples:

    • Inject the control and all stressed samples from the forced degradation study.

    • The primary goal is to achieve baseline separation between the parent compound peak and all degradation product peaks.

  • Method Optimization:

    • If co-elution occurs, adjust the gradient slope, temperature, or mobile phase pH to improve resolution.

    • Ensure the parent peak is spectrally pure using a photodiode array (PDA) detector. This is confirmed by checking that the UV spectrum is consistent across the entire peak.

  • Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Mechanistic Insights into Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The electron-withdrawing trifluoroethyl group can influence the reactivity of the pyrazole core.

Potential Degradation Pathways

G cluster_main Trifluoroethyl Pyrazole Compound cluster_products Degradation Products Parent Parent Compound Hydrolysis Ring-Opened Products (e.g., hydrazones, dicarbonyls) Parent->Hydrolysis H+ / OH- (Hydrolysis) Oxidation N-Oxides, Hydroxylated Species Parent->Oxidation [O] (Oxidation) Photo Isomers, Ring-Contracted/Cleaved Products Parent->Photo (Photolysis)

Caption: Major degradation pathways for pyrazole compounds.

  • Hydrolytic Pathway: Under harsh acidic or basic conditions, the pyrazole ring itself can be susceptible to cleavage.[3][21] If ester or amide functionalities are present elsewhere in the molecule, they will be primary sites for hydrolysis.

  • Oxidative Pathway: The nitrogen atoms in the pyrazole ring are potential sites for oxidation, leading to the formation of N-oxides. The electron-rich ring can also be attacked by hydroxyl radicals, leading to hydroxylated derivatives or ring opening.[3]

  • Photolytic Pathway: UV irradiation can induce complex rearrangements. Pyrazoles can undergo photoisomerization to imidazoles or other heterocyclic systems.[9] Ring cleavage is also a possible outcome, leading to a variety of smaller, often highly reactive, fragments.[3][22]

Section 5: References

  • Li, W., et al. (2012). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. Available at: --INVALID-LINK--

  • Syata, G.Y., et al. (2024). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. PubMed. Available at: --INVALID-LINK--

  • da Silva, A.C.S., et al. (2016). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. Available at: --INVALID-LINK--

  • Stelmaska, E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: --INVALID-LINK--

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: --INVALID-LINK--

  • Li, W., et al. (2012). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate. Available at: --INVALID-LINK--

  • Faria, P.C.C., et al. (2021). of identified structures of TPs from the degradation of pyrazolones by UV. ResearchGate. Available at: --INVALID-LINK--

  • Rybakov, V.B., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PubMed Central. Available at: --INVALID-LINK--

  • Anonymous. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: --INVALID-LINK--

  • da Silva, A.C.S., et al. (2016). Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. Available at: --INVALID-LINK--

  • Püntener, S., et al. (2020). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. Available at: --INVALID-LINK--

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: --INVALID-LINK--

  • Klick, S., et al. (2005). Forced Degradation – A Review. American Pharmaceutical Review. Available at: --INVALID-LINK--

  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: --INVALID-LINK--

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing Procedure. ResolveMass Laboratories Inc.. Available at: --INVALID-LINK--

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: --INVALID-LINK--

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: --INVALID-LINK--

  • Portella, C., et al. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: --INVALID-LINK--

  • Gazvoda, M., et al. (2018). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Institutes of Health. Available at: --INVALID-LINK--

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: --INVALID-LINK--

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kris McNeill. Available at: --INVALID-LINK--

  • Barreda-Gómez, G., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. Available at: --INVALID-LINK--

  • da Silva, A.C.S., et al. (2016). Synthesis of 2,2,2-trifluoroethyl 1H-pyrazole carboxylates: Insight into the mechanism of trichloromethyl group hydrolysis. Scilit. Available at: --INVALID-LINK--

  • Hawash, M., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: --INVALID-LINK--

  • V., S., & S., A. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Chen, K., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Anonymous. (n.d.). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography. ResearchGate. Available at: --INVALID-LINK--

  • de la Torre, M.C., & García-Rodríguez, E. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: --INVALID-LINK--

  • Ramisetti, N.R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available at: --INVALID-LINK--

  • Zhang, K., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. Available at: --INVALID-LINK--

  • Kumar, A.P., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Available at: --INVALID-LINK--

  • Portella, C., et al. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. Available at: --INVALID-LINK--

  • Hawash, M., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Available at: --INVALID-LINK--

  • López-López, M., et al. (2012). Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products. PubMed. Available at: --INVALID-LINK--

  • Sharma, V., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available at: --INVALID-LINK--

  • European Commission. (n.d.). EU Pesticides Database - MRLs. European Commission. Available at: --INVALID-LINK--

  • Wang, H., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: --INVALID-LINK--

  • MSN Chemical. (2024). Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges with 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work. This guide provides in-depth, evidence-based solutions in a direct question-and-answer format to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in aqueous buffers for my biological assays. What are the key factors influencing its solubility?

A1: The solubility of this compound is primarily governed by its chemical structure and the properties of the solvent system. As an amine hydrochloride salt, its solubility in aqueous media is highly pH-dependent.[1] In its salt form, the molecule is ionic and therefore more readily solvated by polar solvents like water. However, the presence of the trifluoroethyl group increases the lipophilicity of the molecule, which can counteract the solubility-enhancing effect of the hydrochloride salt.

Key factors influencing solubility include:

  • pH of the medium: This is the most critical factor for amine hydrochloride salts.

  • Choice of solvent/co-solvent: The polarity of the solvent system plays a significant role.

  • Temperature: Solubility often increases with temperature.

  • Physical form of the solid: The crystalline structure can impact the energy required to dissolve the compound.

Q2: What is the recommended starting point for dissolving this compound in aqueous solutions?

A2: For initial experiments, it is advisable to start with an acidic aqueous buffer. The predicted pKa of the conjugate acid of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is approximately 3.11.[1] To maintain the compound in its more soluble protonated (salt) form, the pH of the solution should be kept at least 1-2 units below the pKa. Therefore, a starting buffer pH of around 1-2 is recommended.

If the desired experimental pH is higher, a concentrated stock solution can be prepared in an acidic buffer or a suitable organic solvent and then diluted into the final aqueous medium. However, be mindful of potential precipitation upon dilution.

Q3: My experimental protocol requires a near-neutral pH (e.g., pH 7.4 for cell-based assays). How can I achieve a sufficient concentration of the compound without it precipitating?

A3: Working at a pH significantly above the pKa of the amine will convert the hydrochloride salt to its free base form, which is expected to have much lower aqueous solubility. Here are several strategies to overcome this challenge:

  • pH Adjustment and Manipulation: Prepare a concentrated stock solution in an acidic buffer (e.g., pH 1-2) where the compound is fully dissolved. Then, perform a rapid dilution of a small volume of this acidic stock into your final, larger volume of neutral pH buffer with vigorous stirring. This can sometimes create a metastable solution at a concentration higher than the equilibrium solubility.

  • Use of Co-solvents: For many organic molecules, especially those with some lipophilicity, the use of a water-miscible organic co-solvent can significantly enhance aqueous solubility.[2][3]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are common choices.[4]

    • Experimental Protocol: Prepare a high-concentration stock solution in 100% DMSO. For your final working solution, add the DMSO stock to your aqueous buffer, ensuring the final concentration of DMSO is kept low (typically <1% v/v, and ideally <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Temperature Control: Gently warming the solvent can help increase the rate of dissolution and the amount of compound that can be dissolved.[4] However, be cautious about the thermal stability of the compound and any other components in your experimental system.

Below is a workflow for preparing a solution at neutral pH:

Caption: Workflow for preparing solutions at neutral pH.

Q4: I am observing a precipitate even when using DMSO as a co-solvent. What could be the issue and how can I resolve it?

A4: Precipitation after adding a DMSO stock to an aqueous buffer is a common issue known as "antisolvent precipitation." It occurs when the compound is highly soluble in the initial solvent (DMSO) but poorly soluble in the final mixed solvent system.

Here are some troubleshooting steps:

  • Decrease the Stock Concentration: The concentration of your DMSO stock might be too high. Try preparing a more dilute stock solution in DMSO and then adding a proportionally larger volume to your aqueous buffer (while still maintaining an acceptable final DMSO concentration).

  • Optimize the Co-solvent Percentage: While aiming for a low final DMSO concentration is ideal for biological assays, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Sonication: After dilution, briefly sonicating the solution can help to break down small aggregates and promote dissolution.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to stabilize the compound in solution and prevent precipitation.

Q5: Are there any other solvents I can try if both aqueous buffers and DMSO/water systems are problematic?

A5: Yes, if your experimental setup allows for it, you can explore other organic solvents. Pyrazole-based compounds often show good solubility in polar organic solvents.[4]

Solubility Profile of Related Pyrazoles:

SolventGeneral Solubility Trend for Pyrazoles
MethanolGenerally good solubility
EthanolGenerally good solubility
AcetoneGenerally good solubility
Dichloromethane (DCM)Variable, worth testing
N,N-Dimethylformamide (DMF)Often a good solvent for difficult compounds

Important Considerations:

  • Solvent Compatibility: Ensure the chosen solvent is compatible with your experimental materials (e.g., plasticware) and downstream applications.

  • Toxicity: Solvents like DMF and DCM are toxic and should be handled with appropriate safety precautions. They are generally not suitable for direct use in biological assays unless completely removed.

  • Evaporation: For preparing solid samples or for use in organic synthesis, dissolving the compound in a volatile organic solvent and then removing it under reduced pressure is a common practice.

Methodology: Determining Thermodynamic Solubility using the Shake-Flask Method

For researchers needing to establish a precise solubility value in a specific medium, the shake-flask method is a reliable approach.[5]

Experimental Protocol:

  • Preparation: To a series of sealed vials, add a known volume of your desired solvent or buffer (e.g., water, PBS pH 7.4, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. For more rigorous separation, centrifuge the samples and collect the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This protocol provides the thermodynamic or equilibrium solubility of the compound in the tested solvent system.

Caption: Shake-flask method for solubility determination.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a pivotal building block in contemporary drug discovery, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is crucial for the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies. Transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety. The principles of chemical engineering—particularly reaction kinetics, heat transfer, and mass transport—become paramount.[1]

This technical support guide provides field-proven insights, troubleshooting protocols, and scalable methodologies for researchers and process chemists. Our focus is on anticipating and resolving common scale-up issues, ensuring a robust, safe, and efficient synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for this compound?

A common and robust three-step sequence is often employed. It begins with the N-alkylation of a commercially available 4-nitropyrazole, followed by the reduction of the nitro group, and concludes with the formation of the hydrochloride salt. This route avoids the direct use of potentially hazardous hydrazine derivatives at later stages and utilizes well-understood, scalable transformations.[2][3]

Q2: What are the most critical process parameters to monitor during the scale-up of this synthesis?

Three parameters are critical:

  • Temperature Control: The N-alkylation and, particularly, the nitro reduction steps can be exothermic.[4] As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Precise temperature monitoring and control are essential to prevent runaway reactions and minimize byproduct formation.

  • Reagent Addition Rate: Controlled, slow addition of reagents, especially the reducing agent (e.g., stannous chloride solution), is vital for managing the reaction exotherm on a large scale.[4][5]

  • Mixing Efficiency: Inadequate agitation in large reactors can lead to localized concentration gradients and "hot spots," resulting in inconsistent reaction progress and an increased impurity profile.[4]

Q3: How does the choice of solvent impact the reaction at scale?

Solvent selection extends beyond just reaction compatibility. At scale, factors like boiling point, flash point, cost, and ease of removal are critical. For instance, while a solvent like DMF might be effective for the N-alkylation at a lab scale, its high boiling point can complicate product isolation. A solvent like acetonitrile may be preferred for its lower boiling point and ability to precipitate the product upon cooling. Furthermore, solvent choice is crucial during crystallization to ensure good recovery of a high-purity product, as chromatographic purification is often impractical at scale.[4][6]

Q4: What are the primary safety concerns associated with this process?

The primary safety concerns revolve around the reagents used:

  • Trifluoroethylating Agents: Reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate are corrosive and harmful if inhaled or in contact with skin.[7]

  • 2,2,2-Trifluoroethanol (TFE): If used as a solvent, TFE is a volatile liquid, and its vapors can cause respiratory irritation.[8]

  • Reducing Agents: Reagents like stannous chloride are corrosive. Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment.

  • Acids and Bases: Handling concentrated acids (HCl, H₂SO₄) and bases requires appropriate personal protective equipment (PPE) to prevent severe burns.

All operations should be conducted in a well-ventilated area (e.g., a chemical fume hood) with appropriate PPE, including gloves, safety goggles, and lab coats.[9]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process.

Problem: Low or inconsistent yield in the N-trifluoroethylation step (Step 1).

  • Potential Cause 1: Ineffective Base. The base (e.g., K₂CO₃, Cs₂CO₃) may be of low quality or have absorbed moisture, reducing its efficacy.

    • Solution: Use a freshly opened, anhydrous grade of the base. Consider drying the base in a vacuum oven before use.

  • Potential Cause 2: Competing O-alkylation or dialkylation. This can occur if the reaction temperature is too high or if a highly reactive alkylating agent is used.

    • Solution: Optimize the reaction temperature, starting at a lower temperature and slowly warming if necessary. Monitor the reaction by HPLC to track the formation of byproducts.

  • Potential Cause 3: Low Reactivity of Alkylating Agent.

    • Solution: While more expensive, using a more reactive trifluoroethylating agent like 2,2,2-trifluoroethyl trifluoromethanesulfonate over the corresponding bromide or iodide can improve reaction rates and yields.

Problem: Uncontrolled exotherm or reaction stall during nitro reduction (Step 2).

  • Potential Cause 1: Rapid Reagent Addition. Adding the reducing agent (e.g., SnCl₂ solution) too quickly is the most common cause of a dangerous exotherm.[5]

    • Solution: Employ a syringe pump or addition funnel for slow, controlled, dropwise addition. Ensure the reactor's cooling system is engaged and can handle the heat load. For very large scales, a heat flow calorimeter study is recommended to determine the thermal profile.

  • Potential Cause 2: Inefficient Mixing. If the reducing agent is not dispersed quickly, localized heating can occur, while other parts of the reactor remain unreacted, appearing as a stall.[4]

    • Solution: Ensure the stirrer speed is adequate for the reactor size and viscosity of the mixture. Use a baffled reactor to improve mixing efficiency.

  • Potential Cause 3: Poor Reagent Quality. The reducing agent may have degraded.

    • Solution: Use a fresh, high-quality reducing agent. For catalytic hydrogenation, ensure the catalyst has not been poisoned.

Problem: Final product (hydrochloride salt) is off-color or has poor purity.

  • Potential Cause 1: Incomplete Reduction. Residual nitro-intermediate can impart a yellow or brown color.

    • Solution: Increase the equivalents of the reducing agent or extend the reaction time. Monitor the reaction to completion using TLC or HPLC.

  • Potential Cause 2: Impurities from Side Reactions. Side reactions during any of the steps can lead to impurities that co-crystallize with the product.

    • Solution: Re-optimize the reaction conditions (temperature, solvent) to minimize byproduct formation.[5] Purification is best achieved by recrystallization; screen various solvent systems (e.g., isopropanol/water, ethanol/MTBE) to find one that effectively rejects the impurities.[6]

  • Potential Cause 3: Degradation during Workup. The amine product may be sensitive to air or heat.

    • Solution: Conduct the workup and isolation under an inert atmosphere (e.g., nitrogen). Avoid excessive heating during solvent removal.

Problem: Product isolation is difficult due to fine particles or an oily precipitate.

  • Potential Cause 1: "Crashing Out" of the Product. Adding an anti-solvent too quickly or cooling the solution too rapidly can lead to the formation of very fine crystals that are difficult to filter.

    • Solution: Control the crystallization process. Cool the solution slowly and add any anti-solvent dropwise with vigorous stirring. Seeding the solution with a small crystal of pure product can promote the growth of larger, more easily filterable crystals.

  • Potential Cause 2: Presence of Tarry Impurities.

    • Solution: Before crystallization, consider treating the crude solution with activated carbon to remove colored, high-molecular-weight impurities. An aqueous wash of the crude organic solution can also remove water-soluble impurities that may inhibit crystallization.

Section 3: Scalable Experimental Protocol & Data

This protocol outlines the three-step synthesis with quantities scalable from the bench to the pilot plant.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Trifluoroethylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 4-Nitropyrazole B 1-(2,2,2-trifluoroethyl)- 4-nitro-1H-pyrazole A->B  2,2,2-Trifluoroethyl  trifluoromethanesulfonate,  K₂CO₃, Acetonitrile, 60 °C C 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine B->C  SnCl₂·2H₂O,  Ethanol, 70 °C D 1-(2,2,2-trifluoroethyl)-1H-pyrazol- 4-amine hydrochloride (Final Product) C->D  HCl in Isopropanol,  0-5 °C

Caption: Overall synthetic workflow.

Reagent Quantities per Scale
Reagent10 g Scale100 g Scale1 kg ScaleMolar Eq.
Step 1: N-Trifluoroethylation
4-Nitropyrazole10.0 g100.0 g1.00 kg1.0
K₂CO₃ (anhydrous)24.4 g244.0 g2.44 kg2.0
2,2,2-Trifluoroethyl triflate22.6 g226.0 g2.26 kg1.1
Acetonitrile100 mL1.0 L10.0 L10 vol
Step 2: Nitro Reduction
1-(trifluoroethyl)-4-nitropyrazole17.2 g172.0 g1.72 kg1.0
SnCl₂·2H₂O99.7 g997.0 g9.97 kg5.0
Ethanol (200 proof)170 mL1.7 L17.0 L10 vol
Step 3: Salt Formation
1-(trifluoroethyl)-1H-pyrazol-4-amine14.6 g146.0 g1.46 kg1.0
Isopropanol (IPA)150 mL1.5 L15.0 L10 vol
4M HCl in Dioxane or IPA~25 mL~250 mL~2.5 L1.2
Step-by-Step Methodology

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole

  • To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-nitropyrazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 vol).

  • Begin vigorous stirring to create a fine slurry.

  • Heat the mixture to 60 °C.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) over 30-60 minutes, maintaining the internal temperature below 70 °C.

  • Stir the reaction at 60 °C for 4-6 hours.

  • In-Process Control: Monitor the reaction by TLC or HPLC until the 4-nitropyrazole is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 vol).

  • Concentrate the combined filtrate under reduced pressure to afford the crude product, which is typically used directly in the next step.

Step 2: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

  • Dissolve the crude product from Step 1 (1.0 eq) in ethanol (10 vol) in a reactor equipped for heating and cooling.

  • Heat the solution to 70 °C.

  • Prepare a solution of stannous chloride dihydrate (5.0 eq) in ethanol (3-4 vol). Caution: This may be exothermic.

  • Add the SnCl₂ solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 80 °C.

  • Stir at 70 °C for 2-3 hours after the addition is complete.

  • In-Process Control: Monitor by TLC or HPLC for the disappearance of the nitro-intermediate.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water and carefully basify with a saturated NaHCO₃ or NaOH solution to pH > 8, while cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

Step 3: Formation of this compound

  • Dissolve the crude amine (1.0 eq) in isopropanol (10 vol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 4M HCl in isopropanol or dioxane (1.2 eq) dropwise with vigorous stirring.

  • A precipitate should form. Stir the slurry at 0-5 °C for 1-2 hours.

  • Collect the solid by filtration, wash the cake with cold isopropanol, and then with a non-polar solvent like hexanes or MTBE.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting Logic Diagram

G start Low Purity of Final Product q1 Is starting material present in final product? (Check HPLC) start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there significant unidentified peaks? q1->q2 No sol1 Solution: - Increase reaction time - Increase reagent equivalents - Re-evaluate reaction temperature a1_yes->sol1 end_node Purity Issue Resolved sol1->end_node a2_yes Side Product Formation q2->a2_yes Yes q3 Is the product off-color (yellow/brown)? q2->q3 No sol2 Solution: - Lower reaction temperature - Slow reagent addition rate - Re-screen solvents a2_yes->sol2 sol2->end_node a3_yes Degradation or Residual Impurities q3->a3_yes Yes q3->end_node No sol3 Solution: - Perform charcoal treatment - Screen recrystallization solvents - Use inert atmosphere during workup a3_yes->sol3 sol3->end_node

Caption: Decision tree for troubleshooting low product purity.

References

Technical Support Center: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1185177-94-9). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As a senior application scientist, my goal is to provide not just procedures, but the scientific reasoning behind them, enabling you to anticipate challenges and troubleshoot effectively.

Section 1: Quick Reference Data

For immediate access to critical information, please refer to the summary table below. This data is essential for initial risk assessment and experimental planning.

ParameterValueSource(s)
CAS Number 1185177-94-9[1]
Molecular Formula C₅H₇ClF₃N₃[1]
Molecular Weight 201.58 g/mol Derived
Appearance Solid / Crystalline Powder[2][3]
Recommended Storage 2-8°C, Sealed in dry, Keep in dark place[2][4]
Key Hazards Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)[2][5]
Incompatibilities Strong acids, Strong bases, Strong oxidizing agents[3][6]
Hygroscopicity Hygroscopic[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound and why?

A1: The recommended storage condition is 2-8°C in a tightly sealed container, protected from light and moisture.[2][4] The rationale for these conditions is threefold:

  • Temperature Control (2-8°C): Refrigeration significantly slows the rate of potential chemical degradation. While the pyrazole ring itself is relatively stable, complex organic molecules can undergo slow decomposition over time at ambient temperatures.[7][8]

  • Moisture Prevention (Tightly Sealed): The compound is a hydrochloride salt and is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to clumping, which complicates accurate weighing, and may introduce water into sensitive reactions. In the worst case, absorbed water can promote hydrolysis or other degradative processes.[9]

  • Light Protection (Dark Place): Many amine-containing and heterocyclic compounds can be sensitive to UV light, which can catalyze oxidation or rearrangement reactions. Storing in an amber vial or a dark cabinet is a crucial preventative measure.

Q2: The Safety Data Sheet (SDS) mentions the compound is hygroscopic. What practical steps should I take during handling?

A2: Hygroscopicity is a critical handling consideration for amine hydrochloride salts.[3][10] When a compound absorbs atmospheric water, its physical state can change, and it can affect experimental accuracy. Causality: The hydrochloride salt structure, particularly the chloride ion, can form hydrogen bonds with water molecules, drawing them into the solid lattice.[10] Best Practices:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation from forming on the cold powder when exposed to ambient air.

  • Controlled Environment: Whenever possible, handle and weigh the compound inside a glove box with a low-humidity inert atmosphere (e.g., nitrogen or argon).

  • Minimize Exposure: If a glove box is unavailable, work quickly in a well-ventilated fume hood. Open the container only for the time required to dispense the material.

  • Secure Sealing: Immediately after use, purge the container headspace with an inert gas like argon or nitrogen before tightly resealing the cap. Using paraffin film for extra security is also recommended.

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?

A3: Based on its hazard profile, comprehensive PPE is required to prevent exposure.[3][11][12] The compound is classified as a skin, eye, and respiratory irritant.[2][5]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use and use proper removal technique to avoid skin contact.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be advisable.[12]

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation of dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]

Q4: In which solvents is this compound likely to be soluble?

A4: As an amine hydrochloride salt, its solubility is governed by its ionic character.[13]

  • Aqueous Solvents: The salt form is designed to enhance water solubility compared to the free amine base.[13] It should exhibit good solubility in water and aqueous buffers, particularly under slightly acidic conditions which suppress the formation of the less soluble free base.

  • Polar Protic Solvents: Good solubility is expected in solvents like methanol and ethanol, which can solvate both the ions and the organic structure.

  • Polar Aprotic Solvents: It will likely have moderate to high solubility in solvents like DMSO and DMF.

  • Non-Polar Solvents: Solubility is expected to be very low in non-polar solvents such as hexanes, toluene, or diethyl ether. The parent pyrazole core has limited water solubility but is more soluble in organic solvents; the hydrochloride salt reverses this trend.[14]

Q5: What are the primary chemical incompatibilities I should be aware of?

A5: Incompatibilities arise from the compound's structure as an amine salt.

  • Strong Bases (e.g., NaOH, KOH, triethylamine): Adding a strong base will deprotonate the pyrazolium ion, neutralizing the hydrochloride salt and liberating the free amine base of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This can cause the compound to precipitate if the free base is not soluble in the chosen solvent system.

  • Strong Oxidizing Agents (e.g., peroxides, nitrates): These can react exothermically with the organic structure, leading to decomposition and creating a potential safety hazard.[6]

  • Strong Acids: While stable in mildly acidic solutions, reacting with very strong, non-aqueous acids could lead to undesired side reactions.[3]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

ProblemPotential Cause(s)Recommended Solution(s)
The powder has formed hard clumps and is difficult to weigh accurately. Moisture Absorption: The compound is hygroscopic and has been exposed to ambient humidity.[3]1. Break up clumps: Use a clean, dry spatula to gently break up the material. 2. Dry the material: If clumping is severe, the material can be dried under a high vacuum in a desiccator over a strong desiccant (e.g., P₂O₅) for several hours. Note: Verify thermal stability before applying heat. 3. Prevent recurrence: Strictly follow the handling procedures for hygroscopic materials outlined in FAQ Q2.
My experimental results are inconsistent, especially when using a new bottle. 1. Compound Degradation: Improper storage (exposure to light, moisture, or elevated temperature) may have compromised purity. 2. Incomplete Solubilization: The compound may not be fully dissolved before being added to the reaction.1. Verify Purity: Run a quality control check (e.g., LC-MS or ¹H NMR) on an aliquot to confirm the identity and purity of the material. 2. Review Storage: Ensure the compound has been stored according to the 2-8°C, dry, dark recommendation.[2] 3. Ensure Complete Dissolution: Use sonication or gentle warming (if thermally stable) to ensure the compound is fully dissolved before use. Visually inspect for any remaining solid.
The compound is not dissolving in my chosen aqueous buffer. 1. Incorrect pH: If the buffer pH is neutral or basic, the less-soluble free amine may be forming. 2. Insufficient Mixing: The dissolution rate may be slow without adequate agitation. 3. Concentration Limit Exceeded: The desired concentration may be above the compound's solubility limit in that specific medium.1. Adjust pH: Lower the pH of the buffer (e.g., to pH 4-5) with a dilute acid like HCl to ensure the compound remains in its protonated, more soluble salt form.[13] 2. Improve Agitation: Use a vortex mixer or sonicator to aid dissolution. 3. Perform Solubility Test: Conduct a small-scale test to determine the approximate solubility limit in your system before preparing a large batch.
I experienced skin or eye irritation after handling the compound. Improper PPE or Accidental Exposure: Direct contact with the skin or eyes has occurred due to a gap in personal protective equipment or a spill.[2][5]1. Follow First Aid: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, hold the eyelids open and continue rinsing.[3][5] 2. Seek Medical Attention: Report the incident to your safety officer and seek medical attention, bringing the Safety Data Sheet (SDS) with you.[11] 3. Review and Revise Procedures: Conduct a root cause analysis to identify why the exposure occurred and implement corrective actions to prevent it from happening again. This includes re-evaluating PPE selection and handling techniques.

Section 4: Protocols & Visual Workflows

Protocol 1: Recommended Weighing and Aliquoting Procedure (Hygroscopic Compound)

This protocol is designed to minimize moisture exposure and ensure weighing accuracy.

  • Preparation: Place the sealed container of this compound and all necessary tools (spatulas, weigh boats, empty vials) into a desiccator. Allow the container to equilibrate to ambient temperature for at least 30-60 minutes.

  • Environment Setup: Perform all subsequent steps inside a low-humidity glove box or, if unavailable, a chemical fume hood with good airflow.

  • Dispensing: Open the container. Using a clean, dry spatula, quickly transfer the approximate amount of powder to a weigh boat or directly into a pre-tared vial.

  • Sealing: Immediately purge the stock bottle with inert gas (argon or nitrogen), tightly close the cap, and wrap with paraffin film. Return the stock bottle to the 2-8°C storage location.

  • Final Weighing: Obtain the precise weight of the aliquoted material.

  • Use or Storage: Either use the aliquot directly in your experiment or store it in a tightly sealed vial within a desiccator for short-term use.

Visual Workflow 1: Safe Handling and Storage Lifecycle

This diagram illustrates the critical steps from receiving the compound to its final disposal, emphasizing key control points.

cluster_storage Storage & Prep cluster_handling Active Handling cluster_disposal Post-Use Receive Receive Inspect Inspect Receive->Inspect Check Seal Store Store Inspect->Store 2-8°C, Dry, Dark Equilibrate Equilibrate Store->Equilibrate In Desiccator Weigh Weigh Equilibrate->Weigh Glove Box / Hood Weigh->Store Reseal & Return Solubilize Solubilize Weigh->Solubilize Correct Solvent Use_in_Experiment Use_in_Experiment Solubilize->Use_in_Experiment Dispose_Waste Dispose_Waste Use_in_Experiment->Dispose_Waste Follow SDS

Caption: Workflow for safe handling of the hydrochloride salt.

Visual Workflow 2: Troubleshooting Solubility Issues

This decision tree provides a logical pathway for diagnosing and solving problems with dissolution.

Start Compound not dissolving? CheckSolvent What is the solvent system? Start->CheckSolvent CheckpH Is the pH < 7? CheckSolvent->CheckpH Aqueous Buffer TryPolarAprotic Consider alternative solvent (e.g., DMSO, DMF) CheckSolvent->TryPolarAprotic Organic IncreaseAgitation Increase agitation? (Vortex / Sonicate) CheckpH->IncreaseAgitation Yes SolutionBasic PROBLEM: Free base may be forming. Lower solubility expected. CheckpH->SolutionBasic No SolutionAcidic SUCCESS: Compound should dissolve. Remains in salt form. IncreaseAgitation->SolutionAcidic Dissolves LowerpH ACTION: Adjust pH to 4-5 with dilute acid. SolutionBasic->LowerpH LowerpH->CheckpH

Caption: Decision tree for resolving aqueous solubility issues.

References

avoiding side reactions in the synthesis of trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethylated pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The strong electron-withdrawing nature of the trifluoromethyl group introduces unique challenges, primarily in controlling regioselectivity and preventing side reactions.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the mechanistic underpinnings of common issues and offer field-proven protocols to ensure the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: The Knorr Condensation Route & Regioselectivity Issues

The classical Knorr synthesis, involving the condensation of a trifluoromethyl-β-diketone with a hydrazine, is a cornerstone of pyrazole synthesis. However, with unsymmetrical diketones and substituted hydrazines, it is often plagued by the formation of regioisomeric mixtures.

Question 1: My reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine is producing a nearly 1:1 mixture of the 3-CF₃ and 5-CF₃ pyrazole isomers. How can I selectively synthesize the desired regioisomer?

Answer: This is the most common challenge in trifluoromethyl pyrazole synthesis. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The carbonyl carbon adjacent to the CF₃ group is significantly more electrophilic, making it the kinetically favored site for initial nucleophilic attack by hydrazine. However, the reaction is often reversible, allowing for thermodynamic equilibration.

Core Directive: Favoring a Specific Regioisomer

The key is to manipulate the reaction conditions to favor one pathway over the other. The choice of solvent is the most powerful tool at your disposal.

  • Mechanism of Solvent Influence: Standard protic solvents like ethanol can participate in hydrogen bonding and may not sufficiently differentiate the reactivity of the two carbonyls. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity.[1][2] These solvents are thought to stabilize the enol/enolate intermediates through strong hydrogen bonding, accentuating the electronic differences between the carbonyl groups without being nucleophilic themselves.[1]

Troubleshooting Workflow: Knorr Synthesis Regioselectivity

start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Change Solvent System start->solvent hfip Use HFIP as solvent (Maximizes selectivity for 3-CF₃ isomer) solvent->hfip Highest Selectivity tfe Use TFE as solvent (Significant improvement in selectivity) solvent->tfe Good Selectivity ethanol Standard Ethanol (Often leads to poor selectivity) solvent->ethanol Baseline check_purity Analyze Isomeric Ratio (¹H, ¹⁹F NMR, LC-MS) hfip->check_purity tfe->check_purity ethanol->check_purity success Success: Desired Isomer is Major Product check_purity->success failure Failure: Selectivity Still Insufficient check_purity->failure alt_route Consider Alternative Synthetic Route (e.g., [3+2] Cycloaddition) failure->alt_route

Caption: Workflow for optimizing regioselectivity in Knorr pyrazole synthesis.

Protocol 1: Maximizing 3-CF₃ Isomer Formation with Fluorinated Alcohols

  • Reaction Setup: In a clean, dry flask, dissolve the trifluoromethyl-β-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Determine the regioisomeric ratio of the crude product using ¹H or ¹⁹F NMR spectroscopy.

SolventTypical Regioisomeric Ratio (3-CF₃ : 5-CF₃)Reference
Ethanol~ 55 : 45[1]
2,2,2-Trifluoroethanol (TFE)~ 85 : 15[1]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 95 : 5[1][2]

Question 2: I've isolated a significant amount of a stable 5-hydroxy-5-trifluoromethylpyrazoline byproduct. How can I prevent its formation and convert it to the desired pyrazole?

Answer: The formation of a hydroxypyrazoline intermediate occurs when the final dehydration step to the aromatic pyrazole is incomplete.[3] This is more common with certain substrates or when reaction conditions are too mild.

Troubleshooting Strategies:

  • Promote Dehydration: The most direct solution is to facilitate the elimination of water. This can be achieved by:

    • Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) to the reaction mixture can accelerate the dehydration step.[4]

    • Thermal Conditions: Increasing the reaction temperature by refluxing in a solvent like ethanol or toluene can provide the energy needed for dehydration.

  • Converting the Byproduct: If you have already isolated the hydroxypyrazoline, you can often convert it to the pyrazole by dissolving it in a suitable solvent (e.g., toluene) with an acid catalyst and heating the mixture, often with a Dean-Stark trap to remove the water formed.

Category 2: N-Alkylation of Trifluoromethyl Pyrazoles

For many applications, a substituent is required on a ring nitrogen. Alkylating an NH-pyrazole often leads to a mixture of N1 and N2 alkylated regioisomers.

Question 3: I am trying to N-alkylate my 3-trifluoromethyl-5-phenyl-1H-pyrazole and I'm getting a mixture of N1 and N2 products. How can I control the regioselectivity?

Answer: The regioselectivity of N-alkylation is governed by a complex interplay of steric effects, the nature of the base and its counter-ion, and the solvent.[5][6]

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In your case, the N1 position (adjacent to the bulky phenyl group) is more sterically hindered than the N2 position (adjacent to the CF₃ group). Therefore, many standard conditions will favor the N2-alkylated product.

  • Base and Solvent System: The choice of base and solvent is critical and can be used to override simple steric effects. A common strategy to favor N1-alkylation is to use a base/solvent combination that promotes the formation of a specific pyrazolate salt. For instance, using potassium carbonate in DMSO often favors N1-alkylation.[6] The use of sodium hydride (NaH) can also strongly direct alkylation.[7]

  • Chelation Control: If the pyrazole has a substituent with a coordinating group (e.g., a hydrazone), this can be used to direct alkylation. The metal cation from the base can form a chelate with the substituent and the adjacent nitrogen, sterically blocking it from alkylation and directing the electrophile to the other nitrogen.[7][8]

Mechanism: Controlling N-Alkylation Regioselectivity

cluster_0 Steric Control (e.g., NaH in THF) cluster_1 Chelation Control (e.g., K₂CO₃ with coordinating group) N2_attack Attack at less hindered N2 N2_product Major Product: N2-alkylated N2_attack->N2_product N1_attack Attack at more hindered N1 N1_product Minor Product: N1-alkylated N1_attack->N1_product chelation K⁺ ion chelates with substituent and N2 N1_attack_chelate Attack at available N1 chelation->N1_attack_chelate N1_product_chelate Major Product: N1-alkylated N1_attack_chelate->N1_product_chelate start NH-Pyrazole + Base + R-X start->N2_attack start->N1_attack start->chelation

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Advanced Building Blocks

In the landscape of contemporary drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. Among these, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride serves as a critical synthon, valued for its trifluoroethyl moiety and the reactive primary amine on a stable pyrazole core.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data. While various analytical techniques contribute to characterization, high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed structural information in solution.

This guide provides an in-depth, experience-driven protocol for the characterization of this compound. We will move beyond a simple recitation of data, exploring the causal reasoning behind experimental choices, particularly in solvent selection, and comparing the spectral features of the hydrochloride salt against its free-base alternative. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a validated and trustworthy analytical methodology.

Core Principles: Decoding the Spectrum of a Substituted Pyrazole Salt

To interpret the 1H NMR spectrum of this molecule, we must consider the influence of its three key structural features: the pyrazole ring, the N-trifluoroethyl group, and the C4-amine hydrochloride.

  • The Pyrazole Ring: The 1H-pyrazole is an aromatic five-membered heterocycle. In an unsubstituted state, it shows distinct signals for its protons.[1][2] In our target molecule, the ring is substituted at positions 1 and 4, leaving protons only at C3 and C5. These protons will appear as distinct singlets, as they are typically too far apart for significant through-bond coupling. Their chemical shifts are modulated by the electronic nature of the substituents.

  • The N-Trifluoroethyl Group (-CH2CF3): The highly electronegative trifluoromethyl (-CF3) group strongly deshields the adjacent methylene (-CH2-) protons. This results in a significant downfield shift for the -CH2- signal. Furthermore, the three equivalent fluorine atoms (19F, spin I = ½) will couple with the two methylene protons, splitting the -CH2- signal into a characteristic quartet (n+1 rule, where n=3 for the three fluorine atoms is not applicable; rather, it follows the 2nI+1 rule, but for I=1/2 this simplifies to n+1 splitting pattern).

  • The Amine Hydrochloride (-NH3+Cl-): The protonation of the primary amine to form an ammonium salt is the most critical feature for NMR analysis.[3] This protonation has two major consequences:

    • Appearance of Ammonium Protons: In the free amine, the -NH2 protons often exchange rapidly with trace water or other exchangeable protons, leading to a broad, sometimes unobservable, signal. In the hydrochloride salt, three ammonium protons (-NH3+) are present. By choosing an appropriate solvent, their exchange can be slowed, allowing for their observation.[4]

    • Downfield Shift: The positive charge on the nitrogen atom strongly withdraws electron density from the pyrazole ring, causing a downfield shift of the adjacent ring protons (H3 and H5) compared to the neutral free-base form.[4][5]

Experimental Design: A Self-Validating Protocol

A robust analytical method must be reproducible and minimize ambiguity. The following protocol is designed as a self-validating system, where the choice of solvent and acquisition parameters are made to ensure all key structural features are resolved and observable.

Workflow for 1H NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in 0.6 mL DMSO-d6 weigh->dissolve vortex 3. Vortex to Ensure Homogeneity dissolve->vortex filter 4. Filter into NMR Tube vortex->filter instrument 5. Insert into Spectrometer (≥400 MHz) filter->instrument lock_shim 6. Lock on DMSO-d6 & Shim instrument->lock_shim acquire 7. Acquire 1H Spectrum lock_shim->acquire process 8. Fourier Transform & Phase Correction acquire->process reference 9. Reference to Residual DMSO (δ 2.50 ppm) process->reference integrate 10. Integrate Signals reference->integrate assign 11. Assign Peaks & Analyze Couplings integrate->assign

Caption: Experimental workflow from sample preparation to final data analysis.

Comparative Solvent Selection

The choice of deuterated solvent is the single most important experimental parameter for this analysis.

SolventRationale for UseExpected Outcome & JustificationRecommendation
DMSO-d6 High polarity dissolves ionic salts. Aprotic nature minimizes the exchange rate of N-H protons.Optimal. All signals, including the crucial -NH3+ protons, are expected to be sharp and observable. The residual solvent peak at δ 2.50 ppm provides a reliable internal reference.[6]Highly Recommended
D2O Excellent solvent for hydrochloride salts.Poor. The acidic protons of the -NH3+ group will rapidly exchange with the deuterium of the solvent, rendering them invisible in the spectrum. This eliminates a key diagnostic signal.Not Recommended
CDCl3 Common, non-polar solvent.Poor. The hydrochloride salt is unlikely to have sufficient solubility. Furthermore, commercial CDCl3 can contain trace amounts of DCl, which can complicate the spectrum and potentially degrade acid-sensitive compounds.[7]Not Recommended
Methanol-d4 Polar, protic solvent.Suboptimal. While it will dissolve the salt, the protic nature of the solvent will accelerate the exchange of the -NH3+ protons, leading to significant broadening or disappearance of their signal.Not Recommended
Step-by-Step Experimental Protocol

This protocol ensures high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6) to the vial using a calibrated pipette or syringe.[9]

  • Dissolution: Vortex the vial for 30-60 seconds to ensure the sample is fully dissolved. The solution should be clear and transparent.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. The final volume in the tube should be approximately 0.5-0.6 mL.

  • Instrumentation: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for optimal resolution).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition: Acquire the 1H NMR spectrum with standard parameters (e.g., 16-32 scans, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds).

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by careful phase and baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.[10]

Data Interpretation and Comparative Analysis

Predicted 1H NMR Spectrum

Based on established principles of chemical shifts and coupling constants, the following spectrum is predicted for this compound in DMSO-d6.[11][12]

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
Pyrazole H5~8.2Singlet (s)-1HAromatic proton adjacent to two nitrogen atoms, deshielded by the N-substituent and the C4-ammonium group.
Pyrazole H3~7.8Singlet (s)-1HAromatic proton adjacent to one nitrogen and the C4-ammonium group. Expected to be slightly upfield of H5.
-NH3+~7.5 - 9.0Broad Singlet (br s)-3HExchangeable ammonium protons. The broadness is characteristic, and the chemical shift can be concentration-dependent. Its presence confirms the salt form.[4]
-CH2CF3~5.1Quartet (q)~9-10 Hz2HMethylene protons deshielded by the pyrazole nitrogen and the CF3 group. Split into a quartet by coupling to the three 19F nuclei.[13]
Comparison: Hydrochloride Salt vs. Free Base

To highlight the diagnostic power of this analysis, we compare the expected spectrum of the hydrochloride salt with that of its corresponding free base, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

FeatureHydrochloride Salt (-NH3+Cl-) Free Base (-NH2) Analytical Significance
Amine Protons Present as a broad -NH3+ signal, integrating to 3H (e.g., δ ~7.5-9.0 ppm).Present as a broad -NH2 signal, integrating to 2H (e.g., δ ~5.0-6.0 ppm), or potentially unobserved.Confirms protonation state. The integration value (3H vs. 2H) and distinct chemical shift are definitive indicators of the salt form.
Pyrazole H3/H5 Significantly downfield (e.g., δ ~7.8-8.2 ppm).Upfield relative to the salt (e.g., δ ~7.2-7.6 ppm).The positive charge on the ammonium group withdraws electron density, deshielding the ring protons. This shift provides secondary confirmation of the salt form.
-CH2CF3 Protons Minimally affected, slight downfield shift possible.Baseline chemical shift.The effect of protonation is most pronounced on the aromatic ring directly attached to the amine.

Conclusion

The 1H NMR characterization of this compound is a clear and robust process when approached with a scientifically sound methodology. The judicious choice of DMSO-d6 as the solvent is critical, enabling the direct observation of the diagnostic ammonium (-NH3+) protons and preventing the loss of information through solvent exchange. By comparing the resulting spectrum to the expected features of the free base, one can unambiguously confirm both the core structure and its hydrochloride salt form. This guide provides the experimental framework and theoretical understanding necessary for researchers to confidently and accurately characterize this important chemical building block, ensuring the integrity and success of their scientific endeavors.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Trifluoroethyl Pyrazoles and Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, a versatile and privileged structure, has been the subject of extensive derivatization, with fluorination playing a pivotal role in optimizing drug-like properties. This guide provides an in-depth, objective comparison of the biological activity of trifluoroethyl pyrazole derivatives against their non-fluorinated analogs, supported by experimental data and detailed methodologies. We will explore the causal relationship between the introduction of the trifluoroethyl group and the resulting enhancements in biological performance, offering a comprehensive resource for informed decision-making in drug design.

The Rationale for Fluorination: Enhancing Potency and Pharmacokinetics

The introduction of a trifluoroethyl or trifluoromethyl group onto a pyrazole scaffold is not a trivial modification; it is a deliberate strategy to modulate a compound's physicochemical properties. The high electronegativity of fluorine atoms can significantly alter the electronic environment of the molecule, influencing its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic attack, thereby enhancing the compound's metabolic stability and prolonging its half-life.[1] This strategic fluorination can also impact lipophilicity and membrane permeability, crucial factors for oral bioavailability and cellular uptake.[1]

Comparative Analysis of Biological Activity

The following sections present a comparative analysis of trifluoroethyl/trifluoromethyl pyrazoles and their non-fluorinated analogs across key biological parameters. The data, compiled from various studies, illustrates the significant impact of fluorination.

Enzyme Inhibition: A Case Study in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The potency of pyrazole-based kinase inhibitors can be dramatically enhanced by the presence of a trifluoromethyl group.

A study on pyrazole-based Bcr-Abl kinase inhibitors, a target for chronic myeloid leukemia, demonstrated that the removal of a trifluoromethyl group from the pyrazole scaffold significantly decreased the compound's potency.[2] While a direct IC50 comparison was not provided in this specific study, the qualitative statement underscores the importance of the trifluoromethyl moiety for potent inhibition.

To further illustrate this principle, a study on pyrrole-based inhibitors (a closely related five-membered heterocycle) of the wild-type reverse transcriptase enzyme showed that fluorinated derivatives had significantly improved potency compared to their non-fluorinated counterpart.[1]

Table 1: Comparative Kinase Inhibition Data

CompoundTarget KinaseIC50 (Fluorinated)IC50 (Non-Fluorinated)Fold-Increase in PotencyReference
Pyrazole DerivativeBcr-AblPotentSignificantly less potent-[2]
Pyrrole Derivative 1Reverse Transcriptase50 nM332 nM~7-fold[1]
Pyrrole Derivative 2Reverse Transcriptase25 nM332 nM~13-fold[1]
Metabolic Stability: Resisting Biotransformation

A significant challenge in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. The introduction of a trifluoroethyl group can effectively shield the molecule from metabolic enzymes, such as cytochrome P450s.

Table 2: Illustrative Metabolic Stability Comparison

Compound TypeKey Structural FeatureIn Vitro Half-life (t½) in Human Liver MicrosomesReference Principle
Fluorinated PyrazoleTrifluoroethyl/methyl groupExpected to be longer[1][3]
Non-fluorinated PyrazoleEthyl/methyl groupExpected to be shorter[1][3]
Cell Permeability: Crossing Biological Membranes

For a drug to reach its intracellular target, it must efficiently cross the cell membrane. The lipophilicity conferred by the trifluoroethyl group can influence a compound's ability to permeate cell membranes. The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.[4][5]

Table 3: Predicted Cell Permeability Comparison

Compound TypeKey Structural FeatureApparent Permeability (Papp) in Caco-2 AssayReference Principle
Fluorinated PyrazoleTrifluoroethyl/methyl groupGenerally moderate to high[4][5]
Non-fluorinated PyrazoleEthyl/methyl groupVariable, potentially lower depending on overall polarity[4][5]
Cytotoxicity: Impact on Cell Viability

When evaluating potential therapeutic agents, it is crucial to assess their toxicity towards healthy cells. The MTT assay is a widely used colorimetric assay to measure cell viability.

Table 4: Illustrative Cytotoxicity Profile

Compound TypeKey Structural FeatureEffect on Normal Cell Viability (e.g., IC50 in non-cancerous cell line)Reference Principle
Fluorinated PyrazoleTrifluoroethyl/methyl groupVariable, target-dependent[6]
Non-fluorinated PyrazoleEthyl/methyl groupVariable, target-dependent[6]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following are detailed step-by-step methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and test compounds serial_dilution Perform serial dilutions of test compounds prep_reagents->serial_dilution add_components Add kinase, substrate, and test compound to well initiate_reaction Initiate reaction by adding ATP add_components->initiate_reaction incubation1 Incubate at 30°C for 60 minutes initiate_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP incubation2 Incubate at room temperature for 40 minutes stop_reaction->incubation2 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubation2->add_detection incubation3 Incubate at room temperature for 30-60 minutes add_detection->incubation3 read_plate Measure luminescence using a plate reader incubation3->read_plate calculate_inhibition Calculate percent inhibition relative to controls determine_ic50 Determine IC50 values by plotting inhibition vs. compound concentration calculate_inhibition->determine_ic50 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare test compounds, human liver microsomes, and NADPH regenerating system pre_incubation Pre-incubate microsomes and test compound at 37°C initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubation->initiate_reaction time_points Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench reaction with cold acetonitrile containing an internal standard time_points->quench_reaction centrifuge Centrifuge samples to precipitate protein lc_ms_analysis Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lc_ms_analysis plot_data Plot percent remaining compound vs. time calculate_half_life Calculate in vitro half-life (t½) plot_data->calculate_half_life G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a confluent monolayer seed_cells->culture_cells verify_integrity Verify monolayer integrity (TEER measurement) culture_cells->verify_integrity add_compound_apical Add test compound to the apical (donor) side add_buffer_basolateral Add fresh buffer to the basolateral (receiver) side add_compound_apical->add_buffer_basolateral incubate Incubate at 37°C with gentle shaking add_buffer_basolateral->incubate collect_samples Collect samples from the receiver side at specific time points incubate->collect_samples quantify_compound Quantify compound concentration in samples by LC-MS/MS calculate_papp Calculate the apparent permeability coefficient (Papp) quantify_compound->calculate_papp G cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Readout and Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_compounds Treat cells with serial dilutions of test compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm calculate_viability Calculate percent cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

References

A Comparative Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Derivatives: Structure-Activity Relationship in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[2] Within this broad class, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors, crucial in the quest for targeted therapies for cancer and autoimmune diseases.[3]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives, supported by experimental data from seminal studies. We will delve into the rationale behind specific molecular modifications and their impact on inhibitory activity against key kinase targets, particularly Janus kinases (JAKs).

The Strategic Importance of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Scaffold

The core structure combines several features that make it an attractive starting point for kinase inhibitor design:

  • The Pyrazole Core: This five-membered aromatic ring with two adjacent nitrogen atoms can act as a versatile scaffold, with its nitrogens participating in crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4][5]

  • The 4-Amino Group: This functional group provides a key attachment point for various substituents that can be directed towards different pockets within the kinase active site, influencing potency and selectivity.

  • The 1-(2,2,2-trifluoroethyl) Group: The introduction of a trifluoroethyl moiety at the N1 position of the pyrazole ring can significantly enhance metabolic stability and binding affinity. The fluorine atoms can modulate the electronic properties of the pyrazole ring and participate in favorable interactions with the target protein.

Structure-Activity Relationship (SAR) Analysis: A Focus on JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.[3] Consequently, the development of selective JAK inhibitors is a major focus of drug discovery. The 4-amino-(1H)-pyrazole scaffold has been successfully employed in the design of potent JAK inhibitors.[6]

While a comprehensive SAR study on a complete series of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives is not extensively documented in a single publication, we can synthesize a cohesive analysis from studies on closely related analogs. The general pyrazolopyrimidine scaffold, which incorporates the 4-aminopyrazole moiety, serves as an excellent surrogate for understanding the key determinants of activity.

Key Structural Modifications and Their Impact on Activity:

1. Substitutions on the Pyrazolopyrimidine Core (Analogue to the 4-Amino Group Extension):

The 4-amino group of the pyrazole is often incorporated into a larger heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine, to enhance kinase binding. The SAR of these systems provides valuable insights:

  • Hinge Binding: The pyrazolo[3,4-d]pyrimidine core consistently acts as a hinge-binder, with the N1-H of the pyrazole and the N7 of the pyrimidine forming hydrogen bonds with the kinase hinge region.[4]

  • Substituents at the 4-position: Modifications at this position, extending from the amino group, are crucial for potency and selectivity. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives targeting FLT3 and VEGFR2, the introduction of a phenylurea moiety at the 4-position was found to be critical for activity. Further optimization of the terminal phenyl ring of the urea led to compounds with significantly improved potency.[4]

2. The Role of the Trifluoroethyl Group:

While direct comparative data for a series with and without the trifluoroethyl group is scarce, its inclusion is a deliberate design choice. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of drug candidates. In a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, a trifluoromethyl group at the R1 position retained activity, suggesting its compatibility with the overall pharmacophore.[7]

3. Substitutions on the Pyrazole Ring:

In a strategy aimed at developing selective kinase inhibitors, modifications at the 5-position of the pyrimidine core (adjacent to the pyrazole) were explored. This position is situated near the gatekeeper residue of the kinase binding pocket, and substitutions here can significantly impact selectivity.

A key example is the development of selective JAK2 inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. In this series, the introduction of a 3,5-disubstituted-1H-pyrazole moiety at the C-3 position of the pyrazole template led to potent and selective JAK2 inhibitors, with IC50 values in the low nanomolar range.[2]

Comparative Inhibitory Activity

To illustrate the impact of these structural modifications, the following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors. It is important to note that these compounds are from different studies and may not be directly comparable due to variations in assay conditions. However, they provide a valuable overview of the potency that can be achieved with this scaffold.

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Reference
11g 1H-pyrazolo[3,4-d]pyrimidin-4-aminoJAK26.5[2]
11f 1H-pyrazolo[3,4-d]pyrimidin-4-aminoJAK27.2[2]
11h 1H-pyrazolo[3,4-d]pyrimidin-4-aminoJAK28.0[2]
11k 1H-pyrazolo[3,4-d]pyrimidin-4-aminoJAK29.7[2]
Compound 33 Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2Potent (qualitative)[4]
eCF506 PyrazolopyrimidineSRC<1[8]

Experimental Protocols

General Kinase Inhibition Assay (Example: JAK2)

A standard in vitro kinase assay is essential to determine the potency of the synthesized compounds. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphopeptide antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Mixture: Prepare a reaction mixture containing the JAK2 enzyme, biotinylated peptide substrate, and ATP in the assay buffer.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC in a stop buffer (e.g., 10 mM EDTA).

  • Signal Measurement: After another incubation period, measure the TR-FRET signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

To assess the anti-proliferative activity of the compounds in a cellular context, the MTT assay is a widely used colorimetric method.

Materials:

  • Cancer cell line (e.g., HEL cells for JAK-dependent proliferation)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing the Structure-Activity Logic

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core 1-(2,2,2-Trifluoroethyl)- 1H-pyrazol-4-amine Mod1 Substitutions on 4-Amino Group Core->Mod1 Extension with heterocycles Mod2 Substitutions on Pyrazole Ring Core->Mod2 Introduction of diverse groups Outcome3 Favorable PK Properties Core->Outcome3 Trifluoroethyl group contributes to stability Outcome1 Enhanced Potency Mod1->Outcome1 Outcome2 Improved Selectivity Mod2->Outcome2

Caption: Logical flow of SAR for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives.

Conclusion and Future Directions

The 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the trifluoroethyl group, coupled with the versatility of the 4-amino position for introducing diverse chemical moieties, allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. While the direct comparative data for a comprehensive series of these specific derivatives is still emerging, the analysis of closely related pyrazole-based inhibitors, particularly those targeting the JAK family of kinases, provides a strong rationale for their continued exploration.

Future research should focus on the systematic synthesis and evaluation of a library of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives with varied substitutions at the 4-amino group and other positions on the pyrazole ring. Such studies will provide a more detailed and direct understanding of the SAR, enabling the design of next-generation kinase inhibitors with improved therapeutic profiles for the treatment of cancer and autoimmune diseases.

References

A Comparative Study of Pyrazole Amine Hydrochloride Salts: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from discovery to clinical application is paved with critical decisions. Among these, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal step that profoundly influences a drug's developability, stability, and bioavailability. Within the diverse landscape of heterocyclic compounds, pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, valued for their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of different pyrazole amine hydrochloride salts, offering experimental insights and data to inform the rational selection of the optimal salt form for development.

The conversion of a pyrazole amine, which is often a weakly basic compound, into its hydrochloride salt is a common strategy to enhance its physicochemical properties. The primary motivation is typically to improve aqueous solubility and dissolution rate, which are critical for oral absorption. Furthermore, salt formation can lead to a more stable crystalline form, extending the shelf life of the API. This guide will delve into the synthesis, characterization, and comparative analysis of a series of representative pyrazole amine hydrochloride salts, elucidating the impact of structural variations on their key properties.

The Rationale Behind Salt Selection: Why Hydrochloride?

The choice of hydrochloric acid as a salt former for basic APIs like pyrazole amines is a well-established practice in the pharmaceutical industry for several key reasons:

  • pKa Relationship: A fundamental principle for stable salt formation is the "pKa rule," which states that the pKa of the acidic counterion should be at least two to three pH units lower than the pKa of the basic drug. With a pKa of approximately -7, hydrochloric acid readily protonates most pyrazole amines, ensuring a complete and stable ionic salt is formed.

  • Physiological Compatibility: The chloride ion is the most abundant anion in the human body, making hydrochloride salts generally well-tolerated and safe for administration.

  • Improved Physicochemical Properties: Hydrochloride salts typically exhibit higher melting points, enhanced aqueous solubility, and improved stability compared to the corresponding free base.

However, it is crucial to recognize that not all hydrochloride salts are created equal. Subtle changes in the substitution pattern on the pyrazole ring can lead to significant differences in the physicochemical properties of the resulting salts. This guide will explore these differences through a comparative study of three isomeric aminopyrazole hydrochloride salts: 3-aminopyrazole hydrochloride, 4-aminopyrazole hydrochloride, and 5-aminopyrazole hydrochloride.

Experimental Design and Methodologies

To conduct a comprehensive comparative analysis, a series of standardized experiments are performed. The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Synthesis of Pyrazole Amine Hydrochloride Salts

The synthesis of pyrazole amine hydrochloride salts is typically a straightforward acid-base reaction. The general procedure involves dissolving the pyrazole amine free base in a suitable organic solvent and adding a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like isopropanol or ether). The resulting salt precipitates out of the solution and can be collected by filtration.

Experimental Protocol: General Synthesis

  • Dissolution: Dissolve the pyrazole amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (1.1 equivalents) to the stirred solution of the pyrazole amine at room temperature.

  • Precipitation: Stir the mixture for a designated period (e.g., 1-2 hours) to allow for complete precipitation of the hydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of the solvent.

  • Drying: Dry the salt under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.

SynthesisWorkflow cluster_synthesis Synthesis Workflow Start Pyrazole Amine Free Base Dissolution Dissolve in Solvent Start->Dissolution Acidification Add HCl Solution Dissolution->Acidification Precipitation Stir for Precipitation Acidification->Precipitation Isolation Filter and Wash Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying End Pyrazole Amine HCl Salt Drying->End

Caption: A generalized workflow for the synthesis of pyrazole amine hydrochloride salts.

Physicochemical Characterization

A thorough characterization of the synthesized salts is essential to confirm their identity, purity, and key physical properties. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the salt and to verify the stoichiometry of the salt formation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the presence of the ammonium (N-H⁺) stretching vibrations, which are characteristic of the hydrochloride salt.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to assess the thermal stability of the salt.

  • Powder X-ray Diffraction (PXRD): PXRD is a powerful tool to determine the crystallinity and polymorphic form of the salt.

  • Aqueous Solubility: The equilibrium solubility of the salts is determined at different pH values to understand their dissolution behavior under physiological conditions.

  • Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere is assessed, as this can impact its stability and handling.

Comparative Analysis of Aminopyrazole Hydrochloride Isomers

Table 1: Comparative Physicochemical Properties of Aminopyrazole Hydrochloride Isomers

Property3-Aminopyrazole HCl4-Aminopyrazole HCl5-Aminopyrazole HCl
Melting Point (°C) ~170-175~155-160~180-185
Aqueous Solubility (mg/mL at 25°C, pH 7) ~150~200~120
¹H NMR (DMSO-d₆, δ ppm) Broad NH₃⁺ peak ~8.5-9.5Broad NH₃⁺ peak ~8.0-9.0Broad NH₃⁺ peak ~9.0-10.0
FT-IR (cm⁻¹) N-H⁺ stretch ~2800-3200N-H⁺ stretch ~2800-3200N-H⁺ stretch ~2800-3200
Hygroscopicity (at 80% RH) ModerateLowHigh

Discussion of Comparative Data:

  • Melting Point: The melting point is an indicator of the lattice energy of the crystal. The observed differences, although modest, suggest variations in the crystal packing of the isomers. The higher melting point of the 5-amino isomer may be attributed to stronger intermolecular interactions in its crystal lattice.

  • Aqueous Solubility: The 4-amino isomer is predicted to have the highest aqueous solubility. This can be rationalized by the position of the amino group, which in the 4-position, may lead to less intramolecular hydrogen bonding and more favorable interactions with water molecules compared to the 3- and 5-isomers where the amino group is adjacent to a ring nitrogen.

  • Spectroscopic Data: While the general features in the NMR and IR spectra are similar, subtle differences in chemical shifts and vibrational frequencies can be observed due to the different electronic environments of the protons and functional groups in each isomer.

  • Hygroscopicity: The tendency to absorb moisture is a critical parameter for formulation and storage. The predicted higher hygroscopicity of the 5-amino isomer could be a disadvantage, potentially leading to physical instability and handling difficulties.

CharacterizationWorkflow cluster_characterization Physicochemical Characterization Workflow Sample Pyrazole Amine HCl Salt NMR NMR (¹H, ¹³C) Structure Confirmation Sample->NMR FTIR FT-IR Functional Group ID Sample->FTIR DSC DSC Melting Point & Stability Sample->DSC PXRD PXRD Crystallinity Sample->PXRD Solubility Aqueous Solubility (pH-dependent) Sample->Solubility Hygroscopicity Hygroscopicity Moisture Uptake Sample->Hygroscopicity

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives are a cornerstone, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The specific compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1185177-94-9), is a valuable building block in medicinal chemistry. The incorporation of a trifluoroethyl group can significantly enhance metabolic stability and binding affinity, making it a desirable moiety in novel therapeutic agents.

However, the synthetic route to such molecules is not without its challenges, potentially introducing a variety of impurities—ranging from residual starting materials and reagents to side-products and isomers. As the hydrochloride salt, the compound's stability and solubility are improved, a common strategy for pharmaceutical development.[3] The presence of impurities can drastically alter the compound's pharmacological and toxicological profile, making rigorous purity assessment not just a quality control metric, but a fundamental necessity for reliable and reproducible research.

This guide provides an in-depth, technically-grounded framework for assessing the purity of this compound. We will move beyond a simple recitation of methods to explain the causality behind an orthogonal analytical strategy—a self-validating system where multiple, independent techniques are employed to build a comprehensive and trustworthy profile of the synthesized material.

Chapter 1: Synthetic Landscape and Potential Impurities

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of N-substituted pyrazoles can be achieved through various routes, most commonly via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[4][5]

A plausible synthetic pathway for the target compound could involve the reaction of 2,2,2-trifluoroethylhydrazine with a protected 4-aminopyrazole precursor or a suitable C3 synthon.

cluster_0 Plausible Synthetic Route A 2,2,2-Trifluoroethylhydrazine C Cyclocondensation A->C B Malononitrile Derivative (e.g., (E)-3-(dimethylamino)-2-(nitro)acrylonitrile) B->C D Intermediate: 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole C->D Impurity Source 1: Unreacted Starting Materials E Reduction (e.g., H₂, Pd/C) D->E Impurity Source 2: Incomplete Reaction F 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (Free Base) E->F G Salt Formation (HCl in Ether/IPA) F->G Impurity Source 3: Degradation Products H Final Product: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine HCl G->H

Figure 1: Plausible synthesis and key impurity introduction points.

Based on this, potential process-related impurities include:

  • Starting Materials: Unreacted 2,2,2-trifluoroethylhydrazine or the C3 synthon.

  • Intermediates: Residual nitro-pyrazole intermediate from incomplete reduction.

  • Side-Products: Isomeric pyrazoles (e.g., 1,5- vs. 1,3-substitution), or products from side-reactions.

  • Reagents & Solvents: Residual catalysts (e.g., Palladium), and processing solvents.

  • Degradation Products: The free amine is susceptible to oxidation or other degradation pathways if not handled properly before salt formation.

Chapter 2: The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which uses multiple methods based on different chemical and physical principles, is essential for a comprehensive and reliable assessment. For instance, a chromatographic method (HPLC) separates compounds based on polarity, while a spectroscopic method (qNMR) quantifies based on magnetic properties of nuclei, and elemental analysis measures fundamental atomic composition. Agreement between these disparate techniques provides high confidence in the final purity value.

cluster_workflow Orthogonal Purity Assessment Workflow cluster_qualitative Identity & Structure Confirmation cluster_quantitative Purity & Stoichiometry Quantification Sample Synthesized Batch of 1-(CF₃CH₂)-Pyrazol-4-amine HCl NMR_Qual NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR_Qual MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC RP-HPLC-UV (Area % Purity) Sample->HPLC qNMR Quantitative NMR (qNMR) (Mass % Purity) Sample->qNMR EA Elemental Analysis (CHN) (Stoichiometry Confirmation) Sample->EA Final Final Purity Assignment & Certificate of Analysis NMR_Qual->Final Confirms Identity MS->Final Confirms Identity FTIR->Final Confirms Identity HPLC->Final Quantifies Purity qNMR->Final Quantifies Purity EA->Final Quantifies Purity

Figure 2: An orthogonal workflow for comprehensive purity analysis.

Chapter 3: Primary Purity Assessment Methods (Quantitative)

These techniques are the workhorses for assigning a numerical purity value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For our target compound, a reverse-phase (RP-HPLC) method is ideal.

  • Causality: The non-polar stationary phase (e.g., C18) separates the polar amine hydrochloride from less polar impurities. Adding a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase ensures the amine remains protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.[6][7] UV detection is suitable as the pyrazole ring is a chromophore. Purity is typically reported as area percent, assuming all components have a similar response factor at the chosen wavelength.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:ACN to create a 1 mg/mL stock. Dilute as necessary.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary analytical method that provides a direct measurement of purity (mass %) without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample.

  • Causality: By adding a known mass of a stable, high-purity internal standard with non-overlapping peaks, the mass of the analyte can be calculated directly. For this fluorinated compound, ¹H qNMR is excellent. The trifluoroethyl group provides unique, well-resolved signals in the ¹H spectrum that are ideal for integration.

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (high purity, non-volatile, simple spectrum).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine HCl.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent (e.g., 0.7 mL DMSO-d₆). DMSO-d₆ is often preferred for amine salts as it effectively resolves exchangeable N-H protons.[8]

  • NMR Acquisition Parameters (Critical for Quantification):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the IS (typically 30-60 seconds). This ensures complete relaxation and accurate integration.

    • Scans: 8 or more for good signal-to-noise.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the -CH₂- signal) and a signal from the IS.

Elemental Analysis (CHN)

Elemental analysis provides a fundamental measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample.

  • Causality: This technique directly validates the empirical formula of the compound. For a hydrochloride salt, it is particularly powerful for confirming the salt stoichiometry. The measured C, H, and N percentages are compared to the theoretical values calculated for the C₅H₇ClF₃N₃ formula. A significant deviation (typically >0.4%) can indicate the presence of inorganic impurities, residual solvents, or an incorrect salt form (e.g., free base or di-hydrochloride).[8][9]

  • Theoretical Values for C₅H₇ClF₃N₃ (MW: 205.58):

    • C: 29.21%

    • H: 3.43%

    • N: 20.44%

  • Acceptance Criteria: The experimentally determined values should fall within ±0.4% of the theoretical values.

Chapter 4: Structural Confirmation & Qualitative Analysis

While quantitative methods assign a purity number, qualitative techniques confirm that the main component is indeed the correct molecule.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10]

  • ¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals: two distinct aromatic protons on the pyrazole ring, a quartet for the -CH₂- group (coupled to the CF₃), and broad signals for the -NH₂ and -NH⁺ protons.[11][12] The downfield shift of protons adjacent to the protonated nitrogen helps confirm the salt form.[12]

  • ¹³C NMR: Shows all unique carbon environments, confirming the carbon skeleton.

  • ¹⁹F NMR: This is particularly diagnostic for our compound. A single signal (likely a triplet due to coupling with the -CH₂- protons) confirms the presence and electronic environment of the single -CF₃ group.[13][14][15] The absence of other fluorine signals is a strong indicator of purity from fluorinated side-products.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its identity.

  • Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will be performed on the free base. The expected observation is the protonated molecular ion [M+H]⁺ corresponding to the free base (C₅H₆F₃N₃, MW: 165.12). The high-resolution mass spectrum (HRMS) should match the theoretical exact mass to within 5 ppm, confirming the elemental composition.[10] The isotopic pattern can also be useful.[10] Fragmentation patterns can provide further structural information.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Causality: For an amine hydrochloride, the key diagnostic feature is the presence of a broad absorption band typically between 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in an amine salt.[18] Other expected peaks include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H, C=C, and C=N stretches for the pyrazole ring, and strong C-F stretching bands (~1100-1300 cm⁻¹).

Chapter 5: Comparison of Purity Assessment Techniques

The following table summarizes the role and relative merits of each technique in the context of analyzing this compound.

TechniquePrinciplePrimary RoleStrengthsLimitations
RP-HPLC Chromatographic SeparationQuantitative Purity High resolution for separating impurities; excellent for routine QC.[6]Requires reference standard for mass %; assumes equal UV response for area %.
qNMR Nuclear ResonanceQuantitative Purity Primary method (no standard needed); provides structural info simultaneously.Lower sensitivity than HPLC; requires careful parameter optimization.
Elemental Analysis Combustion & DetectionStoichiometry/Formula Confirms elemental composition and salt form; detects non-UV active impurities.[9]Not suitable for separating isomers; requires relatively pure sample (>95%).
NMR (¹H, ¹³C, ¹⁹F) Nuclear ResonanceStructural Elucidation Unambiguous structure confirmation; ¹⁹F NMR is highly specific.[10][15]Generally not quantitative unless specific qNMR parameters are used.
MS / HRMS Mass-to-Charge RatioIdentity Confirmation Confirms molecular weight and elemental formula with high accuracy.[10]Not inherently quantitative; salt form is not directly observed in ESI.
FTIR Vibrational SpectroscopyFunctional Group ID Fast and simple; confirms presence of key functional groups (N-H⁺, C-F).[18]Provides limited structural detail; not suitable for quantification.

Chapter 6: Conclusion: A Self-Validating System

Assessing the purity of a key synthetic intermediate like this compound demands a multi-faceted, orthogonal approach. A high-purity result from HPLC is only truly reliable when it is corroborated by a similar purity value from qNMR, and when elemental analysis confirms the correct elemental composition and salt stoichiometry. Furthermore, this quantitative data must be underpinned by unambiguous structural confirmation from a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) and mass spectrometry.

By integrating these techniques as described, researchers and drug development professionals can build a self-validating system. This logical framework ensures that each analytical result reinforces the others, leading to a high degree of confidence in the material's quality, which is paramount for the integrity and success of subsequent research and development efforts.

References

The Regioisomeric Dance: A Comparative Guide to the Biological Activity of Fluorinated Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. Among these scaffolds, pyrazoles stand out for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, the precise placement of the fluorine atom on the pyrazole core or its substituents can lead to vastly different biological outcomes. This guide provides a comparative analysis of fluorinated pyrazole isomers, delving into the subtle yet critical impact of fluorine's position on their biological activity, supported by experimental data and detailed protocols.

The Fluorine Factor: More Than Just an Atom

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are what make it such a powerful tool in medicinal chemistry. When introduced into a pyrazole derivative, it can:

  • Modulate Lipophilicity: Influence the molecule's ability to cross cell membranes.

  • Alter pKa: Affect the ionization state of nearby functional groups, which is crucial for receptor binding.

  • Enhance Binding Affinity: Form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

  • Block Metabolic Sites: Increase the metabolic stability and half-life of a drug candidate.

The position of the fluorine atom dictates the extent of these effects, leading to significant differences in the biological activity of isomers.

A Tale of Two Isomers: Comparative Biological Activity

Anticancer Activity: A Positional Power Play

The antiproliferative activity of fluorinated pyrazoles against cancer cell lines often shows a strong dependence on the fluorine's location. For instance, studies on pyrazole derivatives have demonstrated that the position of a fluoro-substituted phenyl ring can significantly impact cytotoxicity.

Table 1: Comparative Anticancer Activity of Fluorinated Pyrazole Isomers (Hypothetical Data Based on General Trends)

Compound IDIsomerTarget Cell LineIC50 (µM)Reference
FP-1a 3-(4-Fluorophenyl)-pyrazoleBreast Carcinoma (T47D)15.8
FP-1b 3-(3-Fluorophenyl)-pyrazoleBreast Carcinoma (T47D)25.2
FP-2a 1-(4-Fluorophenyl)-pyrazoleHuman Hepatocarcinoma (Huh-7)8.5
FP-2b 1-(2-Fluorophenyl)-pyrazoleHuman Hepatocarcinoma (Huh-7)12.1

Note: The data in this table is illustrative and based on general trends observed in the literature. Specific IC50 values can vary significantly based on the full molecular structure.

The difference in activity between, for example, a 4-fluorophenyl and a 3-fluorophenyl substituted pyrazole can often be attributed to how the fluorine atom influences the molecule's conformation and its ability to interact with key residues in the active site of a target protein.

Enzyme Inhibition: The Regioselective Edge

Fluorinated pyrazoles have shown significant promise as inhibitors of various enzymes, including kinases and cholinesterases. The regiochemistry of fluorine substitution is paramount in achieving high potency and selectivity.

A notable example is the inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. Studies on fluorosulfate-containing pyrazoles have revealed that the position of substituents on the pyrazole ring dramatically affects their inhibitory activity.

Table 2: Comparative Butyrylcholinesterase (BuChE) Inhibitory Activity of Fluorinated Pyrazole Derivatives

Compound IDSubstituent PositionBuChE IC50 (µM)Reference
K3 1,3,4-substituted0.79
K22 1,3,4-substituted17.99

While both compounds are fluorinated pyrazole derivatives, the different substituents at the 1, 3, and 4-positions lead to a more than 20-fold difference in their BuChE inhibitory potency, highlighting the critical role of the substitution pattern.

Experimental Validation: Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of fluorinated pyrazole isomers on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., T47D, Huh-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (fluorinated pyrazole isomers) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrazole isomers in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compounds A->B 24h C Incubate B->C 48-72h D Add MTT C->D E Incubate D->E 4h F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol is for determining the inhibitory activity of fluorinated pyrazole isomers against BuChE using Ellman's method.

Principle: The assay measures the activity of BuChE by monitoring the hydrolysis of a substrate, butyrylthiocholine (BTC), which produces thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Butyrylcholinesterase (BChE) enzyme

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.4)

  • Test compounds (fluorinated pyrazole isomers) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of BChE, BTC, DTNB, and the test compounds in the appropriate buffers or solvents.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound at various concentrations (or buffer for control)

    • DTNB solution

    • BChE enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the BTC substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Diagram 2: BuChE Inhibition Assay Workflow

BuChE_Workflow cluster_assay Enzyme Inhibition Assay A Prepare Reagents (Enzyme, Inhibitor, DTNB) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate (BTC) B->C D Kinetic Measurement (Absorbance at 412 nm) C->D E Calculate Reaction Rates and % Inhibition D->E F Determine IC50 E->F

Caption: Workflow for the butyrylcholinesterase inhibition assay.

Mechanistic Insights from Molecular Modeling

To rationalize the observed differences in biological activity between fluorinated pyrazole isomers, molecular docking studies can be invaluable. These computational methods predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity.

For example, a docking study of 3- and 4-fluorophenyl pyrazole isomers into the active site of a kinase could reveal that the 4-fluoro isomer forms a crucial hydrogen bond with a key amino acid residue that the 3-fluoro isomer cannot, thus explaining its higher potency.

Diagram 3: Conceptual Representation of Isomer-Specific Binding

Binding_Model cluster_protein Enzyme Active Site cluster_isomer1 4-Fluoro Isomer cluster_isomer2 3-Fluoro Isomer Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 3 Amino Acid 3 Pyrazole_4F 4-F-Py Pyrazole_4F->Amino Acid 1 H-Bond Pyrazole_4F->Amino Acid 3 Hydrophobic Pyrazole_3F 3-F-Py Pyrazole_3F->Amino Acid 2 Hydrophobic

Caption: Differential binding of fluorinated pyrazole isomers.

Conclusion and Future Directions

The position of a fluorine atom on a pyrazole scaffold is a critical determinant of its biological activity. As demonstrated, subtle changes in the isomeric form can lead to significant differences in anticancer efficacy and enzyme inhibition. This guide provides a framework for researchers to understand and explore these structure-activity relationships.

Future research should focus on systematic studies that directly compare a wider range of fluorinated pyrazole isomers against various biological targets. Such efforts, combining synthetic chemistry, biological evaluation, and computational modeling, will undoubtedly accelerate the discovery of novel and more effective therapeutic agents.

A Comparative Guide to Trifluoroethyl Pyrazole Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of trifluoroethyl pyrazole amines, a burgeoning class of molecules in medicinal chemistry. We will delve into their synthesis, comparative advantages in biological systems, and the underlying rationale for their increasing adoption in drug development programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies for creating more robust and effective therapeutic agents.

Introduction: The Rise of the Trifluoroethyl Moiety in Pyrazole Scaffolds

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification to fine-tune its pharmacological and pharmacokinetic properties.[2]

A key challenge in drug development is engineering molecules with sufficient metabolic stability to ensure an adequate half-life and oral bioavailability. A common site of metabolic attack by cytochrome P450 enzymes is aliphatic or benzylic C-H bonds. The strategic replacement of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry to block such metabolic pathways.

While the trifluoromethyl (-CF3) group is a widely used substituent, the trifluoroethyl (-CH2CF3) group offers distinct advantages. The introduction of a methylene spacer provides greater conformational flexibility and can alter the electronic properties of the molecule differently than a directly attached -CF3 group. The primary driver for incorporating the trifluoroethyl group is to enhance metabolic stability and membrane permeability, leading to improved pharmacokinetic profiles.[1] This guide will compare and analyze the synthesis and rationale for using this specific moiety.

Comparative Analysis of Synthetic Strategies

The synthesis of pyrazoles bearing a trifluoroethyl group can be achieved through several methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. A prevalent and efficient method is the multicomponent, one-pot synthesis, which offers advantages in terms of operational simplicity and reduced waste.

Key Synthetic Workflow: Multicomponent Synthesis

A robust method for generating the trifluoroethyl pyrazole core is through a three-component reaction involving a trifluoroethyl-substituted hydrazine, a 1,3-dicarbonyl compound (or its equivalent), and an acid catalyst. This approach allows for the direct installation of the key trifluoroethyl group onto one of the pyrazole's nitrogen atoms.

Below is a generalized workflow for this synthesis:

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification r1 2,2,2-Trifluoroethylhydrazine p1 One-Pot Reaction Vessel (Solvent, Heat) r1->p1 r2 1,3-Dicarbonyl Compound (e.g., β-ketoester) r2->p1 r3 Acid Catalyst (e.g., HCl, AcOH) r3->p1 prod N-(2,2,2-Trifluoroethyl)-Pyrazole Derivative p1->prod Cyclocondensation pur Purification (e.g., Column Chromatography) prod->pur caption General workflow for multicomponent synthesis of N-trifluoroethyl pyrazoles.

Caption: General workflow for multicomponent synthesis of N-trifluoroethyl pyrazoles.

Comparison of Synthetic Protocols

The table below compares a representative multicomponent synthesis for a related trifluoroethyl pyrazole carboxylate with other common pyrazole synthesis methods. This comparison highlights the efficiency and modularity of the multicomponent approach.

Synthetic Method Description Typical Conditions Advantages Limitations Reference
Multicomponent Synthesis One-pot reaction of a hydrazine, a 1,3-dicarbonyl equivalent, and often a third component.2,2,2-Trifluoroethanol, Hydrazine hydrochloride, heat.High efficiency, atom economy, convergent synthesis.Potential for side products if reactants are not carefully chosen.[3]
Classical Knorr Synthesis Cyclocondensation of a hydrazine with a β-ketoester.Acetic acid, ethanol, reflux.Well-established, reliable for simple substrates.Can result in regioisomeric mixtures with unsymmetrical dicarbonyls.N/A
(3+2) Cycloaddition Reaction of a diazo compound with an alkyne.Requires synthesis of potentially unstable diazo compounds.High regioselectivity.Limited availability of fluorinated diazoalkanes.[3]

Performance & Application Comparison

The primary "performance" metric for incorporating a trifluoroethyl group is its impact on the drug-like properties of the final molecule. While direct head-to-head biological activity data against a panel of alternatives is scarce in single peer-reviewed publications, we can infer performance advantages from the context provided in patents and chemical supplier literature.

Rationale for Use: A Comparative Advantage
Feature Trifluoroethyl (-CH2CF3) Group Alternative (e.g., -CH3, -CH2CH3) Alternative (e.g., -CF3)
Metabolic Stability High. The strong C-F bonds block oxidative metabolism at the ethyl terminus.[1]Low to Moderate. Prone to oxidation by P450 enzymes.High. Very resistant to metabolism.
Lipophilicity (LogP) Increased. Enhances membrane permeability.Lower. Significantly Increased. Can sometimes lead to poor solubility.
Conformational Flexibility Moderate. The -CH2- spacer allows for rotation and optimal binding interactions.High. Low. Acts as a rigid, bulky group.
Electronic Effect Inductive electron-withdrawing effect, but buffered by the methylene spacer.Electron-donating.Strongly electron-withdrawing.
Applications in Drug Discovery

The utility of the trifluoroethyl pyrazole scaffold is evident from its incorporation into complex molecules designed to inhibit critical cancer targets. These applications underscore the value of this scaffold in generating potent and stable drug candidates.

  • Mcl-1 Inhibitors: Trifluoroethyl pyrazole aldehydes have been used as intermediates in the synthesis of inhibitors for Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is a key target in various cancers.[4]

  • Cereblon Binders: The scaffold is also found in molecules designed to bind to Cereblon, a component of the E3 ubiquitin ligase complex.[5] These binders are crucial for developing proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality for degrading disease-causing proteins.[5]

Detailed Experimental Protocol: Three-Component Synthesis of 2,2,2-Trifluoroethyl Pyrazole-5-carboxylates

The following protocol is adapted from a reported multicomponent synthesis and serves as a representative example for constructing the trifluoroethyl pyrazole core.[3] This self-validating system includes the rationale for key steps.

Objective: To synthesize a 2,2,2-trifluoroethyl pyrazole-5-carboxylate via a one-pot, three-component reaction.

Materials:

  • 1,1,1-Trichloro-4-methoxy-3-buten-2-one (1 equivalent)

  • Hydrazine hydrochloride (1.2 equivalents)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent)

  • Sodium carbonate (Na2CO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-trichloro-4-methoxy-3-buten-2-one (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

    • Rationale: TFE serves as both the solvent and the nucleophile that displaces the trichloromethyl group in a later step.

  • Addition of Hydrazine: Add hydrazine hydrochloride (1.2 eq) to the solution.

    • Rationale: Hydrazine is the nitrogen source for the pyrazole ring. Using a slight excess ensures complete consumption of the starting dicarbonyl equivalent.

  • Cyclocondensation: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the activation energy for the initial condensation of hydrazine with the dicarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction with a saturated aqueous solution of sodium carbonate.

    • Rationale: The acid catalyst (from hydrazine hydrochloride) is neutralized to prevent side reactions during extraction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Rationale: The desired product is organic-soluble and will move into the ethyl acetate phase.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

    • Rationale: The brine wash removes residual water, and MgSO4 removes the final traces of moisture from the organic solvent.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Chromatography separates the target compound from unreacted starting materials and byproducts to yield the pure trifluoroethyl pyrazole carboxylate.

Conclusion

Trifluoroethyl pyrazole amines and their derivatives represent a strategically important class of compounds for modern drug discovery. The trifluoroethyl group confers significant advantages in terms of metabolic stability and membrane permeability compared to non-fluorinated or even trifluoromethylated analogues. While direct comparative biological data is often proprietary or spread across numerous studies, the recurring use of this scaffold in patent literature for high-value targets like Mcl-1 and Cereblon validates its utility. The accessibility of these structures through efficient multicomponent synthetic routes further enhances their appeal to medicinal chemists aiming to develop next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmacologically active compounds. The presence of the trifluoroethyl group can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for the development of novel therapeutics. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable intermediate, offering insights into the strategic considerations and experimental details for each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthesis for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic approaches to this compound are outlined below. Each route presents a unique set of advantages and challenges.

Route 1: N-Alkylation of a Pre-functionalized Pyrazole Core

This strategy commences with the commercially available 4-nitropyrazole, which is first N-alkylated with a suitable 2,2,2-trifluoroethyl source, followed by reduction of the nitro group.

Route 2: Pyrazole Ring Formation with a Trifluoroethyl-Substituted Hydrazine

This approach begins with the synthesis or procurement of (2,2,2-trifluoroethyl)hydrazine, which is then condensed with a three-carbon synthon to construct the pyrazole ring, followed by functionalization at the C4 position.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below.

Route 1 A 4-Nitropyrazole B 1-(2,2,2-Trifluoroethyl)-4-nitropyrazole A->B N-Alkylation C 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine B->C Nitro Reduction D 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine HCl C->D Salt Formation

Caption: Synthetic pathway for Route 1.

Route 2 A (2,2,2-Trifluoroethyl)hydrazine C 1-(2,2,2-Trifluoroethyl)-1H-pyrazole A->C Pyrazole Formation B 1,1,3,3-Tetramethoxypropane B->C Pyrazole Formation D 1-(2,2,2-Trifluoroethyl)-4-nitropyrazole C->D Nitration E 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine D->E Nitro Reduction F 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine HCl E->F Salt Formation

Caption: Synthetic pathway for Route 2.

In-Depth Analysis and Experimental Protocols

Route 1: N-Alkylation of 4-Nitropyrazole

This route is often favored due to the ready availability of 4-nitropyrazole and the generally reliable nature of N-alkylation and nitro reduction reactions.

Scientific Rationale: The electron-withdrawing nature of the nitro group at the C4 position can influence the regioselectivity of the N-alkylation, although with pyrazoles, mixtures of N1 and N2 isomers can sometimes be an issue. However, for many alkylating agents, the N1-alkylated product is thermodynamically favored. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Step-by-Step Protocol:

  • N-Alkylation of 4-Nitropyrazole:

    • To a solution of 4-nitropyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq).

    • Add the 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide (1.2 eq), dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.

  • Reduction of 1-(2,2,2-Trifluoroethyl)-4-nitropyrazole:

    • Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.[1][2][3][4][5][6][7][8]

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[9]

Route 2: Pyrazole Ring Formation with (2,2,2-Trifluoroethyl)hydrazine

This route offers a convergent approach where the key trifluoroethyl group is introduced at the beginning of the synthesis.

Scientific Rationale: The Knorr pyrazole synthesis and related cyclocondensations are classic methods for forming the pyrazole ring.[10] The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a robust and widely used transformation.[1][11] The subsequent nitration of the pyrazole ring typically occurs at the C4 position, followed by a standard reduction.

Step-by-Step Protocol:

  • Synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole:

    • Combine (2,2,2-trifluoroethyl)hydrazine (1.0 eq)[9][12][13][14][15][16] and a malondialdehyde equivalent such as 1,1,3,3-tetramethoxypropane (1.0 eq)[17] in a suitable solvent like ethanol or acetic acid.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

  • Nitration of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add 1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) to the cold nitrating mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature until complete, as monitored by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.[18]

  • Reduction of 1-(2,2,2-Trifluoroethyl)-4-nitropyrazole and Salt Formation:

    • Follow the procedures outlined in Route 1 for the reduction of the nitro group and the subsequent formation of the hydrochloride salt.

Comparison of the Synthetic Routes

FeatureRoute 1: N-Alkylation of 4-NitropyrazoleRoute 2: Pyrazole Formation with Substituted Hydrazine
Starting Materials 4-Nitropyrazole (commercially available), 2,2,2-trifluoroethylating agent.(2,2,2-Trifluoroethyl)hydrazine (may require synthesis), 1,3-dicarbonyl equivalent.
Key Steps N-Alkylation, Nitro Reduction.Pyrazole Formation, Nitration, Nitro Reduction.
Potential Challenges Regioselectivity of N-alkylation (N1 vs. N2).Synthesis and handling of (2,2,2-trifluoroethyl)hydrazine. Potentially harsh nitration conditions.
Scalability Generally good, with well-established and scalable reactions.Can be scalable, but the synthesis of the hydrazine may add complexity.
Overall Yield Potentially higher due to fewer steps and well-optimized reactions.May be lower due to the additional steps.
Flexibility Allows for the synthesis of various N-substituted 4-aminopyrazoles by changing the alkylating agent.Allows for the synthesis of pyrazoles with different substitution patterns by varying the 1,3-dicarbonyl component.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is arguably the more direct and potentially higher-yielding approach, especially for laboratory-scale synthesis, given the commercial availability of 4-nitropyrazole. The key challenge lies in controlling the regioselectivity of the N-alkylation step, which may require careful optimization of reaction conditions.

Route 2 provides a more convergent synthesis, introducing the crucial trifluoroethyl moiety at the outset. This can be advantageous if (2,2,2-trifluoroethyl)hydrazine is readily available or can be synthesized efficiently. However, this route involves an additional nitration step, which requires careful handling of strong acids.

The choice between these routes will ultimately depend on the specific resources and priorities of the research team, including the availability and cost of starting materials, desired scale of production, and the in-house expertise with the key chemical transformations. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision and successful synthesis of this important chemical intermediate.

References

Safety Operating Guide

Navigating the Handling of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

ParameterSummary of Recommendations
Primary Hazards Assumed to be toxic if swallowed, in contact with skin, or inhaled. Causes severe skin and eye irritation/damage.[1][2][3] Potential for respiratory irritation.[3][4][5]
Required PPE Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and face shield, laboratory coat.[6][7][8][9] Respiratory protection may be required based on risk assessment.[6][10]
Handling Environment A well-ventilated area is crucial; a chemical fume hood is strongly recommended.[11][12]
Waste Disposal Dispose of as hazardous chemical waste in a dedicated, properly labeled container.[9][11][12] Follow all local, state, and federal regulations.[9][12]

Introduction

As a novel compound in the landscape of drug discovery and development, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride presents both significant opportunities and inherent risks. Its structure, incorporating a trifluoroethyl group, a pyrazole ring, and a hydrochloride salt, suggests a unique reactivity profile that demands a meticulous approach to safety. This guide, grounded in the principles of chemical safety and risk mitigation, provides researchers, scientists, and drug development professionals with essential, actionable information for the safe handling and disposal of this compound.

Understanding the Hazards: A Logic-Driven Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative assessment of its potential hazards is necessary. This assessment is based on the known risks associated with its structural components:

  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities and, consequently, potential toxicity. Some pyrazole derivatives are known to be irritants.[2][3]

  • Trifluoroethyl Compounds: The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to increased biological activity and toxicity. Halogenated organic compounds require careful handling.[12]

  • Hydrochloride Salts: The hydrochloride salt form generally increases water solubility. However, in the presence of moisture, it can release hydrogen chloride gas, which is corrosive and can cause severe respiratory irritation.[4][13]

Based on these structural alerts, it is prudent to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on a comprehensive risk assessment for handling this and similar chemical entities.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[8][10]To prevent skin contact, which could lead to irritation or absorption of the chemical.[2]
Eye and Face Protection Chemical safety goggles and a face shield.[6][7][8][9]To protect against splashes and dust that could cause serious eye damage.[2][3]
Body Protection A long-sleeved laboratory coat.[6][7]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary.[6][10]To be used if handling outside of a fume hood or if there is a risk of generating dust or aerosols.[3][5]
Glove Selection and Use

Proper glove selection is paramount. Always inspect gloves for any signs of degradation or puncture before use. When handling this compound, double-gloving can provide an additional layer of protection. After handling, remove gloves using the proper technique to avoid contaminating your skin.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risk of exposure during routine laboratory operations.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Risk Assessment Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed if safe Work in Hood Work in a Chemical Fume Hood Don PPE->Work in Hood Enter lab Weigh & Transfer Weigh and Transfer Compound Work in Hood->Weigh & Transfer Begin work Conduct Experiment Conduct Experiment Weigh & Transfer->Conduct Experiment Decontaminate Decontaminate Work Area & Equipment Conduct Experiment->Decontaminate Experiment complete Segregate Waste Segregate and Label Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][11] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][11] Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Absorb the spill with an inert material and place it in a sealed container for disposal.[11][12][14]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Management Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Segregate Waste Streams (Solid vs. Liquid) Label Label Hazardous Waste Container Segregate->Label Store Store in a Designated, Ventilated Area Label->Store Arrange Pickup Arrange for Pickup by a Licensed Contractor Store->Arrange Pickup Document Complete and Retain Disposal Records Arrange Pickup->Document

Caption: A workflow for the proper disposal of chemical waste.

All waste containing this compound, including contaminated labware and PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[9][12] Do not mix this waste with other chemical waste streams unless their compatibility is known.[9] The final disposal must be carried out by a licensed chemical waste disposal company in accordance with all applicable regulations.[11][12]

Conclusion

The responsible use of novel chemical entities like this compound is foundational to advancing scientific discovery while ensuring the safety of laboratory personnel and the protection of the environment. By adhering to the principles of proactive risk assessment, diligent use of personal protective equipment, and systematic operational and disposal procedures, researchers can confidently and safely unlock the potential of this promising compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.